Hibiscetin
描述
Structure
3D Structure
属性
分子式 |
C15H10O9 |
|---|---|
分子量 |
334.23 g/mol |
IUPAC 名称 |
3,5,7,8-tetrahydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O9/c16-5-3-8(19)11(21)15-9(5)12(22)13(23)14(24-15)4-1-6(17)10(20)7(18)2-4/h1-3,16-21,23H |
InChI 键 |
ZPFXBGIJKDANBP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O |
规范 SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Hibiscetin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibiscetin, a hexahydroxyflavonol found in plants such as Hibiscus sabdariffa, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, the classes of enzymes involved, and the known regulatory mechanisms. While the complete pathway is yet to be fully elucidated in a single plant species, this guide synthesizes current knowledge from studies on flavonoid biosynthesis in various plants to present a cohesive and detailed pathway. Methodologies for key experiments and quantitative data, where available, are also presented.
Introduction to this compound and Flavonoid Biosynthesis
This compound (3,5,7,8,3',4',5'-heptahydroxyflavone) is a plant secondary metabolite belonging to the flavonol subclass of flavonoids. Flavonoids are synthesized via the phenylpropanoid pathway, a well-characterized metabolic route that gives rise to a wide array of phenolic compounds. The biosynthesis of this compound involves a series of enzymatic reactions that build upon the basic flavonoid skeleton, introducing hydroxyl groups at specific positions, which are critical for its biological activity.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol biosynthesis sub-pathways. The final steps involve specific hydroxylation events that are characteristic of this compound. The proposed pathway is as follows:
2.1. Phenylpropanoid Pathway and Chalcone Synthesis
The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate 4-hydroxylase (C4H)
-
4-Coumarate:CoA ligase (4CL)
p-Coumaroyl-CoA then enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone.
2.2. Formation of the Flavonoid Skeleton and Precursors
Naringenin chalcone is subsequently isomerized by chalcone isomerase (CHI) to produce the flavanone naringenin. Naringenin serves as a crucial branch-point intermediate. It is then hydroxylated at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol.
2.3. Hydroxylation of the B-ring and Formation of Quercetin
The hydroxylation pattern of the B-ring is a critical determinant of the final flavonoid structure. Dihydrokaempferol is hydroxylated at the 3'-position by flavonoid 3'-hydroxylase (F3'H) to produce dihydroquercetin. Subsequently, flavonol synthase (FLS) catalyzes the desaturation of dihydroquercetin to form the flavonol quercetin.
2.4. The Path to this compound: Key Hydroxylation Steps
The biosynthesis from quercetin to this compound involves two additional hydroxylation steps:
-
8-Hydroxylation to Gossypetin: Quercetin is hydroxylated at the 8-position of the A-ring by a flavonoid 8-hydroxylase (F8H) to yield gossypetin (8-hydroxyquercetin). An F8H with gossypetin synthase activity has been identified in Lotus japonicus.[1][2] This enzyme is a flavin monooxygenase-like protein.[1]
-
5'-Hydroxylation to this compound (Putative Step): The final step is the hydroxylation of gossypetin at the 5'-position of the B-ring. This reaction is likely catalyzed by a flavonoid 3',5'-hydroxylase (F3'5'H) . While F3'5'H enzymes are known to hydroxylate the 3' and 5' positions of flavonoids, their specific activity on gossypetin to produce this compound has not yet been definitively demonstrated and remains a putative step in the pathway.[3][4]
Visualization of the this compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound from L-phenylalanine.
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Key Enzymes in this compound Biosynthesis
While no comprehensive quantitative data for all enzymes in the this compound pathway from a single source is available, the following table summarizes the key enzyme classes and their functions.
| Enzyme Class | Abbreviation | Function in this compound Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Deamination of L-phenylalanine to cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylation of cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA ligase | 4CL | Activation of p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone synthase | CHS | Condensation of p-coumaroyl-CoA with malonyl-CoA. |
| Chalcone isomerase | CHI | Isomerization of naringenin chalcone to naringenin. |
| Flavanone 3-hydroxylase | F3H | 3-hydroxylation of naringenin to dihydrokaempferol. |
| Flavonoid 3'-hydroxylase | F3'H | 3'-hydroxylation of dihydrokaempferol to dihydroquercetin. |
| Flavonol synthase | FLS | Desaturation of dihydroquercetin to quercetin. |
| Flavonoid 8-hydroxylase | F8H | 8-hydroxylation of quercetin to gossypetin.[1][5] |
| Flavonoid 3',5'-hydroxylase | F3'5'H | Putative 5'-hydroxylation of gossypetin to this compound.[3][4] |
Regulation of this compound Biosynthesis
The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level by a combination of transcription factors and environmental cues.
5.1. Transcriptional Regulation
The expression of flavonoid biosynthetic genes is primarily controlled by a complex of transcription factors, including:
-
R2R3-MYB proteins: These are key regulators that often determine the specificity of the pathway branch to be activated.
-
basic Helix-Loop-Helix (bHLH) proteins: These interact with MYB proteins to form a regulatory complex.
-
WD40-repeat proteins: These act as scaffolds for the MYB-bHLH complex.
This MBW complex binds to the promoters of the structural genes (e.g., CHS, F3H, FLS) to activate their transcription. The specific MYB and bHLH factors involved can vary between plant species and in response to different developmental and environmental signals.
5.2. Environmental Regulation
Several environmental factors are known to influence flavonoid biosynthesis:
-
Light: Light, particularly UV-B radiation, is a strong inducer of flavonol biosynthesis. This is mediated by photoreceptors that trigger a signaling cascade leading to the activation of the MBW complex.
-
Temperature: Temperature fluctuations can affect the activity of biosynthetic enzymes and the expression of regulatory genes.
-
Nutrient availability: The availability of nutrients can influence the precursor supply for the phenylpropanoid pathway.
The following diagram illustrates the general regulatory network of flavonol biosynthesis.
References
- 1. [PDF] De novo biosynthesis of myricetin, kaempferol and quercetin in Streptomyces albus and Streptomyces coelicolor | Semantic Scholar [semanticscholar.org]
- 2. De novo biosynthesis of myricetin, kaempferol and quercetin in Streptomyces albus and Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the molecular basis for the functional difference between flavonoid 3'-hydroxylase and flavonoid 3',5'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Node Shapes | Graphviz [graphviz.org]
A Technical Guide to the Novel Biological Activities of Hibiscetin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hibiscetin, a hexahydroxyflavone primarily found in Hibiscus species, is emerging as a potent bioactive compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current scientific evidence supporting the novel biological activities of this compound, including its neuroprotective, anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects. Due to the limited availability of data on specific this compound derivatives, this guide also draws upon research on derivatives of structurally similar flavonols, such as quercetin and myricetin, to infer potential synthetic strategies and structure-activity relationships. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are provided to facilitate further research and drug development efforts.
Introduction
This compound (3,5,7,8,3',4'-hexahydroxyflavone) is a naturally occurring flavonol that has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2][3] Structurally similar to other well-studied flavonoids like quercetin and myricetin, this compound possesses a unique hydroxylation pattern that contributes to its distinct biological properties. This guide synthesizes the current knowledge on this compound's bioactivities and explores the potential for developing novel therapeutic agents through the chemical modification of its core structure.
Neuroprotective Activities
This compound has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases and cognitive impairment. Its mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress, neuroinflammation, and modulation of neurotransmitter systems.
Quantitative Data on Neuroprotective Effects
| Model | Treatment | Key Findings | Reference |
| Rotenone-Induced Parkinson's Disease (Rats) | This compound | - Reduced MDA levels and nitrite levels- Increased levels of GSH, CAT, and SOD- Restored normal levels of dopamine, norepinephrine, and serotonin- Decreased levels of TNF-α, IL-1β, and IL-6 | [1] |
| Lipopolysaccharide (LPS)-Induced Memory Impairment (Rats) | This compound | - Reduced nitric oxide (NO) levels- Restored normal BDNF levels- Inhibited caspase-3 activity- Decreased levels of TNF-α, IL-1β, and IL-6- Increased choline acetyltransferase (ChAT) activity and decreased acetylcholinesterase (AChE) activity | [2] |
| 3-Nitropropionic Acid (3-NPA)-Induced Huntington's Disease (Rats) | This compound (10 mg/kg) | - Decreased lipid peroxidation (LPO)- Restored levels of GSH, SOD, CAT, GR, and GPx- Modulated neurotransmitter levels (dopamine, serotonin, norepinephrine, GABA)- Reduced levels of TNF-α, IL-1β, and MPO- Increased BDNF activity | [3][4][5] |
Experimental Protocols
2.2.1. Rotenone-Induced Parkinson's Disease Model in Rats
This protocol establishes a preclinical model of Parkinson's disease to evaluate the neuroprotective effects of test compounds.
-
Animals: Male Wistar rats (200-250 g) are used.
-
Induction: Rotenone is dissolved in a vehicle (e.g., sunflower oil) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at doses ranging from 2 to 3 mg/kg body weight, once daily for a specified period (e.g., 9-28 days).[6][7]
-
Behavioral Assessment: Parkinsonian symptoms such as akinesia, bradykinesia, muscular rigidity, and postural instability are observed and quantified using tests like the bar test for catalepsy and open-field test for locomotor activity.[6][7]
-
Biochemical Analysis: Following the treatment period, animals are euthanized, and brain tissues (specifically the substantia nigra and striatum) are collected. Homogenates are prepared to measure levels of dopamine and its metabolites, antioxidant enzymes (SOD, CAT, GSH), markers of oxidative stress (MDA, nitrite), and inflammatory cytokines (TNF-α, IL-1β, IL-6) using methods like HPLC and ELISA.[1]
-
Histological Analysis: Brain sections are stained (e.g., with hematoxylin and eosin or specific antibodies for tyrosine hydroxylase) to assess neuronal degeneration and the presence of Lewy-like bodies.[6]
2.2.2. Lipopolysaccharide (LPS)-Induced Memory Impairment Model
This model is used to study neuroinflammation-induced cognitive deficits.
-
Animals: Adult male Swiss albino mice or Wistar rats are used.
-
Induction: LPS is administered intraperitoneally (i.p.) at doses ranging from 0.25 to 0.75 mg/kg daily for a period, for instance, 7 days.[8]
-
Behavioral Testing: Cognitive function, particularly learning and memory, is assessed using behavioral paradigms such as the Morris water maze (for spatial memory) and the novel object recognition test (for recognition memory).[8][9]
-
Biochemical and Molecular Analysis: After behavioral testing, brain tissue (hippocampus and prefrontal cortex) is collected. Assays are performed to measure levels of inflammatory cytokines, acetylcholinesterase activity, and markers of apoptosis (e.g., caspase-3).[2]
Signaling Pathways in Neuroprotection
This compound appears to exert its neuroprotective effects by modulating several key signaling pathways.
Caption: this compound's neuroprotective mechanisms.
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant properties of this compound are fundamental to its therapeutic potential, contributing significantly to its effects in various disease models.
Quantitative Data on Anti-inflammatory and Antioxidant Effects
| Activity | Assay | Test Substance | Result (IC50 or effect) | Reference |
| Antioxidant | DPPH radical scavenging | Hibiscus sabdariffa extract | IC50: 0.503 ± 0.13 µg/mL | This value is from a general extract, not pure this compound. |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition (LPS-stimulated RAW 264.7 cells) | This compound | Significant reduction in NO levels | [2] |
| Anti-inflammatory | Cytokine Inhibition (LPS-stimulated RAW 264.7 cells) | Hibiscus mutabilis flavonoid derivative | Significant inhibition of IL-6 and TNF-α production | [10] |
| Anti-inflammatory | In vivo anti-inflammatory | Semi-synthetic oleanolic acid derivatives | Significant inhibition of albumin-induced inflammation | [11] |
Experimental Protocols
3.2.1. DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.[12]
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox).
-
In a 96-well plate, add a specific volume of the test sample or standard to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.[13]
-
3.2.2. Nitric Oxide Inhibition Assay in RAW 246.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce inflammation and NO production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at 540 nm.[14]
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-treated control.
-
Signaling Pathways in Anti-inflammatory Action
Caption: Inhibition of NF-κB signaling by this compound.
Anticancer Activities
This compound and related compounds from Hibiscus species have shown promise as anticancer agents, primarily through the inhibition of cancer cell proliferation and induction of apoptosis. In silico studies have suggested that this compound can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis.[15]
Quantitative Data on Anticancer Effects
Due to limited data specifically on this compound, the table includes data on derivatives of the structurally similar flavonoid, quercetin.
| Cell Line | Compound | Activity | IC50 Value | Reference |
| HepG-2 (Human Liver Cancer) | Quercetin derivative (3e) | Inhibition of proliferation | 6.722 µmol/L | [7] |
| EC109 (Human Esophageal Carcinoma) | Quercetin amide derivative (7-13) | Inhibition of proliferation | 10.25 µmol/L | [16] |
| K562 (Human Leukemia) | Quercetagetin derivative (2a) | Inhibition of proliferation | 0.159 µM | [17] |
| MCF-7 (Human Breast Cancer) | Pentaacetylquercetin | Inhibition of proliferation | Lower than quercetin | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of the test compound (this compound or its derivatives) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.[20]
-
Signaling Pathways in Anticancer Activity
Caption: Workflow for assessing anticancer activity.
Metabolic Regulation
This compound and extracts from Hibiscus sabdariffa have shown potential in regulating metabolic processes, including anti-diabetic and anti-obesity effects.
Quantitative Data on Metabolic Regulation
| Model | Treatment | Key Findings | Reference |
| High-Fat Diet/Streptozotocin-Induced Diabetes (Rats) | This compound | - Reduced blood glucose- Improved lipid profile (TC, TG)- Decreased inflammatory markers (TNF-α, IL-6, IL-1β)- Reduced MDA and increased antioxidant enzymes (SOD, GSH, CAT) | A study on this compound showed these effects. |
| Obese Human Subjects | Hibiscus sabdariffa extract (HSE) | - Reduced body weight, BMI, and body fat- Lowered serum free fatty acid (FFA)- Improved liver steatosis | A clinical trial with HSE demonstrated these outcomes. |
This compound Derivatives: Synthesis and Potential
While research on specific derivatives of this compound is limited, studies on the chemical modification of structurally related flavonoids like quercetin and myricetin provide a roadmap for creating novel this compound analogs with potentially enhanced bioactivities.
Strategies for Derivatization
-
Modification of Hydroxyl Groups: The numerous hydroxyl groups on the this compound scaffold are primary targets for chemical modification. Strategies include:
-
O-alkylation and O-acylation: Introducing alkyl or acyl groups can modulate the lipophilicity and, consequently, the bioavailability and cellular uptake of the compound.[8]
-
Glycosylation: Attaching sugar moieties can improve water solubility and alter the pharmacokinetic profile.
-
Esterification: Creating ester derivatives, for example, with amino acids or peptides, can enhance anticancer and antioxidant activities.[19]
-
-
Introduction of Heterocyclic Moieties: Incorporating nitrogen-containing heterocycles like pyrazole, piperazine, or quinoline has been shown to significantly enhance the anticancer and antimicrobial activities of flavonoids.[7][12]
Structure-Activity Relationships (SAR)
Based on studies of quercetin and myricetin derivatives, the following SAR insights may be applicable to this compound:
-
Anticancer Activity: Increasing the lipophilicity through the introduction of certain functional groups can enhance anticancer activity.[17] The 3-OH group is a common site for modification to improve potency.[7]
-
Antioxidant Activity: The antioxidant capacity of flavonoids is heavily influenced by the number and position of hydroxyl groups. While modifications at the 3-OH position can sometimes be made without losing significant antioxidant activity, the catechol-like structure on the B-ring is crucial.[16]
-
Anti-inflammatory Activity: The presence of methoxy groups at specific positions can enhance anti-inflammatory effects.[21]
Conclusion and Future Directions
This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for therapeutic development. Its potent neuroprotective, anti-inflammatory, and antioxidant effects, demonstrated in various preclinical models, highlight its potential for treating complex diseases. While data on its anticancer and metabolic regulatory properties are still emerging, they are encouraging.
The development of this compound derivatives represents a key future direction. By applying synthetic strategies that have proven successful for other flavonoids, it may be possible to create novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on:
-
The synthesis and biological evaluation of a library of this compound derivatives.
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by this compound and its active derivatives.
-
Pharmacokinetic and toxicological studies to assess the drug-like properties of these compounds.
-
Clinical trials to validate the therapeutic efficacy of this compound or its derivatives in human diseases.
This comprehensive guide provides a foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. This compound attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotectant Effects of this compound in 3-Nitropropionic Acid-Induced Huntington's Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotectant Effects of this compound in 3-Nitropropionic Acid-Induced Huntington’s Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of Quercetin Derivatives Containing a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress in the Modification of Quercetin Leading to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activities of Quercetin Amide Derivatives [journal11.magtechjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of quercetin and resveratrol peptidyl derivatives as potential anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Hibiscetin In Vivo
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Hibiscetin, a hexahydroxyflavone primarily found in Hibiscus sabdariffa (Roselle), has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Despite its promising bioactivity, a comprehensive understanding of its behavior within a biological system is crucial for its development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics and bioavailability of this compound in vivo. Due to a notable scarcity of direct pharmacokinetic studies on this compound, this guide also draws upon data from the structurally similar and well-studied flavonol, quercetin, to infer potential pharmacokinetic characteristics. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing available data, presenting detailed experimental methodologies, and visualizing key biological pathways and workflows.
Introduction
This compound (3,5,7,8,3',4'-hexahydroxyflavone) is a flavonoid that contributes to the medicinal properties of Hibiscus sabdariffa extracts. In vivo studies have demonstrated its efficacy in various animal models, suggesting its potential in treating conditions associated with oxidative stress and inflammation.[1][2][3] However, the therapeutic success of any compound is contingent upon its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—which collectively determine its bioavailability and concentration at the target site.
Currently, there is a significant gap in the scientific literature regarding the specific in vivo pharmacokinetic parameters of this compound. This guide aims to consolidate the available information, provide detailed experimental protocols relevant to the study of flavonoid pharmacokinetics, and offer insights into the potential metabolic fate and signaling pathways modulated by this compound.
Pharmacokinetics of Structurally Similar Flavonols: Quercetin as a Surrogate
Given the absence of direct pharmacokinetic data for this compound, we present data for quercetin, a closely related flavonol that has been extensively studied. It is important to note that while quercetin provides a useful reference, the pharmacokinetic profile of this compound may differ due to structural variations.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of quercetin in rats, which can be used as a preliminary guide for designing and interpreting studies on this compound.
| Parameter | Value | Species | Dosage and Route | Reference |
| Cmax (Maximum Concentration) | 2.01 µM | Rat | 50 mg/kg, oral | [4] |
| Tmax (Time to Maximum Concentration) | Not Specified | Rat | 50 mg/kg, oral | [4] |
| AUC (Area Under the Curve) | Not Specified | Rat | 50 mg/kg, oral | [4] |
| Absolute Bioavailability | 16% | Rat | 50 mg/kg, oral | [4] |
Experimental Protocols for In Vivo Pharmacokinetic Studies
This section details the methodologies for conducting a comprehensive in vivo pharmacokinetic study of a flavonoid like this compound in a rodent model.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Dosing Vehicle: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral administration.
-
Administration: A single dose of this compound (e.g., 10 mg/kg) is administered via oral gavage.[1][3]
Blood Sampling
-
Procedure: Blood samples (approximately 0.2-0.3 mL) are collected via the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood samples are collected in heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.3% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances before injection into the HPLC system.
-
Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area to a standard curve of known this compound concentrations.
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Hibiscetin's Neuroprotective Mechanisms in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. The complex pathophysiology of these disorders, characterized by protein misfolding, oxidative stress, and neuroinflammation, necessitates the exploration of novel therapeutic agents. Hibiscetin, a flavonoid predominantly found in Hibiscus sabdariffa, has emerged as a promising neuroprotective compound. This technical guide provides an in-depth analysis of this compound's core mechanisms of action against the pathological hallmarks of neurodegenerative diseases. We consolidate quantitative data from preclinical studies, detail key experimental protocols for assessing its efficacy, and visualize the intricate signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating flavonoid-based therapeutics for neurological disorders.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily targeting oxidative stress, neuroinflammation, and protein aggregation.
Antioxidant and Anti-nitrative Stress Properties
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative diseases. This compound has demonstrated potent antioxidant capabilities by both directly scavenging free radicals and enhancing the endogenous antioxidant defense system.
In a rat model of Parkinson's disease induced by rotenone, a mitochondrial complex-I inhibitor, this compound treatment (10 mg/kg, p.o.) for 28 days significantly mitigated oxidative and nitrative stress.[1][2] This was evidenced by a marked reduction in brain levels of malondialdehyde (MDA), a lipid peroxidation marker, and nitrite, an indicator of nitric oxide production.[1] Concurrently, this compound administration restored the levels of key endogenous antioxidant enzymes, including reduced glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD).[1][2]
Anti-inflammatory Effects
Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of the pathology of various neurodegenerative diseases. This compound has been shown to suppress neuroinflammatory responses by modulating key signaling pathways.
In a lipopolysaccharide (LPS)-induced memory impairment model in rats, this compound treatment demonstrated significant anti-inflammatory effects.[3] It reduced the elevated brain levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3] Furthermore, studies in a rotenone-induced Parkinson's model have shown that this compound's anti-inflammatory action is linked to the suppression of the TNF-α signaling pathway.[1][4]
Modulation of Protein Aggregation and Neurotransmitter Levels
The aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease, is a central pathological feature. While direct studies on this compound's effect on tau are limited, research on the related compound gossypetin, also found in hibiscus, has shown promising results in Alzheimer's disease models. Gossypetin treatment in 5xFAD model mice led to a decrease in Aβ aggregates and was found to activate microglia to enhance the clearance of Aβ.[5]
In the context of Parkinson's and Huntington's disease models, this compound has been shown to restore neurotransmitter levels that are depleted due to neurodegeneration. In rotenone-treated rats, this compound administration normalized the levels of dopamine and its metabolites.[1][2] Similarly, in a 3-nitropropionic acid (3-NPA)-induced model of Huntington's disease, this compound restored monoamine neurotransmitter levels.[6][7]
Regulation of Neuroprotective Signaling Pathways
This compound's neuroprotective effects are also mediated through the modulation of critical intracellular signaling pathways that govern neuronal survival and apoptosis. In a model of LPS-induced memory impairment, this compound was found to inhibit the BDNF/caspase-3/NF-κB pathway.[3] By modulating this pathway, this compound can potentially suppress apoptosis (programmed cell death) and promote neuronal survival.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's neuroprotective effects.
Table 1: Effect of this compound on Markers of Oxidative and Nitrative Stress in Rotenone-Induced Parkinson's Disease Rat Model [1]
| Parameter | Control | Rotenone Control | This compound (10 mg/kg) + Rotenone |
| MDA (nmol/mg protein) | 1.85 ± 0.15 | 10.55 ± 1.22 | 3.30 ± 0.30 |
| Nitrite (µmol/mg protein) | 120.3 ± 7.54 | 249.4 ± 8.52 | 149.9 ± 8.67 |
| GSH (µmol/mg protein) | 15.33 ± 1.21 | 5.88 ± 0.45 | 12.74 ± 1.16 |
| CAT (U/mg protein) | 25.1 ± 1.8 | 10.2 ± 0.9 | 20.5 ± 1.5 |
| SOD (U/mg protein) | 8.9 ± 0.7 | 3.1 ± 0.3 | 7.2 ± 0.6 |
Table 2: Effect of this compound on Neuroinflammatory Cytokines in LPS-Induced Memory Impairment Rat Model [3]
| Parameter (pg/mg protein) | Control | LPS Control | This compound + LPS |
| IL-1β | 35 ± 3.13 | 68 ± 4.83 | 51 ± 3.94 |
| IL-6 | 50 ± 3.15 | 90 ± 4.83 | 65 ± 3.94 |
| TNF-α | 85 ± 5.10 | 155 ± 6.35 | 127 ± 6.15 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound combats oxidative stress by upregulating antioxidant enzymes and scavenging reactive species.
Caption: this compound mitigates neuroinflammation by inhibiting the TNF-α signaling pathway.
Caption: A generalized workflow for preclinical evaluation of this compound's neuroprotective effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
Animal Models
-
Rotenone-Induced Parkinson's Disease Model: Male Wistar rats are administered rotenone (0.5 mg/kg, s.c.) emulsified in sunflower oil daily for 28 days to induce Parkinson's-like pathology.[3] this compound (10 mg/kg) is administered orally 1 hour before the rotenone injection.[3]
-
LPS-Induced Memory Impairment Model: Male Wistar rats are used. Lipopolysaccharide (LPS) is administered to induce neuroinflammation and memory deficits. The specific dosage and administration route of LPS can vary, but a common approach is intraperitoneal injection. This compound is typically administered orally prior to or concurrently with LPS challenge.[3][8][9][10]
Biochemical Assays
-
Malondialdehyde (MDA) Assay (TBARS Method):
-
Brain tissue is homogenized in cold 1.15% KCl solution.
-
An aliquot of the homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
The mixture is heated in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[6][7][11]
-
After cooling, the mixture is centrifuged to remove any precipitate.
-
The absorbance of the supernatant is measured spectrophotometrically at 532 nm.[11]
-
MDA concentration is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M⁻¹cm⁻¹).[11]
-
-
Nitrite Assay (Griess Reagent Method):
-
Brain tissue homogenates are prepared.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the sample.[12][13][14][15][16]
-
Nitrite in the sample reacts with the Griess reagent to form a colored azo compound.
-
The absorbance of the solution is measured spectrophotometrically at approximately 540 nm.[12][13]
-
Nitrite concentration is determined by comparison to a standard curve of sodium nitrite.
-
-
Antioxidant Enzyme Activity Assays (SOD, CAT, GSH):
-
Brain tissue is homogenized in an appropriate buffer.
-
Superoxide Dismutase (SOD): SOD activity is often measured using a spectrophotometric assay based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[17][18][19]
-
Catalase (CAT): Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. This can be monitored spectrophotometrically by the decrease in absorbance at 240 nm.[17][18][20]
-
Reduced Glutathione (GSH): GSH levels are typically quantified using Ellman's reagent (DTNB), which reacts with GSH to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[17][18]
-
Neuroinflammation and Apoptosis Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Brain tissue homogenates are prepared.
-
Commercially available ELISA kits are used for the quantitative determination of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[21][22][23]
-
The assay is performed according to the manufacturer's instructions, which typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
The absorbance is read using a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
-
Immunohistochemistry for Caspase-3:
-
Brain tissue is fixed, paraffin-embedded, and sectioned.
-
The sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to expose the antigenic sites.
-
The sections are incubated with a primary antibody specific for cleaved (active) caspase-3.[24][25][26][27][28]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.
-
A chromogenic substrate (e.g., DAB) is added to produce a colored precipitate at the site of the antigen-antibody reaction.[24][25]
-
The sections are counterstained and visualized under a microscope to assess the extent of apoptosis.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in the context of neurodegenerative diseases. Its ability to concurrently target oxidative stress, neuroinflammation, and potentially protein aggregation highlights its promise as a multi-target therapeutic agent. The detailed experimental protocols and visualized signaling pathways provided herein offer a valuable resource for researchers aiming to further investigate and validate the efficacy of this compound and related flavonoids.
Future research should focus on several key areas:
-
Elucidating the direct effects of this compound on tau phosphorylation and aggregation.
-
Determining the optimal dosage and bioavailability of this compound in preclinical models.
-
Investigating the efficacy of this compound in a wider range of neurodegenerative disease models.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to support potential clinical translation.
By addressing these research questions, the scientific community can move closer to harnessing the therapeutic potential of this compound for the treatment of devastating neurodegenerative diseases.
References
- 1. Gossypetin ameliorates 5xFAD spatial learning and memory through enhanced phagocytosis against Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents [ouci.dntb.gov.ua]
- 5. sciencedaily.com [sciencedaily.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents [PeerJ] [peerj.com]
- 9. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levels of malondialdehyde (MDA) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Optimized protocol for quantification of nitrite levels in brain and head kidney tissue samples in adult ze... [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glutathione Peroxidase-Catalase Cooperativity Is Required for Resistance to Hydrogen Peroxide by Mature Rat Oligodendrocytes | Journal of Neuroscience [jneurosci.org]
- 21. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Immunohistochemical Characterization of Procaspase-3 Overexpression as a Druggable Target With PAC-1, a Procaspase-3 Activator, in Canine and Human Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Comprehensive literature review on the therapeutic potential of hibiscetin
A Technical Guide for Researchers and Drug Development Professionals
Hibiscetin, a hexahydroxyflavone and a prominent aglycone of flavonoids found in Hibiscus sabdariffa (Roselle), has garnered significant scientific interest for its diverse pharmacological activities. This document provides an in-depth review of the existing literature on the therapeutic potential of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, antidiabetic, and anticancer properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development in this area.
Antioxidant and Anti-inflammatory Potential
This compound's core therapeutic efficacy stems from its potent antioxidant and anti-inflammatory activities. It effectively scavenges free radicals and modulates key inflammatory pathways, suggesting its utility in conditions driven by oxidative stress and inflammation.
The following table summarizes the in vitro antioxidant and anti-inflammatory efficacy of this compound and related Hibiscus extracts.
| Assay Type | Compound/Extract | IC50 Value (µg/mL) | Key Findings | Reference |
| Antioxidant | ||||
| DPPH Radical Scavenging | H. sabdariffa Ethanolic Extract | 184.88 | Showed significant free radical scavenging potential. | [1] |
| DPPH Radical Scavenging | H. sabdariffa Calyces Extract | 0.503 ± 0.13 | Indicated high antioxidant efficacy. | [2] |
| ABTS Radical Scavenging | H. sabdariffa Extract (HSE) | 74.58 | Showed strong activity in the ABTS assay. | [3] |
| Anti-inflammatory | ||||
| Protein Denaturation | H. rosa sinensis Red Tea | 38.46 | Comparable inhibition to Diclofenac Sodium (IC50: 34.09 µg/mL). | [4] |
| Anti-proteinase Activity | H. rosa sinensis Red Tea | 44.1 | Showed significant anti-proteinase activity. | [4] |
| Enzyme Inhibition | ||||
| Collagenase Inhibition | H. sabdariffa Extract (HSE) | 750.33 | Weakest inhibitory activity compared to its pure compounds. | [3] |
| Elastase Inhibition | H. sabdariffa Extract (HSE) | 103.83 | Moderate elastase inhibitory activity. | [3] |
| Hyaluronidase Inhibition | H. sabdariffa Extract (HSE) | 619.43 | Weak hyaluronidase inhibitory activity. | [3] |
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. Notably, it has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By suppressing NF-κB, this compound downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[5][6]
Neuroprotective Potential
This compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and cognitive impairment, including Parkinson's disease, Huntington's disease, and lipopolysaccharide (LPS)-induced memory deficits.[7][8][9][10] Its neuroprotective action is attributed to its ability to cross the blood-brain barrier and mitigate neuroinflammation and oxidative stress.
The tables below summarize the effects of this compound on key biomarkers in rodent models of neurological disorders.
Table 2.1: Effect on Oxidative and Nitrative Stress Markers (Rotenone-induced Parkinsonism) [7]
| Parameter | Rotenone Control | This compound (10 mg/kg) + Rotenone | Units | P-value |
| MDA | 10.55 ± 1.22 | 3.30 ± 0.30 | (nmol/mg protein) | < 0.001 |
| Nitrite | 249.4 ± 8.52 | 149.9 ± 8.67 | (µmol/mg protein) | < 0.001 |
Table 2.2: Effect on Neuroinflammatory Cytokines (Rotenone-induced Parkinsonism) [7]
| Parameter | Rotenone Control | This compound (10 mg/kg) + Rotenone | Units | P-value |
| IL-6 | 109.5 ± 6.48 | 69.52 ± 3.11 | (pg/mg protein) | < 0.001 |
| IL-1β | 110.6 ± 6.22 | 59.13 ± 3.48 | (pg/mg protein) | < 0.001 |
| TNF-α | 5.23 ± 0.28 | 2.41 ± 0.19 | (pg/mg protein) | < 0.001 |
Table 2.3: Effect on Biomarkers in LPS-induced Memory Impairment [8]
| Parameter | LPS Control | This compound + LPS | Units | P-value |
| IL-1β | 68 ± 4.83 | 51 ± 3.94 | (pg/mg protein) | = 0.0024 |
| IL-6 | 90 ± 4.83 | 65 ± 3.94 | (pg/mg protein) | < 0.0001 |
| TNF-α | 155 ± 6.35 | 127 ± 6.15 | (pg/mg protein) | < 0.0001 |
| NO | 33 ± 1.60 | 27 ± 1.5 | (µM/mg protein) | < 0.0001 |
| AChE | 115.0 ± 7.23 | 85.33 ± 6.68 | (µM/mg protein) | < 0.0001 |
| ChAT | 62.00 ± 4.95 | 86.33 ± 6.68 | (µM/mg protein) | < 0.0001 |
This compound's neuroprotective effects are mediated by its interference with multiple pathological cascades. It attenuates neuroinflammation by suppressing TNF-α signaling.[7] It also inhibits the BDNF/caspase-3/NF-κB pathway, thereby reducing apoptosis (programmed cell death) and enhancing neuronal survival.[8]
This protocol outlines a common method for evaluating neuroprotective agents against Parkinson's-like symptoms.[7]
-
Animals: Male Wistar rats (200-250g) are used.
-
Acclimatization: Animals are acclimatized for 7 days under standard laboratory conditions.
-
Induction of Parkinsonism: Rotenone, emulsified in sunflower oil, is administered subcutaneously (s.c.) at a dose of 0.5 mg/kg daily for 28 days to induce neurotoxicity.
-
Treatment Groups (n=6 per group):
-
Group I (Normal Control): Receives vehicle (0.5% Sodium Carboxymethyl Cellulose, Na-CMC) orally.
-
Group II (Rotenone Control): Receives rotenone (0.5 mg/kg, s.c.) and vehicle orally.
-
Group III (this compound Per Se): Receives this compound (10 mg/kg, orally) only.
-
Group IV (Treatment): Receives this compound (10 mg/kg, orally) 1 hour before rotenone administration (0.5 mg/kg, s.c.) daily for 28 days.
-
-
Behavioral Assessment: On day 29, tests for catalepsy and akinesia are performed.
-
Biochemical Analysis: Following behavioral tests, animals are sacrificed, and brains are harvested. Brain tissue is homogenized and used to measure levels of MDA, nitrite, GSH, SOD, CAT, neuroinflammatory cytokines (TNF-α, IL-1β, IL-6), and neurotransmitters via ELISA and other standard biochemical assays.
Antidiabetic Potential
This compound has shown promise in managing type 2 diabetes by improving glycemic control, modulating lipid profiles, and reducing inflammation and oxidative stress associated with the condition.
The following table presents data from a study using a high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rat model.[11]
| Parameter | Diabetic Control | This compound (10 mg/kg) | Units | P-value vs. Control |
| Blood Glucose | Increased | Significantly Reduced | mg/dL | < 0.001 |
| Insulin | Decreased | Significantly Increased | µU/mL | < 0.001 |
| Total Cholesterol (TC) | Increased | Significantly Reduced | mg/dL | < 0.001 |
| Triglycerides (TG) | Increased | Significantly Reduced | mg/dL | < 0.001 |
| TNF-α | Increased | Significantly Reduced | pg/mL | < 0.001 |
| IL-6 | Increased | Significantly Reduced | pg/mL | < 0.01 |
| IL-1β | Increased | Significantly Reduced | pg/mL | < 0.01 |
| MDA | Increased | Significantly Reduced | nmol/mL | < 0.001 |
| GSH | Decreased | Significantly Increased | µg/dL | < 0.001 |
| SOD | Decreased | Significantly Increased | U/mL | < 0.001 |
| CAT | Decreased | Significantly Increased | U/mL | < 0.01 |
This model mimics the progression of type 2 diabetes in humans.[11][12]
-
Animals: Male Wistar rats are used.
-
Induction:
-
Rats are fed a high-fat diet (HFD) for an initial period (e.g., 2 weeks) to induce insulin resistance.
-
Following the HFD period, a single low dose of streptozotocin (STZ), dissolved in citrate buffer, is administered intraperitoneally (i.p.) (e.g., 50 mg/kg) to induce partial beta-cell destruction, leading to hyperglycemia.
-
-
Treatment: After confirmation of diabetes, animals are treated orally with this compound (e.g., 10 mg/kg) daily for a period of 42 days. A standard antidiabetic drug like glibenclamide may be used as a positive control.
-
Monitoring: Body weight and blood glucose levels are monitored regularly throughout the study.
-
Terminal Analysis: At the end of the treatment period, blood is collected to analyze insulin levels, lipid profiles (TC, TG), liver enzymes (ALT, AST), and markers of inflammation (TNF-α, IL-1β, IL-6) and oxidative stress (MDA, GSH, SOD, CAT).
Anticancer Potential
This compound and related compounds from Hibiscus species have been shown to inhibit the proliferation, migration, and invasion of various cancer cells, including oral squamous cell carcinoma (OSCC) and breast cancer.[13][14][15] The mechanisms involve the induction of apoptosis and cell cycle arrest.
Table 4.1: Effect of Gossypetin (related flavonoid) on Oral Cancer Cell Viability (Ca9-22 cells) [14]
| Concentration | Viability at 48h (%) | Key Finding |
| 5 µM | 80.5% | Moderate inhibition |
| 10 µM | 30.8% | Clear inhibitory effect |
| 20 µM | 24.2% | Strong inhibition |
In silico and in vitro studies suggest that this compound and its parent compounds can modulate multiple signaling pathways critical for cancer progression. These include the downregulation of the PI3K/Akt pathway and inactivation of NF-κB, which are key drivers of cell survival and proliferation.[13] Additionally, this compound can bind to and inhibit the activity of VEGFR2, a key receptor in angiogenesis (the formation of new blood vessels that supply tumors).[13][16] These actions collectively lead to reduced cancer cell proliferation, induction of apoptosis (via caspases), and cell cycle arrest (via p53, p21).[16]
References
- 1. Determination of antioxidant activity of Hibiscus sabdariffa and Croton caudatus in Saccharomyces cerevisiae model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.najah.edu [journals.najah.edu]
- 3. scispace.com [scispace.com]
- 4. iipseries.org [iipseries.org]
- 5. Identification, Characterization and Anti-inflammatory Activity of a New Flavonoid From Hibiscus mutabilis L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Hibiscus Sabdariffa Linn. on the IL-1β/IL-1ra Ratio in Plasma and Hippocampus of Overtrained Rats and Correlation with Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotectant Effects of this compound in 3-Nitropropionic Acid-Induced Huntington's Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. psecommunity.org [psecommunity.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel Insight into the Cellular and Molecular Signalling Pathways on Cancer Preventing Effects of Hibiscus sabdariffa: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer effects of gossypetin from Hibiscus sabdariffa in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 16. jcpjournal.org [jcpjournal.org]
Discovery and natural sources of the flavonoid hibiscetin
An In-depth Technical Guide to the Flavonoid Hibiscetin: Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3,5,7,8,3',4',5'-heptahydroxyflavone) is a hexahydroxyflavonol, a type of flavonoid, recognized for its significant antioxidant, anti-inflammatory, and neuroprotective properties. First identified in the flowers of Hibiscus sabdariffa, this compound and its glycosides are key bioactive constituents in several species within the Malvaceae family. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, isolation, and quantification. It aims to serve as a foundational resource for researchers in phytochemistry, pharmacology, and drug development exploring the therapeutic potential of this flavonoid.
Discovery and Physicochemical Properties
The discovery of this compound dates back to the early 1940s. Researchers investigating the coloring matters of Hibiscus sabdariffa flowers isolated a new flavonol glycoside they named "hibiscitrin".[1] Upon acid hydrolysis, this glycoside yielded glucose and an aglycone, which was identified as a new hexahydroxy flavonol and named "this compound".[1][2] The structure was later confirmed as 3,5,7,8,3',4',5'-heptahydroxy-flavone.[1] It shares a close structural relationship with other common flavonols, such as gossypetin and quercetin, often co-occurring in the same plant species.
The key physicochemical properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3,5,7,8-tetrahydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | [3] |
| Molecular Formula | C₁₅H₁₀O₉ | [3] |
| Molecular Weight | 334.23 g/mol | [3] |
| CAS Number | 577-24-2 | [3] |
| Appearance | Yellow crystalline substance | [2] |
| Solubility | Soluble in ethanol and aqueous alkali | [2] |
| UV max (Methanol) | ~372 nm (typical for flavonols) | [3] |
Natural Sources of this compound
This compound and its glycosidic forms, such as this compound-3-glucoside and hibiscitrin, are predominantly found in plants belonging to the Malvaceae family. The primary sources are the flowers and calyces, which are rich in a diverse array of flavonoids.
-
Hibiscus sabdariffa (Roselle): The calyces of H. sabdariffa are the original and most well-known source of this compound.[1][2][4] They are widely used to make herbal teas and extracts and contain a complex mixture of bioactive compounds, including this compound, gossypetin, quercetin, and various anthocyanins that contribute to their deep red color.[5][6][7][8]
-
Hibiscus rosa-sinensis (Chinese Hibiscus): The petals of this common ornamental plant are a confirmed source of this compound-3-glucoside.[9][10] The flavonoid profile can vary depending on the color of the flower petals. While red petals have the highest concentration of anthocyanins, other cultivars are also rich in flavonols.[9]
-
Abelmoschus manihot (Aibika): The flowers of A. manihot are used in traditional medicine, particularly for treating kidney disease.[11] They contain a wealth of flavonoids, including this compound-3-O-glucoside, myricetin, hyperoside, and isoquercetin.[11][12]
-
Gossypium hirsutum (Upland Cotton): The flowers of the cotton plant are exceptionally rich in flavonoids, particularly flavonols like gossypetin, quercetin, and kaempferol. While the presence of this compound is not as extensively documented as gossypetin, the shared biosynthetic pathways make it a plausible, albeit minor, constituent.
Quantitative Analysis in Natural Sources
Direct quantitative data for this compound in plant materials is limited in published literature. Most studies focus on quantifying more common flavonoids like quercetin or reporting the total flavonoid content (TFC). However, these studies provide a valuable baseline for the flavonoid richness of the source plants. To accurately determine this compound content, its glycosides must first be hydrolyzed to the aglycone form prior to chromatographic analysis.
Table 2: Flavonoid Content in Primary Sources of this compound
| Plant Source | Plant Part | Analyte Measured | Method | Concentration | Reference |
| Hibiscus sabdariffa | Calyces | Quercetin (post-hydrolysis) | HPLC-UV | 0.89 ± 0.03% (w/w, dry weight) | [3] |
| Hibiscus sabdariffa | Calyces | Total Flavonoids | Spectrophotometry | 20.08% (w/w) | [13] |
| Hibiscus sabdariffa | Calyces | Flavonoids (as Quercetin) | Spectrophotometry | 1.562 mg/g | [14] |
| Hibiscus rosa-sinensis | Flower | Quercetin (post-hydrolysis) | HPTLC | 0.30% (w/w) | [15][16] |
| Abelmoschus manihot | Flower | Total Flavonoids | HPLC-UV | 10,150 - 19,390 µg/g (1.0 - 1.9%) | [17] |
| Abelmoschus manihot | Flower | Total Flavonols (7 major) | HPLC-UV | 41.96 mg/g (4.2%) | [18] |
Note: The values presented are for related flavonoids or total flavonoid content and should be considered indicative of the source's potential for this compound isolation, not direct measurements of this compound itself.
Methodologies for Extraction, Isolation, and Quantification
The analysis of this compound from plant matrices involves three key stages: extraction, hydrolysis of glycosides (for total aglycone content), and chromatographic quantification.
Experimental Protocol: Extraction and Hydrolysis
This protocol is a synthesized methodology based on established procedures for flavonol analysis in Hibiscus and Abelmoschus species.
-
Sample Preparation: Air-dry the plant material (e.g., Hibiscus sabdariffa calyces) at 40-50°C and grind into a fine powder (e.g., 40-60 mesh).
-
Solvent Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Perform extraction using 25-50 mL of a solvent system such as 80% methanol or ethanol. Modern methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency.[19] For exhaustive extraction, a Soxhlet apparatus can be used.
-
Filter the resulting extract through Whatman No. 1 filter paper.
-
-
Acid Hydrolysis (for Total Aglycone Quantification):
-
Take a known volume of the crude extract (e.g., 10 mL).
-
Add an equal volume of concentrated hydrochloric acid (e.g., 2 M to 4 M HCl).
-
Add an antioxidant such as ascorbic acid to prevent degradation of the flavonoids during heating.
-
Reflux the mixture in a water bath at 80-90°C for 2 hours.[3] This step cleaves the glycosidic bonds, releasing the free this compound aglycone.[20][21]
-
-
Post-Hydrolysis Extraction:
-
Cool the hydrolyzed mixture.
-
Extract the aglycones by partitioning with a non-polar solvent like ethyl acetate (3 x 15 mL).
-
Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
-
Final Sample Preparation:
-
Re-dissolve the dried residue in a known volume of HPLC-grade methanol or mobile phase (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS system.
-
Experimental Protocol: HPLC-UV Quantification
This protocol is adapted from methods used for quantifying quercetin and other flavonols in similar plant extracts.[3][22]
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic system involving:
-
Solvent A: Water with 0.1-0.5% formic acid or phosphoric acid (to ensure sharp peaks).
-
Solvent B: Acetonitrile or Methanol.
-
Example Isocratic Method: Acetonitrile:Water (97:3) for simple extracts.[3]
-
Example Gradient Method: Start with 15-20% B, ramp to 50-60% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 370 nm (near the λmax for flavonols like this compound and quercetin).
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a calibration curve using an authentic this compound standard of known concentrations. Calculate the concentration in the sample based on the peak area from the standard curve.
LC-MS/MS Analysis for Identification and Sensitive Quantification
For definitive identification and higher sensitivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is recommended.[5][23][24][25][26]
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
MS Analysis:
-
Full Scan (MS1): To identify the precursor ion [M-H]⁻ for this compound (m/z 333.02).
-
Product Ion Scan (MS2): Fragment the precursor ion to obtain a characteristic fragmentation pattern for structural confirmation.
-
Multiple Reaction Monitoring (MRM): For highly selective and sensitive quantification, monitor specific precursor-to-product ion transitions.
-
Visualizations: Workflows and Pathways
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the extraction and quantification of this compound from a plant source.
Caption: General experimental workflow for this compound analysis.
Simplified Signaling Pathway for this compound's Neuroprotective Effects
This compound has been shown to exert neuroprotective effects by modulating inflammatory and apoptotic pathways. The diagram below illustrates a simplified representation of its action against lipopolysaccharide (LPS)-induced neuroinflammation.
Caption: this compound's neuroprotective signaling pathway.
Conclusion
This compound is a promising flavonoid with a significant presence in several plants of the Malvaceae family, most notably Hibiscus sabdariffa. While direct quantification of this compound remains an area requiring further research, the established methodologies for analyzing related flavonols provide a robust framework for its future investigation. The detailed protocols and workflows presented in this guide offer a starting point for researchers to accurately extract, identify, and quantify this compound, paving the way for more extensive studies into its pharmacological activities and potential applications in drug development.
References
- 1. Isolation of hibiscitrin from the flowers of Hibiscus Sabdariffa: constitution of this compound - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. ijirt.org [ijirt.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. scispace.com [scispace.com]
- 9. Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of flavonoid compounds isolated from the petals of <i>Hibiscus rosa sinensis</i> - Journal of King Saud University - Science [jksus.org]
- 11. (PDF) Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review (2020) | Fei Luan | 69 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. florajournal.com [florajournal.com]
- 14. journals.najah.edu [journals.najah.edu]
- 15. greenpharmacy.info [greenpharmacy.info]
- 16. greenpharmacy.info [greenpharmacy.info]
- 17. Natural Products isolated from Abelmoschus manihot - BioCrick [biocrick.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Determination of rutin and isoquercetin contents in Hibisci mutabilis Folium in different collection periods by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. japsonline.com [japsonline.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Hibiscetin's Role in Modulating Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibiscetin, a hexahydroxyflavone and a prominent bioactive constituent of Hibiscus sabdariffa, has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating key cellular signaling pathways. We delve into its mechanisms of action on the NF-κB, PI3K/Akt, and MAPK signaling cascades, presenting available quantitative data, detailed experimental protocols for studying its effects, and visual representations of the implicated pathways and workflows. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Introduction to this compound
This compound (3,5,7,8,3',4'-hexahydroxyflavone) is a flavonoid belonging to the flavonol subclass. It is structurally characterized by the presence of six hydroxyl groups on its flavan nucleus, which contribute to its potent antioxidant properties.[1] Found in the calyces of Hibiscus sabdariffa (roselle), this compound is often present in the form of its glycoside, hibiscitrin.[2] Its diverse biological activities are primarily attributed to its ability to modulate cellular signaling pathways that are often dysregulated in various pathological conditions, including cancer and neurodegenerative diseases.[1][3]
Modulation of Key Cellular Signaling Pathways by this compound
Current research, primarily utilizing extracts of Hibiscus sabdariffa rich in polyphenols including this compound, points towards its significant impact on several critical signaling pathways. While direct evidence for pure this compound is still emerging, the following sections detail the modulated pathways with the available evidence.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and apoptosis.[4] In many chronic diseases, including cancer and neuroinflammatory conditions, the NF-κB pathway is constitutively active.
This compound has been shown to attenuate neuroinflammation by inhibiting the NF-κB pathway.[1] In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in rats, treatment with this compound significantly decreased the levels of activated NF-κB.[1] This inhibition, in turn, leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2] The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of inflammatory genes.[5][6]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, growth, and metabolism. Its aberrant activation is a hallmark of many cancers.[7]
Extracts from Hibiscus sabdariffa have been shown to inhibit the PI3K/Akt pathway, leading to reduced cancer cell invasion.[8] While direct molecular docking studies of this compound with PI3K or Akt are limited, related flavonoids like quercetin have been shown to bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity.[9][10] Inhibition of PI3K prevents the phosphorylation and activation of Akt. Deactivated Akt can no longer phosphorylate its downstream targets, such as mTOR and NF-κB, leading to the suppression of cell survival and proliferation signals.[11][12]
Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.
Induction of Apoptosis via the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. The MAPK family includes the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[13]
Hibiscus extracts have been shown to induce apoptosis in cancer cells through the activation of the JNK/p38 MAPK pathway.[14] Activation of JNK and p38 leads to the phosphorylation of downstream targets that can modulate the expression and activity of Bcl-2 family proteins, tipping the balance towards apoptosis.[15] For instance, activated JNK can phosphorylate and activate the pro-apoptotic protein Bim, while inactivating the anti-apoptotic protein Bcl-2.[16][17] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[18] Molecular docking studies with similar flavonoids suggest a potential for this compound to interact with and modulate the activity of kinases within the MAPK cascade.[19]
Caption: this compound-induced apoptosis via the MAPK pathway.
Quantitative Data on this compound's Biological Activities
Quantitative data on the biological effects of pure this compound are limited in the current literature. Most studies have utilized extracts of Hibiscus sabdariffa, which contain a mixture of bioactive compounds. The following tables summarize the available data, clearly distinguishing between pure this compound and hibiscus extracts.
Table 1: Cytotoxicity of Hibiscus Extracts in Cancer Cell Lines (IC50 values)
| Cell Line | Extract Type | IC50 Value | Exposure Time | Reference |
| A549 (Lung Cancer) | Ethanol Extract | 374.01 µg/mL | Not Specified | [20] |
| A549 (Lung Cancer) | Ethyl Acetate Extract | 719.28 µg/mL | Not Specified | [20] |
| A549 (Lung Cancer) | n-hexane Extract | 906.57 µg/mL | Not Specified | [20] |
| MCF-7 (Breast Cancer) | Enriched Fraction | 3.5 ± 0.1 mg/mL | 24 hours | [2] |
| MDA-MB-231 (Breast Cancer) | Enriched Fraction | 4.4 ± 0.4 mg/mL | 24 hours | [2] |
| 4T1 (Breast Cancer) | Methanol Extract | 649 µg/mL | Not Specified | [21] |
| 4T1 (Breast Cancer) | Ethyl Acetate Fraction | 746 µg/mL | Not Specified | [21] |
Table 2: Effects of this compound on Pro-inflammatory Markers
| Marker | Model System | Treatment | Change | Reference |
| NF-κB | LPS-injected rats | This compound (10 mg/kg) | Significantly decreased | [1] |
| TNF-α | LPS-injected rats | This compound (10 mg/kg) | Significantly decreased | [1] |
| IL-1β | LPS-injected rats | This compound (10 mg/kg) | Significantly decreased | [1] |
| IL-6 | LPS-injected rats | This compound (10 mg/kg) | Significantly decreased | [1] |
| Caspase-3 | LPS-injected rats | This compound (10 mg/kg) | Significantly downregulated | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cellular signaling pathways.
Western Blot Analysis for PI3K/Akt Pathway
Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt pathway.
Caption: Experimental workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of this compound on cancer cell lines and determine its half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specific duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1][3]
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of key cellular signaling pathways, particularly the NF-κB, PI3K/Akt, and MAPK pathways. Its ability to inhibit pro-inflammatory and pro-survival pathways while inducing apoptosis in cancer cells underscores its therapeutic promise. However, a significant portion of the current research has been conducted using hibiscus extracts, which contain a complex mixture of phytochemicals.
Future research should focus on elucidating the precise molecular mechanisms of pure this compound. This includes:
-
Conducting comprehensive studies to determine the IC50 values of pure this compound in a wide range of cancer cell lines.
-
Performing in-depth molecular docking and binding studies to identify the direct protein targets of this compound within the signaling cascades.
-
Utilizing advanced techniques such as transcriptomics and proteomics to obtain a global view of the cellular changes induced by this compound.
A deeper understanding of this compound's molecular interactions will be crucial for its development as a potential therapeutic agent for the treatment of cancer, neuroinflammatory disorders, and other diseases characterized by dysregulated cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of antitumoral effect of Hibiscus sabdariffa extract on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular-Scale Investigations Reveal the Effect of Natural Polyphenols on BAX/Bcl-2 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Molecular Docking Appraisal of Phytochemicals as Potential Inhibitors of PI3K/Akt Pathway for Breast Cancer Treatment [agris.fao.org]
- 10. impactfactor.org [impactfactor.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docking sites on mitogen-activated protein kinase (MAPK) kinases, MAPK phosphatases and the Elk-1 transcription factor compete for MAPK binding and are crucial for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mitogen-activated protein kinase (MAPK)-docking sites in MAPK kinases function as tethers that are crucial for MAPK regulation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Quercetin arrests G2/M phase and induces caspase-dependent cell death in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phcogj.com [phcogj.com]
- 21. jkefarind.com [jkefarind.com]
Hibiscetin: A Deep Dive into its Anti-Inflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hibiscetin, a hexahydroxyflavone derived from Hibiscus sabdariffa, has garnered significant attention within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory cascade. These include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NLRP3 inflammasome. Furthermore, its potent antioxidant activity plays a crucial role in mitigating inflammation-associated oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway. In lipopolysaccharide (LPS)-stimulated rodent models, this compound treatment significantly reduced the activation of NF-κB.[1] This inhibition is crucial as activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades of kinases such as JNK, ERK, and p38, plays a critical role in cellular responses to external stressors, including inflammation. Hibiscus extracts containing this compound have been demonstrated to inhibit the phosphorylation of these key kinases.[3] By down-regulating the activation of the MAPK pathway, this compound can reduce the production of pro-inflammatory mediators.
Attenuation of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Studies on hibiscus-derived constituents have shown significant inhibitory effects on NLRP3 inflammasome activation.[1][4] This is achieved by inhibiting caspase-1 activity, a key enzyme in the inflammasome complex.[1]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound and related hibiscus extracts has been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vivo Anti-Inflammatory Effects of this compound
| Model | Species | Treatment | Dosage | Outcome | Reference |
| Rotenone-induced Parkinsonism | Rat | This compound | 10 mg/kg | Reduced TNF-α, IL-1β, and IL-6 levels in the brain.[5] | [5] |
| Lipopolysaccharide-induced memory impairment | Rodent | This compound | - | Reduced neuroinflammatory markers.[1] | [1] |
| Carrageenan-induced paw edema | Rat | Methanolic extract of Hibiscus asper | 200 mg/kg | 57.29% inhibition of paw edema after 2 hours. | [6] |
| Complete Freund's Adjuvant-induced arthritis | Rat | Methanolic extract of Hibiscus asper | 400 mg/kg | Significant reduction in inflammation (29.33% vs 45.56% in control on day 20). | [6] |
Table 2: In Vitro Anti-Inflammatory and Enzyme Inhibitory Activities
| Assay | Cell Line/Enzyme | Test Substance | IC50 / % Inhibition | Reference |
| Proteinase Inhibitory Assay | Trypsin | Hibiscus rosa sinensis red tea | IC50: 38.46 µg/ml | [7] |
| Protein Denaturation Inhibition | Bovine Serum Albumin | Hibiscus rosa sinensis red tea | IC50: 34.09 µg/ml | [7] |
| α-amylase inhibition | α-amylase | Hibiscus sabdariffa extract | IC50: 87.125 ± 12.94 µg/mL | [3] |
| Xanthine oxidase inhibition | Xanthine oxidase | Hibiscus sabdariffa extract | IC50: 362.5 ± 15.72 µg/mL | [3] |
| Lipoxygenase inhibition | Lipoxygenase | Hibiscus sabdariffa extract | 14.5% inhibition at 100 µg/mL | [3] |
| Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Hibiscus sabdariffa polyphenols | Significant decrease in nitrite secretion. | [8] |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | Hibiscus sabdariffa polyphenols | Significant decrease in PGE2 secretion. | [8] |
| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Hibiscus sabdariffa polyphenols | Down-regulation of COX-2 expression. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is fundamental for assessing the potential of a compound to inhibit the production of inflammatory mediators in a cellular model.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.[5]
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. The cells are then incubated for a further 18-24 hours.[5]
-
Nitrite Determination: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An aliquot of the supernatant is mixed with an equal volume of Griess reagent, and the absorbance is measured at 540 nm.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Male Wistar rats (or a similar rodent model) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (e.g., control, this compound-treated, positive control). This compound is administered orally or intraperitoneally at various doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: One hour after the administration of the test compound, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Western Blot Analysis for MAPK Phosphorylation
This technique is used to determine the effect of this compound on the activation of the MAPK signaling pathway.
Protocol:
-
Cell Treatment and Lysis: RAW 264.7 cells are treated with this compound and/or LPS as described in the in vitro assay. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated to determine the level of kinase activation.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: HEK 293T cells (or another suitable cell line) are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours of transfection, the cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[9]
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of NF-κB activity is then calculated relative to the unstimulated control.
NLRP3 Inflammasome Activation Assay
This assay is used to assess the inhibitory effect of this compound on the activation of the NLRP3 inflammasome.
Protocol:
-
Cell Priming: THP-1 monocytes are differentiated into macrophages using PMA. The macrophages are then primed with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[10]
-
Inhibitor Treatment: The cells are then treated with various concentrations of this compound for 30-60 minutes.
-
Activation: The NLRP3 inflammasome is activated by adding a second stimulus, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), and incubating for 1-2 hours.[10]
-
Supernatant Analysis: The cell culture supernatant is collected.
-
IL-1β Measurement: The concentration of secreted IL-1β is quantified using an ELISA kit.
-
Caspase-1 Activity Assay: The activity of caspase-1 in the supernatant or cell lysate can be measured using a specific fluorometric or colorimetric assay kit.
-
Pyroptosis Assessment: Cell death due to pyroptosis can be assessed by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a cytotoxicity assay kit.
Conclusion
This compound demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The quantitative data from both in vivo and in vitro studies provide strong evidence for its efficacy in reducing the production of pro-inflammatory mediators. The detailed experimental protocols presented in this guide offer a framework for researchers to further investigate and characterize the anti-inflammatory properties of this compound, paving the way for its potential development as a novel therapeutic agent for a range of inflammatory disorders. Further research should focus on elucidating the precise molecular targets of this compound within these pathways and conducting pre-clinical and clinical studies to validate its therapeutic utility.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Exploring the Antioxidant Capacity of Hibiscetin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of hibiscetin, a flavonoid found in Hibiscus species. It details the methodologies used to assess its capacity in various models, presents quantitative data from key studies, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to this compound
This compound is a naturally occurring flavonol that has garnered significant interest for its potent antioxidant and neuroprotective effects.[1] Structurally, it is a hexahydroxyflavone, and this high degree of hydroxylation contributes to its strong radical-scavenging capabilities.[1] Numerous studies, both in vitro and in vivo, have demonstrated its ability to mitigate oxidative and nitrative stress, making it a promising candidate for therapeutic development against pathologies linked to oxidative damage, such as neurodegenerative diseases and diabetes.[2][3][4] This guide synthesizes the current knowledge on this compound's antioxidant profile across chemical, cellular, and preclinical models.
In Vitro Antioxidant Capacity
The foundational assessment of an antioxidant involves its direct chemical interaction with stable free radicals or its ability to reduce oxidized metal ions. The most common assays are the DPPH, ABTS, and FRAP assays.
Data Summary: In Vitro Assays
The following table summarizes the free radical scavenging activity of Hibiscus extracts, which are rich in compounds like this compound. Data for pure this compound is less commonly reported in initial screening studies, which often focus on the plant extract.
| Assay | Plant/Extract | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Hibiscus sabdariffa (ethanolic leaf extract) | 184.88 | [5] |
| DPPH Radical Scavenging | Hibiscus esculentus (seed extract) | 234 ± 8.9 | [6] |
| Hydroxyl Radical Scavenging | Hibiscus sabdariffa (ethanolic leaf extract) | 281.42 | [5] |
| Fe2+ Chelating Ability | Hibiscus esculentus (seed extract) | 150 ± 13 | [6] |
Experimental Protocols
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM to 0.2 mM solution of DPPH in methanol or ethanol.[5][8]
-
Reaction Mixture: Add a specific volume of the test sample (this compound, dissolved in a suitable solvent like DMSO or ethanol) at various concentrations to the DPPH solution.[5] A typical ratio is 100-500 µg/mL of sample mixed with the DPPH solution.[5]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[5][7]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[5][7]
-
Calculation: The scavenging activity is calculated as a percentage of the absorbance decrease relative to a control (DPPH solution without the sample).[5]
-
Scavenging Effect (%) = [(Control Absorbance - Sample Absorbance) / Control Absorbance] × 100
-
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing a loss of color that is proportional to the antioxidant's concentration and potency.[9][10]
Protocol:
-
Radical Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to form the ABTS•+ stock solution.[9][10]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Reaction: Add a small volume of the test sample to a larger volume of the diluted ABTS•+ working solution (e.g., 0.2 mL sample to 3.8 mL ABTS•+ solution).[9]
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[9]
-
Calculation: Calculate the scavenging activity using a formula similar to the DPPH assay.
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at a low pH. The change in absorbance is monitored at 593 nm.[11]
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP working solution just before use by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP working solution (e.g., 220 µL).
-
Incubation: Incubate the mixture for a specified time (e.g., 4-10 minutes) at 37°C.
-
Measurement: Read the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant, typically FeSO₄ or Trolox.[12]
Visualization: General Workflow of In Vitro Assays
References
- 1. researchgate.net [researchgate.net]
- 2. This compound attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of antioxidant activity of Hibiscus sabdariffa and Croton caudatus in Saccharomyces cerevisiae model system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. himedialabs.com [himedialabs.com]
Methodological & Application
Application Note: Quantification of Hibiscetin in Hibiscus sabdariffa L. Calyces Using a Validated High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction Hibiscetin is a flavonoid found in the calyces of Hibiscus sabdariffa L., commonly known as Roselle. It is recognized for its antioxidant properties, which contribute to the potential health benefits of hibiscus extracts. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries. This application note presents a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in the dried calyces of Hibiscus sabdariffa L.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A Shimadzu HPLC system (Model LC-6A) equipped with a dual-pump solvent delivery system (Model LC-10A) and a Shimadzu SPD-6A UV-Visible variable wavelength detector was utilized for this analysis. The separation of this compound was achieved on a RP-C18 Phenomenex column (3 µm, 50mm x 4.6 mm).[1]
Table 1: Chromatographic Conditions for this compound Quantification
| Parameter | Value |
| HPLC System | Shimadzu LC-6A with LC-10A pumps and SPD-6A UV-Vis detector |
| Column | RP-C18 Phenomenex (3 µm, 50mm x 4.6 mm) |
| Mobile Phase | Deionized water acidified with 0.1% acetic acid and Acetonitrile (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
2. Preparation of Standard Solutions
A standard stock solution of this compound should be prepared by accurately weighing a known amount of pure this compound standard and dissolving it in an appropriate solvent, such as methanol, to achieve a specific concentration. A series of working standard solutions can then be prepared by diluting the stock solution to various concentrations to construct a calibration curve.
3. Sample Preparation
The sample preparation involves an ultrasonic-assisted extraction method.
-
Extraction: A precise amount of dried and powdered Hibiscus sabdariffa L. calyces is subjected to extraction using an ultrasonic bath.
-
Filtration: The resulting extract is then filtered through a 0.45 µm microfilter to remove any particulate matter before injection into the HPLC system.
4. Method Validation
The developed HPLC method has been validated for several parameters to ensure its reliability and accuracy for the quantification of this compound.
Table 2: Summary of Method Validation Data for this compound
| Validation Parameter | Result |
| Limit of Detection (LOD) | 59.6730 x 10⁻⁶ µg/mL |
The concentration of this compound found in the dry specimen of Iraqi Hibiscus sabdariffa L. calyces was 111.407 µg/g.[1]
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound in Hibiscus sabdariffa L. calyces using the described HPLC method.
Caption: Workflow for this compound Quantification by HPLC.
References
Application Notes and Protocols for the Isolation and Purification of Hibiscetin from Hibiscus Species
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of hibiscetin, a bioactive flavonol found in various Hibiscus species, particularly Hibiscus sabdariffa. The protocol is based on established chemical principles, combining classical extraction and hydrolysis methods with modern chromatographic techniques for purification and analysis.
Introduction
This compound (3,5,7,8,3',4',5'-heptahydroxyflavone) is a flavonoid aglycone known for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications. In the plant, it primarily exists as the glycoside hibiscitrin. The isolation process, therefore, involves the extraction of this glycoside from the plant material, followed by acid hydrolysis to cleave the sugar moiety, yielding the target aglycone, this compound. Subsequent purification is crucial to obtain a high-purity compound for research and development.
Overall Experimental Workflow
The process begins with the selection and preparation of the plant material, followed by extraction of the glycoside, hibiscitrin. The crude extract is then subjected to acid hydrolysis to yield the aglycone, this compound. The crude this compound is then purified using column chromatography, and its purity is assessed by High-Performance Liquid Chromatography (HPLC).
Caption: Overall workflow for this compound isolation and purification.
Data Presentation: Comparative Extraction Methods
The initial extraction of flavonoids from Hibiscus can be performed using various methods. The choice of method can significantly impact the yield of the target compounds. While specific yield data for this compound is not extensively reported, the following tables summarize representative yields for related compounds and total extracts from Hibiscus sabdariffa, which can guide the selection of an extraction protocol.
Table 1: Comparison of Extraction Solvents for Total Phenolic and Anthocyanin Content
| Solvent System | Total Phenolics (mg GAE/g dw) | Total Anthocyanins (mg C3G/g dw) | Reference |
| Water | 14.24 | - | [1] |
| 50% Ethanol | 35.71 | - | [1] |
| 75% Ethanol | 35.30 | - | [1] |
| 80% Ethanol with 2% Lactic Acid | - | 7.26 | [2] |
| Subcritical Water (150°C) | 13.3 | 0.13 | [3] |
GAE: Gallic Acid Equivalents; C3G: Cyanidin-3-Glucoside Equivalents; dw: dry weight.
Table 2: Comparison of Extraction Techniques for Anthocyanin Yield
| Extraction Technique | Solvent | Anthocyanin Yield (mg/L) | Reference |
| Conventional Extraction | Water | 45.71 | [4] |
| Microwave-Assisted Extraction | Water | 155.45 | [4] |
| Ultrasound-Assisted Extraction | Water | 179.32 | [4] |
Experimental Protocols
Protocol 1: Isolation of Hibiscitrin (this compound Glycoside)
This protocol is adapted from the classical method for isolating the glycoside precursor of this compound.
1. Materials and Reagents:
-
Dried petals of Hibiscus sabdariffa
-
Methylated spirits (or 95% Ethanol)
-
Distilled water
-
Filtration apparatus (fluted filters)
-
Rotary evaporator
2. Procedure:
-
Weigh 3 kg of dried Hibiscus sabdariffa petals.
-
Extract the petals with boiling methylated spirits in multiple batches until the solvent runs clear.
-
Combine the alcoholic extracts and concentrate the volume to approximately 800 mL using a rotary evaporator.
-
Allow the concentrated extract to cool. Waxes and resins will precipitate.
-
Filter the cooled extract through fluted filters to remove the precipitated waxes and resins.
-
Allow the clear filtrate to stand for an extended period (several weeks to months) in a cool, dark place. A yellow crystalline solid, hibiscitrin, will gradually separate.
-
Filter the crystalline solid and wash it with water until the washings are lemon-yellow.
-
For further purification, the crude hibiscitrin can be recrystallized from alcohol. The reported yield of crude hibiscitrin is approximately 6 g from 3 kg of dried petals.
Protocol 2: Acid Hydrolysis of Hibiscitrin to this compound
This protocol describes the conversion of the isolated glycoside into its aglycone form, this compound.
1. Materials and Reagents:
-
Crude or purified hibiscitrin
-
7% (v/v) Sulphuric acid (H₂SO₄)
-
Reflux apparatus
-
Filtration apparatus
-
Distilled water
2. Procedure:
-
Place 2 g of hibiscitrin in a round-bottom flask.
-
Add 100 mL of 7% sulphuric acid.
-
Heat the mixture under reflux. The solid should dissolve within approximately 5 minutes.
-
Continue boiling for 2 hours. A deep yellow, crystalline solid (this compound) will begin to precipitate after about 15 minutes. Note: Bumping may occur, so gentle heating is advised.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Filter the precipitated this compound and wash thoroughly with distilled water to remove any residual acid.
-
Dry the deep yellow crystalline product. The product at this stage is considered crude this compound.
Protocol 3: Purification of Crude this compound by Column Chromatography
This is a generalized protocol for the purification of flavonoids. The specific solvent system may require optimization for this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, acetic acid)
-
Glass column
-
Fraction collection tubes
2. Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column to create a packed bed. Allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully load the powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent like n-hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate and then methanol. A suggested gradient could be:
-
100% n-hexane
-
n-hexane:Ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1, 2:8, 1:9 v/v)
-
100% Ethyl acetate
-
Ethyl acetate:Methanol mixtures (e.g., 9:1, 8:2 v/v) A small amount of acetic acid can be added to the mobile phase to improve peak shape and prevent tailing.
-
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 10-20 mL).
-
Analysis of Fractions: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show a pure spot corresponding to this compound.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Caption: Column chromatography workflow for this compound purification.
Protocol 4: Purity Assessment by HPLC
This protocol provides a starting point for developing an analytical HPLC method for this compound, based on methods used for similar flavonoids like quercetin and rutin found in Hibiscus.[3]
1. Materials and Reagents:
-
Purified this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
HPLC system with a UV-Vis or DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Suggested HPLC Conditions:
-
Mobile Phase: A gradient of (A) water with 0.1-0.3% phosphoric or formic acid and (B) acetonitrile.
-
Example Gradient: Start with 15% B, increase to 40% B over 20 minutes, then to 60% B over 10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Flavonoids typically have strong absorbance around 254 nm and 370 nm. A DAD detector would be ideal to determine the optimal wavelength for this compound.
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve a small, accurately weighed amount of purified this compound in methanol or the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity of the this compound sample can be determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Characterization of this compound
-
Appearance: Deep yellow, shining crystalline substance.
-
Melting Point: Decomposes at approximately 350°C.
-
Molecular Formula: C₁₅H₁₀O₉
-
Molecular Weight: 334.24 g/mol
For confirmation of structure, advanced analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Conclusion
This document outlines a comprehensive approach for the isolation and purification of this compound from Hibiscus species. The provided protocols, from initial solvent extraction and hydrolysis to final chromatographic purification and HPLC analysis, offer a solid foundation for researchers. The quantitative data presented for related compounds can serve as a benchmark for optimizing each step of the process to achieve high-purity this compound for further biological and pharmacological investigations.
References
Application Notes and Protocols for Studying the In Vitro Effects of Hibiscetin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the multifaceted biological effects of hibiscetin, a flavonoid with significant therapeutic potential. The protocols detailed herein are designed to facilitate the study of its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.
Introduction to this compound
This compound is a flavonoid predominantly found in Hibiscus sabdariffa (Roselle). It has garnered considerable interest in the scientific community for its diverse pharmacological activities. These notes will guide researchers in designing and executing in vitro experiments to explore and quantify the cellular and molecular mechanisms of this compound.
Anti-Cancer Effects of this compound
This compound has been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines. In silico and in vitro studies suggest that this compound can bind to and inhibit the activity of key signaling molecules involved in cancer progression.
Recommended Cell Lines
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
-
Lung Cancer: A549
-
Prostate Cancer: PC-3
-
Leukemia: HL-60
Key In Vitro Assays
-
Cytotoxicity: MTT Assay
-
Apoptosis: Annexin V-FITC/PI Staining
-
Cell Migration: Wound Healing (Scratch) Assay
-
Cell Invasion: Transwell Invasion Assay
Data Presentation: Cytotoxicity of Hibiscus Extracts
| Extract/Compound | Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Ethanolic Extract of Hibiscus sabdariffa | A549 | MTT | 374.01 | [1][2] |
| Ethyl Acetate Extract of Hibiscus sabdariffa | A549 | MTT | 719.28 | [1][2] |
| n-Hexane Extract of Hibiscus sabdariffa | A549 | MTT | 906.57 | [1][2] |
| 95% Ethanolic Extract of Hibiscus sabdariffa | PC-3 | SRB | 8.58 ± 0.68 | [3] |
| Methanol Extract of Hibiscus tiliaceus | 4T1 | MTT | 649 | [4] |
| Ethyl Acetate Fraction of Hibiscus tiliaceus | 4T1 | MTT | 746 | [4] |
Signaling Pathways in Cancer
This compound has been implicated in the modulation of several key signaling pathways in cancer:
-
VEGFR2 Signaling: In silico analysis has shown that this compound can bind to the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), inhibiting its activity. This is a crucial pathway in angiogenesis, which is vital for tumor growth and metastasis.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Flavonoids, a class of compounds that includes this compound, are known to inhibit this pathway, which is often deregulated in cancer.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Hibiscus anthocyanins have been shown to induce apoptosis through the activation of p38 MAPK.
Anti-Inflammatory Effects of this compound
This compound demonstrates potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.
Recommended Cell Lines
-
Macrophages: RAW 264.7, THP-1 (differentiated into macrophages)
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs)
Key In Vitro Assays
-
Nitric Oxide Production: Griess Assay
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): ELISA or Western Blot
-
Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay
Data Presentation: Anti-inflammatory and Antioxidant Activity of Hibiscus Extracts
| Extract/Compound | Assay | IC50 Value (µg/mL) | Reference |
| Ethanolic Extract of Hibiscus sabdariffa | DPPH Radical Scavenging | 184.88 | [5] |
| Ethanolic Extract of Hibiscus sabdariffa | Hydroxyl Radical Scavenging | 281.42 | [5] |
| 95% Ethanolic Extract of Hibiscus sabdariffa | DPPH Radical Scavenging | 34.51 ± 2.62 | [3] |
| Hibiscus rosa-sinensis Decoction | DPPH Radical Scavenging | 0.13 ± 0.01% | [6] |
| Hibiscus rosa-sinensis Red Tea Extract | Antiproteinase Activity | 38.46 | [7] |
| Lawsonia inermis L. Leaves Extract | Protein Denaturation Inhibition | 103.21 | [8] |
| Rosa damascena L. Flower Extract | Membrane Stabilization | 125.02 | [8] |
Signaling Pathways in Inflammation
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators. This inhibition can occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
DCFH-DA Assay for Intracellular ROS
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Seed cells in a 24-well plate or a 96-well black plate.
-
Treat cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Griess Assay for Nitric Oxide
Principle: This colorimetric assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Collect the cell culture supernatant after treatment with this compound and/or an inflammatory stimulus (e.g., LPS).
-
In a 96-well plate, add 50 µL of the supernatant to each well.
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples based on the standard curve.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-ERK, NF-κB p65, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
By following these application notes and protocols, researchers can effectively investigate the in vitro effects of this compound and contribute to a deeper understanding of its therapeutic potential.
References
- 1. phcogj.com [phcogj.com]
- 2. phcogj.com [phcogj.com]
- 3. In vitro antioxidant, anti-inflammatory, cytotoxic activities against prostate cancer of extracts from Hibiscus sabdariffa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jkefarind.com [jkefarind.com]
- 5. Determination of antioxidant activity of Hibiscus sabdariffa and Croton caudatus in Saccharomyces cerevisiae model system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rrmedicine.ru [rrmedicine.ru]
- 7. iipseries.org [iipseries.org]
- 8. japsonline.com [japsonline.com]
Application Notes and Protocols: Synthesis and Enhanced Bioactivity of Novel Hibiscetin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel hibiscetin derivatives with the aim of improving their inherent biological activities. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside a summary of their potential mechanisms of action.
Introduction to this compound and Rationale for Derivatization
This compound is a naturally occurring flavonol found in Hibiscus sabdariffa (roselle). It possesses a range of promising pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.[1][2][3] Despite its therapeutic potential, the clinical application of this compound can be limited by factors such as poor bioavailability and metabolic instability. Chemical modification to generate novel derivatives is a key strategy to overcome these limitations and enhance its bioactivity. Derivatization can improve pharmacokinetic properties, increase target specificity, and augment therapeutic efficacy.
Bioactivity of this compound and its Derivatives
This compound modulates several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for designing derivatives with enhanced and targeted bioactivity.
Known Bioactivities of this compound
This compound has demonstrated significant bioactivity in preclinical studies. Its neuroprotective effects are partly attributed to its ability to inhibit the BDNF/caspase-3/NF-κB pathway, thereby reducing neuroinflammation and apoptosis.[1] Furthermore, this compound can attenuate oxidative and nitrative stress by suppressing TNF-α signaling.[2] In models of diabetes, this compound has been shown to have antihyperglycemic effects and can ameliorate oxidative stress and inflammation.[3][4]
Quantitative Bioactivity Data
While data on novel synthetic derivatives of this compound is scarce, a comparison of the bioactivity of this compound and its naturally occurring glucoside, hibiscitrin, provides insights into the effects of glycosylation.
| Compound | Bioactivity Assay | Model | Key Findings | Reference |
| This compound | Neuroprotection | LPS-induced memory impairment in rodents | Reduced levels of IL-1β, IL-6, and TNF-α; Decreased caspase-3 activity | [1] |
| This compound | Anti-diabetic | High-fat diet and streptozotocin-induced diabetes in rodents | Significant reduction in blood glucose, TC, and TG; Reduced levels of IL-6, IL-1β, and TNF-α | [4] |
| This compound | Antioxidant | Rotenone-induced Parkinsonism in rats | Improved endogenous antioxidant levels (GSH, CAT, SOD); Reduced oxidative and nitrative stress | [2] |
| Hibiscitrin (this compound-3-glucoside) | Antioxidant | DFT calculations | Bond dissociation enthalpies are slightly higher than this compound, suggesting comparable antioxidant activity. | [1] |
Synthesis of Novel this compound Derivatives: Proposed Protocols
The following protocols for the synthesis of this compound derivatives are based on established methods for the chemical modification of flavonoids, such as quercetin. These methods can be adapted for the selective modification of this compound's hydroxyl groups.
General Considerations for Synthesis
The polyhydroxylated nature of this compound presents a challenge for regioselective synthesis. Protection and deprotection steps are often necessary to achieve the desired modification at a specific hydroxyl group.
Proposed Protocol 1: Selective Acylation of this compound
Acylation of flavonoids can enhance their lipophilicity, potentially improving cell membrane permeability and bioavailability.
Objective: To synthesize mono- or di-acylated this compound derivatives.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetone, DMF)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., pyridine, triethylamine)
-
Protecting group (if regioselectivity is desired)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Protection (Optional): For regioselective acylation, protect specific hydroxyl groups of this compound using appropriate protecting groups.
-
Reaction Setup: Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the base to the solution, followed by the dropwise addition of the acylating agent at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Deprotection (if applicable): If protecting groups were used, deprotect the acylated derivative using standard procedures.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Proposed Protocol 2: Glycosylation of this compound
Glycosylation can improve the water solubility and bioavailability of flavonoids.
Objective: To synthesize this compound glycosides.
Materials:
-
This compound
-
Glycosyl donor (e.g., acetobromo-α-D-glucose)
-
Catalyst (e.g., silver carbonate, mercury(II) cyanide)
-
Anhydrous solvent (e.g., pyridine, dichloromethane)
-
Molecular sieves
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: Add this compound, the glycosyl donor, and a catalyst to an anhydrous solvent containing activated molecular sieves under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Filter the reaction mixture to remove the catalyst and molecular sieves. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Deprotection: If the sugar moiety is protected, remove the protecting groups (e.g., by Zemplén deacetylation for acetyl groups).
-
Characterization: Characterize the final product by spectroscopic methods.
Experimental Protocols for Bioactivity Evaluation
The following are standard protocols for assessing the bioactivity of the newly synthesized this compound derivatives.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To determine the free radical scavenging activity of this compound derivatives.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH (2,2-diphenyl-1-picrylhydrazyl) solution to each well.
-
Add the different concentrations of the test compound to the wells.
-
Include a positive control (e.g., ascorbic acid or quercetin) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
Objective: To evaluate the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Procedure:
-
Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the cell viability using an MTT assay to rule out cytotoxicity.
-
Calculate the percentage of NO inhibition and the IC50 value.
Visualizations
Signaling Pathways
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for novel this compound derivatives.
Conclusion
The development of novel this compound derivatives presents a promising avenue for enhancing its therapeutic potential. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of these new chemical entities. Future research should focus on the systematic exploration of structure-activity relationships to guide the design of next-generation this compound-based therapeutics with improved bioactivity and pharmacokinetic profiles.
References
Application Notes: Enhancing the Stability and Delivery of Hibiscetin Through Encapsulation
Introduction
Hibiscetin is a potent flavonoid found in Hibiscus sabdariffa (Roselle) with significant antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic application is often hindered by poor aqueous solubility, low bioavailability, and instability under various environmental conditions such as heat, light, and pH changes.[1][2] Encapsulation technologies offer a promising strategy to overcome these limitations by protecting this compound from degradation, enhancing its solubility, and facilitating its controlled and targeted delivery.[[“]] This document provides a detailed overview of several key encapsulation techniques, summarizes their efficacy, and offers standardized protocols for their implementation.
Core Challenges with Free this compound
-
Low Bioavailability: Poor solubility in aqueous solutions limits its absorption in the gastrointestinal tract.
-
Instability: this compound is susceptible to degradation when exposed to light, high temperatures, oxygen, and shifts in pH, reducing its therapeutic efficacy.[2]
-
Limited Permeability: Its chemical structure may prevent efficient passage across biological membranes to reach target sites.
Encapsulation as a Solution
Encapsulation involves entrapping the active compound (this compound) within a carrier material, forming micro- or nanoparticles. This process can:
-
Improve Stability: The carrier matrix shields this compound from degradative environmental factors.[[“]]
-
Enhance Solubility & Bioavailability: Encapsulation can increase the aqueous dispersibility of this compound, leading to better absorption.[[“]]
-
Enable Controlled Release: Formulations can be designed to release this compound in a sustained manner or at a specific target site.
-
Reduce Toxicity/Irritation: Encapsulation can minimize adverse effects, such as skin irritation in topical formulations.[4][5]
Overview of Encapsulation Techniques
Several methods have been successfully employed to encapsulate extracts from Hibiscus sabdariffa, rich in this compound and other bioactive compounds. The most prominent techniques include liposomal encapsulation, polymeric nanoparticles, ionic gelation, and cyclodextrin complexation.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds.[6] Multilayered liposomes, formed by coating with polymers like chitosan and pectin, can further enhance stability.[7][8]
-
Polymeric Nanoparticles: Biodegradable polymers such as zein (a corn protein) and chitosan are used to form a solid matrix around the active compound.[9][10] These are often prepared using methods like antisolvent precipitation or ionic gelation.
-
Ionic Gelation: This technique involves the cross-linking of a polymer (like pectin or alginate) with ions (like calcium chloride) to form gel-like microparticles that entrap the bioactive compound.[11][12]
-
Cyclodextrin (CD) Inclusion Complexes: CDs are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules like this compound, effectively increasing their solubility and stability.[13][14]
Data Presentation
The following tables summarize quantitative data from various studies on the encapsulation of Hibiscus extracts, providing a comparative look at the effectiveness of different techniques.
Table 1: Comparison of Encapsulation Efficiency and Particle Size
| Encapsulation Technique | Carrier Material(s) | Encapsulation Efficiency (EE%) | Particle Size | Reference(s) |
| Liposomes | Phosphatidylcholine, Tween 80, Deoxycholic acid | 83% | 332 nm | [4][5] |
| Multilayered Liposomes | Soy Lecithin, Chitosan, Pectin | 63 - 72% | < 46 nm (uncoated) to ~200 nm (coated) | [7][8] |
| Zein Nanoparticles | Zein | 66 - 100% | 138 - 257 nm | [9] |
| Chitosan Nanoparticles | Chitosan, Tripolyphosphate (TPP) | 82 - 84% | 60 - 300 nm | [10] |
| Ionic Gelation | Pectin, Rapeseed Oil, CaCl₂ | 68 - 94% | 78 - 1100 µm | [11] |
| Freeze-Drying | Polydextrose | 77% (anthocyanin retention) | Not Specified | [15][16] |
Table 2: Stability and Delivery Enhancement Data
| Encapsulation Technique | Key Stability/Delivery Findings | Reference(s) |
| Liposomes | Stable for 2 months at 4°C. Significantly increased skin permeation. | [4][5] |
| Multilayered Liposomes | Physically stable for ~30 days. Oxidatively stable for 145 days. | [7][8] |
| Zein Nanoparticles | Showed reduced stability in aqueous solutions over 90-120 days. | [9] |
| Chitosan Nanoparticles | High positive zeta potential (+39 to +62 mV) indicates good colloidal stability. | [10] |
| Ionic Gelation | Enhanced temperature stability. Half-life extended up to 180 days at 5°C. | [11][12] |
| Cyclodextrins | General principle: Significantly enhances aqueous solubility and stability. | [17] |
Mandatory Visualizations
Experimental and Conceptual Diagrams
Caption: General experimental workflow for encapsulation of this compound.
Caption: Conceptual diagram of different encapsulation strategies.
Caption: Simplified signaling pathways affected by Hibiscus compounds.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a common and robust technique for liposome formulation.[6][18]
Materials:
-
Phosphatidylcholine (PC) from soybean or egg
-
Cholesterol
-
This compound or standardized Hibiscus extract
-
Chloroform and Methanol (analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.
-
Add this compound to the lipid solution. The amount depends on the desired drug-to-lipid ratio.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Reduce the pressure to gradually evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the flask's inner surface.
-
Continue drying under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[18]
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4). The volume depends on the desired final lipid concentration.
-
Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. This allows the lipid film to swell and form multilamellar vesicles (MLVs).[6]
-
-
Size Reduction (Homogenization):
-
To obtain smaller, more uniform vesicles (LUVs - Large Unilamellar Vesicles), the MLV suspension must be downsized.
-
Submerge the flask in a bath sonicator for 5-10 minutes to break down large aggregates.
-
For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 10-15 passes through a 100 nm membrane).
-
-
Purification:
-
Remove non-encapsulated (free) this compound by dialyzing the liposome suspension against fresh PBS overnight or by using size exclusion chromatography.
-
Protocol 2: Preparation of this compound-Loaded Zein Nanoparticles via Antisolvent Precipitation
This protocol outlines the fabrication of zein nanoparticles, which is effective for encapsulating hydrophobic compounds like this compound.[9]
Materials:
-
Zein protein (from corn)
-
This compound
-
Ethanol (e.g., 80% v/v)
-
Deionized water
-
Magnetic stirrer
Methodology:
-
Preparation of Zein Solution (Solvent Phase):
-
Dissolve zein powder in 80% ethanol to a specific concentration (e.g., 5 mg/mL).
-
Dissolve this compound in this ethanolic zein solution. Stir until fully dissolved.
-
-
Antisolvent Precipitation:
-
Place a defined volume of deionized water (the antisolvent) on a magnetic stirrer and stir at a constant speed (e.g., 600 rpm).
-
Inject the this compound-zein solution into the deionized water at a constant rate. The volume ratio of solvent to antisolvent is critical (e.g., 1:4).
-
The rapid change in solvent polarity causes the zein to precipitate, forming nanoparticles that entrap the this compound.[9]
-
-
Solvent Removal and Collection:
-
Continue stirring for 10-20 minutes to allow for nanoparticle stabilization.
-
Remove the ethanol from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove any surface-adhered free drug, and then lyophilize (freeze-dry) to obtain a stable powder.
-
Protocol 3: Characterization of Encapsulated this compound
1. Determination of Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water or PBS to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter (particle size), PDI (an indicator of size distribution uniformity), and zeta potential (an indicator of surface charge and colloidal stability) using a Zetasizer instrument.
-
Perform measurements in triplicate at 25°C.
-
2. Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Technique: Indirect method using UV-Vis Spectrophotometry.
-
Procedure:
-
Separate the encapsulated this compound from the free this compound. This can be done by centrifuging the nanoparticle suspension and collecting the supernatant.
-
Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax), determined from a standard calibration curve.
-
Calculate EE% and DL% using the following formulas:
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
DL (%) = [(Total this compound - Free this compound) / Weight of Nanoparticles] x 100
-
-
3. Morphological and Structural Analysis:
-
Techniques: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure (SEM/TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a stub (for SEM).
-
Allow the sample to dry. For SEM, a thin layer of gold may be sputtered onto the sample.
-
Visualize the nanoparticles under the microscope to assess their shape, surface morphology, and size.
-
-
Procedure (FTIR):
-
Obtain FTIR spectra of pure this compound, the empty carrier material, and the this compound-loaded nanoparticles.
-
Compare the spectra to identify any shifts or disappearance of characteristic peaks, which can confirm the successful encapsulation and indicate the nature of interactions between the drug and the carrier.
-
Protocol 4: In Vitro Cellular Uptake Assay
This protocol assesses the ability of cells to internalize the encapsulated this compound, often using a human colorectal adenocarcinoma cell line (Caco-2) as a model for intestinal absorption.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) and supplements
-
Fluorescently labeled nanoparticles or a method to quantify intracellular this compound (e.g., HPLC)
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable flask until they reach 80-90% confluency.
-
Seed the cells onto 24-well plates and allow them to grow and differentiate for approximately 21 days to form a confluent monolayer that mimics the intestinal barrier.
-
-
Uptake Experiment:
-
Wash the Caco-2 cell monolayers with pre-warmed PBS.
-
Add the cell culture medium containing the this compound-loaded nanoparticles (and a free this compound control) at a known concentration to each well.
-
Incubate the plates for a specific period (e.g., 2-4 hours) at 37°C.
-
To study the mechanism, parallel experiments can be run at 4°C (to inhibit energy-dependent uptake) or with endocytosis inhibitors.
-
-
Quantification of Uptake:
-
After incubation, remove the treatment medium and wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the amount of this compound within the cell lysate using HPLC or by measuring the fluorescence if the nanoparticles were fluorescently labeled.
-
Cellular uptake can be expressed as the amount of this compound per milligram of total cell protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. jcpjournal.org [jcpjournal.org]
- 5. jcpjournal.org [jcpjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Insight into the Cellular and Molecular Signalling Pathways on Cancer Preventing Effects of Hibiscus sabdariffa: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of antioxidant activity of Hibiscus sabdariffa and Croton caudatus in Saccharomyces cerevisiae model system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hibiscus sabdariffa L. water extract inhibits the adipocyte differentiation through the PI3-K and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 18. Phytochemical Analysis, Antioxidant, Antimicrobial, and Anti-Swarming Properties of Hibiscus sabdariffa L. Calyx Extracts: In Vitro and In Silico Modelling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Hibiscetin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hibiscetin, a flavonoid predominantly found in Hibiscus sabdariffa, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent in a range of diseases, including diabetes, neurodegenerative disorders, and cancer. The efficacy of this compound is attributed to its potent antioxidant and anti-inflammatory properties, which modulate various cellular signaling pathways. This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound in various animal models, based on published research.
Animal Models for Type 2 Diabetes Mellitus
A widely used and effective model for studying the antidiabetic potential of this compound is the high-fat diet (HFD) combined with a low-dose streptozotocin (STZ) induced diabetic rat model. This model mimics the pathophysiology of type 2 diabetes in humans, characterized by insulin resistance and subsequent pancreatic β-cell dysfunction.
Quantitative Data Summary
| Parameter | Vehicle Control | Diabetic Control (HFD/STZ) | This compound (10 mg/kg) + HFD/STZ | Glibenclamide (5 mg/kg) + HFD/STZ |
| Blood Glucose | Normal | Significantly Increased[1][2] | Significantly Decreased[1][2] | Significantly Decreased[1] |
| Serum Insulin | Normal | Significantly Decreased[1][2] | Significantly Increased[1][2] | Significantly Increased[1] |
| Body Weight | Normal Gain | Significantly Increased[1] | Significantly Reduced[1] | Significantly Reduced[1] |
| TNF-α | Baseline | Significantly Increased[1][2] | Significantly Decreased[1][2] | Not Reported |
| IL-1β | Baseline | Significantly Increased[1][2] | Significantly Decreased[1][2] | Not Reported |
| IL-6 | Baseline | Significantly Increased[1][2] | Significantly Decreased[1][2] | Not Reported |
| MDA (Malondialdehyde) | Baseline | Significantly Increased[1][2] | Significantly Decreased[1][2] | Not Reported |
| SOD (Superoxide Dismutase) | Baseline | Significantly Decreased[1][2] | Significantly Increased[1][2] | Not Reported |
| CAT (Catalase) | Baseline | Significantly Decreased[1][2] | Significantly Increased[1][2] | Not Reported |
| GSH (Glutathione) | Baseline | Significantly Decreased[1][2] | Significantly Increased[1][2] | Not Reported |
Experimental Protocol: HFD/STZ-Induced Diabetic Rat Model
-
Animal Selection: Male Wistar rats (180-220 g) are a suitable choice for this model.
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to a standard pellet diet and water.
-
Induction of Diabetes:
-
Feed the rats a high-fat diet (HFD) for a specified period to induce insulin resistance.
-
Following the HFD period, administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50 mg/kg, dissolved in citrate buffer (0.1 M, pH 4.5).[1][2]
-
Confirm the diabetic state by measuring blood glucose levels from the tail vein. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.
-
-
Experimental Groups:
-
Biochemical Analysis: At the end of the treatment period, collect blood samples for the analysis of blood glucose, serum insulin, lipid profile, and markers of inflammation (TNF-α, IL-1β, IL-6) and oxidative stress (MDA, SOD, CAT, GSH).[1][2]
Signaling Pathway in this compound's Antidiabetic Action
Caption: this compound's mechanism in a diabetic model.
Animal Models for Neurodegenerative Diseases
This compound has shown neuroprotective effects in various animal models of neurodegenerative diseases by attenuating neuroinflammation and oxidative stress.
A. Lipopolysaccharide (LPS)-Induced Memory Impairment
This model is used to study neuroinflammation-induced cognitive deficits.
| Parameter | Control (Saline) | LPS Control | This compound (10 mg/kg) + LPS |
| Acetylcholinesterase (AChE) Activity | Baseline | Significantly Increased[3] | Significantly Decreased[3] |
| Choline Acetyltransferase (ChAT) Activity | Baseline | Significantly Decreased[3] | Significantly Increased[3] |
| TNF-α | Baseline | Significantly Increased[3] | Significantly Decreased[3] |
| IL-1β | Baseline | Significantly Increased[3] | Significantly Decreased[3] |
| IL-6 | Baseline | Significantly Increased[3] | Significantly Decreased[3] |
| MDA (Malondialdehyde) | Baseline | Significantly Increased[3] | Significantly Decreased[3] |
| SOD (Superoxide Dismutase) | Baseline | Significantly Decreased[3] | Significantly Increased[3] |
| Caspase-3 | Baseline | Significantly Increased[3] | Significantly Decreased[3] |
| BDNF | Baseline | Significantly Decreased[3] | Significantly Increased[3] |
| NF-κB Expression | Baseline | Significantly Increased[3] | Significantly Decreased[3] |
-
Animal Selection: Male Wistar rats (180 ± 20 g) are appropriate for this study.[3]
-
Experimental Groups:
-
Behavioral Assessment: Conduct behavioral tests such as the Morris water maze and Y-maze to assess memory and cognitive function.[3]
-
Biochemical and Molecular Analysis: Following behavioral tests, euthanize the animals and collect brain tissue for the analysis of AChE, ChAT, inflammatory cytokines (TNF-α, IL-1β, IL-6), oxidative stress markers (MDA, SOD), and key signaling molecules (BDNF, caspase-3, NF-κB).[3]
Caption: this compound's neuroprotective pathway.
B. Rotenone-Induced Parkinson's Disease Model
This model is used to study the neuroprotective effects of compounds against pesticide-induced Parkinsonism.
-
Animal Selection: Wistar rats (180–220 g).[4]
-
Induction of Parkinsonism: Administer rotenone to induce Parkinson's-like symptoms.
-
Treatment: Treat a group of rotenone-injected rats with this compound (10 mg/kg).[4]
-
Assessment: Evaluate behavioral parameters (e.g., akinesia, catatonia) and biochemical markers in brain tissue, including endogenous antioxidants (GSH, CAT, SOD), oxidative stress markers (MDA, nitrite), and neurotransmitter levels.[4]
C. 3-Nitropropionic Acid (3-NPA)-Induced Huntington's Disease Model
This model mimics the striatal degeneration observed in Huntington's disease.
-
Experimental Groups:
-
Induction and Treatment: Administer 3-NPA to induce Huntington's-like symptoms and co-treat with this compound. The study duration is 22 days.[5]
-
Assessment: Monitor mean body weight.[5][7] Analyze brain tissue for oxidative stress markers (GSH, SOD, CAT, LPO), neurotransmitters (dopamine, serotonin, etc.), inflammatory markers (TNF-α, IL-1β), and other relevant biomarkers like BDNF and caspase-3.[5]
General Experimental Workflow
Caption: Workflow for in vivo this compound efficacy studies.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific research objectives and institutional guidelines for animal care and use. All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotectant Effects of this compound in 3-Nitropropionic Acid-Induced Huntington's Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotectant Effects of this compound in 3-Nitropropionic Acid-Induced Huntington’s Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Methods for the Characterization of Hibiscetin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the spectroscopic characterization of hibiscetin, a flavonoid with significant therapeutic potential. The methods described herein are fundamental for the structural elucidation, identification, and purity assessment of this compound, crucial steps in drug discovery and development.
Introduction to this compound
This compound (3,5,7,8-tetrahydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one) is a hexahydroxyflavone, a type of flavonoid found in Hibiscus sabdariffa (roselle). It is recognized for its antioxidant and anti-inflammatory properties. Recent studies have highlighted its neuroprotective effects, suggesting its potential in treating neuroinflammatory and neurodegenerative diseases. Accurate and reliable characterization of this compound is paramount for its development as a therapeutic agent. Spectroscopic techniques are powerful tools for this purpose, providing detailed information about its chemical structure and purity.
Spectroscopic Characterization of this compound
The following sections detail the application of various spectroscopic methods for the characterization of this compound. While specific spectral data for pure this compound is not extensively published, representative data from hibiscus extracts and closely related flavonoids are provided for reference.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the initial identification and quantification of flavonoids. The absorption spectrum is dependent on the electronic transitions within the molecule's chromophores, which for this compound are the benzoyl and cinnamoyl systems of the flavonoid skeleton.
Expected Spectral Characteristics:
Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For this compound, these bands are expected in the following regions:
-
Band I: 350-390 nm, corresponding to the B-ring cinnamoyl system.
-
Band II: 250-280 nm, corresponding to the A-ring benzoyl system.
The exact position and intensity of these bands are influenced by the solvent polarity and pH. For comparison, quercetin, a structurally similar flavonoid, exhibits absorption maxima at approximately 256 nm and 370 nm in methanol.[1][2][3]
Quantitative Data Summary (Reference: Quercetin in Methanol)
| Spectroscopic Method | Parameter | Value (nm) |
| UV-Vis Spectroscopy | λmax (Band I) | ~370 |
| λmax (Band II) | ~256 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show absorption bands corresponding to its hydroxyl, carbonyl, and aromatic functionalities.
Expected Spectral Characteristics:
Based on the analysis of Hibiscus sabdariffa extracts, the following characteristic peaks are anticipated for this compound:[4][5][6][7][8]
Quantitative Data Summary (Representative for this compound)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3100 (broad) | O-H (phenolic) | Stretching |
| ~2919 and ~2848 | C-H (aromatic) | Stretching |
| ~1785 | C=O (ketone) | Stretching |
| ~1615 | C=C (aromatic) | Stretching |
| ~1364 | C-H | Bending |
| ~1265 | O-C (acid groups) | Stretching |
| 1100-1071 | C-O-C | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton.
Expected Spectral Characteristics:
¹H NMR:
-
Aromatic Protons: Signals for the protons on the A and B rings are expected in the range of δ 6.0-8.0 ppm.
-
Hydroxyl Protons: The phenolic hydroxyl protons will appear as broad singlets at varying chemical shifts, depending on the solvent and concentration, typically in the range of δ 9.0-13.0 ppm.
¹³C NMR:
-
Carbonyl Carbon: The C4 carbonyl carbon is expected to resonate in the downfield region, around δ 175-185 ppm.
-
Aromatic Carbons: The carbons of the aromatic rings will appear in the range of δ 90-165 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.
Expected Spectral Characteristics:
-
Molecular Ion: For this compound (C₁₅H₁₀O₉), the expected exact mass is 334.0325. In ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 333.0252 or the protonated molecule [M+H]⁺ at m/z 335.0403 would be observed.
-
Fragmentation: The fragmentation pattern of flavonoids in MS/MS is well-characterized and involves retro-Diels-Alder (RDA) reactions, leading to characteristic fragments that provide information about the substitution pattern on the A and B rings.[12][13][14][15]
Experimental Protocols
General Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (or a purified hibiscus extract) of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Working Solutions: Prepare a series of dilutions from the stock solution as required for each analytical method.
UV-Vis Spectroscopy Protocol
-
Instrument: Use a double-beam UV-Vis spectrophotometer.
-
Solvent: Use spectroscopic grade methanol as the solvent and for the blank.
-
Sample Preparation: Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).
-
Measurement:
-
Scan the sample over a wavelength range of 200-600 nm.
-
Record the absorbance spectrum.
-
Identify the wavelengths of maximum absorption (λmax).
-
FT-IR Spectroscopy Protocol
-
Instrument: Use a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Measurement:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire multiple scans (e.g., 32) and average them to improve the signal-to-noise ratio.
-
Perform a background scan with a clean ATR crystal.
-
Process the spectrum to identify the characteristic absorption bands.
-
NMR Spectroscopy Protocol
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Dissolve the this compound sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
Measurement:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Processing: Process the spectra using appropriate software to determine chemical shifts, coupling constants, and correlations.
Mass Spectrometry Protocol
-
Instrument: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).
-
Measurement:
-
Infuse the sample directly into the ESI source or inject it through an LC system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Perform MS/MS analysis on the molecular ion to obtain fragmentation data.
-
-
Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Signaling Pathways and Experimental Workflows
This compound's Role in Cellular Signaling
This compound has been shown to modulate several key signaling pathways involved in inflammation and apoptosis. Understanding these interactions is crucial for elucidating its mechanism of action. This compound has been reported to inhibit the TNF-α and NF-κB signaling pathways, which are central to the inflammatory response.[16][17][18][19][20][21][22][23] Furthermore, it has been shown to modulate the BDNF/caspase-3 pathway, which is involved in neuronal survival and apoptosis.[16][24][25][26][27]
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: this compound's inhibition of the TNF-α induced NF-κB signaling pathway.
Caption: Modulation of the BDNF/Caspase-3 pathway by this compound.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. The UV-vis absorption spectrum of the flavonol quercetin in methanolic solution: A theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 12. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalsciencebooks.info [globalsciencebooks.info]
- 19. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quercetin reduces TNF-α-induced mesangial cell proliferation and inhibits PTX3 production: Involvement of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. resource.aminer.org [resource.aminer.org]
- 24. researchgate.net [researchgate.net]
- 25. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents [ouci.dntb.gov.ua]
- 26. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents [PeerJ] [peerj.com]
Application Notes & Protocols: Development of a Hibiscetin-Based Topical Formulation for Skin Care
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibiscetin is a flavonoid, specifically a hexahydroxyflavone, found in plants of the Hibiscus genus.[1] Like other flavonoids, it possesses potent antioxidant and anti-inflammatory properties, making it a compelling candidate for dermatological and cosmetic applications.[2][3][4] Its molecular structure allows it to effectively neutralize free radicals, which are key contributors to premature skin aging and inflammatory skin conditions.[4][5] The development of a stable and effective topical formulation containing this compound has the potential to offer significant benefits in skin protection, anti-aging, and the management of inflammatory skin disorders.[6]
These application notes provide a comprehensive overview of the key experimental protocols and data considerations necessary for the development and evaluation of a this compound-based topical formulation for skin care.
This compound: Mechanism of Action in Skin
This compound exerts its beneficial effects on the skin through two primary mechanisms: antioxidant activity and anti-inflammatory effects.
-
Antioxidant Action: Environmental stressors like UV radiation and pollution generate reactive oxygen species (ROS) in the skin.[3][6] These highly reactive molecules cause oxidative stress, leading to cellular damage, collagen degradation, and the visible signs of aging.[7] this compound, as a potent antioxidant, can donate electrons to neutralize these free radicals, thereby mitigating oxidative damage and protecting cellular structures.[4][8]
-
Anti-inflammatory Action: Inflammation is a natural defense mechanism, but chronic inflammation can damage skin tissue.[2] this compound and related compounds found in Hibiscus have been shown to possess anti-inflammatory properties.[1][4] This is achieved by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][7]
Caption: this compound's protective mechanism against skin damage.
Formulation Development Workflow
The development of a stable and effective topical formulation is a multi-step process that requires careful consideration of the active ingredient's properties and the desired product characteristics. Key challenges in formulating with herbal compounds like this compound include ensuring their stability, solubility, and bioavailability.[9][10]
The overall workflow can be visualized as follows:
References
- 1. phcog.com [phcog.com]
- 2. dermaessentia.com [dermaessentia.com]
- 3. greenpeople.co.uk [greenpeople.co.uk]
- 4. Benefits of Hibiscus Extract for Skin [greenext.com.tr]
- 5. us.sttropeztan.com [us.sttropeztan.com]
- 6. Phenolic Compounds from Leaves and Flowers of Hibiscus roseus: Potential Skin Cosmetic Applications of an Under-Investigated Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. specialchem.com [specialchem.com]
- 9. Formulation challenges in herbal cosmetics | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Genetic Landscape of Hibiscetin's Bioactivity Using CRISPR-Cas9
Application Notes and Protocols for Target Identification and Validation
Introduction
Hibiscetin, a flavonoid derived from the hibiscus plant, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] While its broad biological activities are recognized, the precise molecular mechanisms and genetic targets through which this compound exerts its effects remain largely uncharacterized.[2][3][4] Computational analyses have suggested potential interactions with various cellular pathways, including the PI3K-AKT signaling pathway, and processes such as nitrogen and glucose metabolism, inflammation, angiogenesis, and cell proliferation.[2][3][4][5][6] However, experimental validation of these predictions is crucial for advancing our understanding and therapeutic application of this natural compound.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the power of CRISPR-Cas9 genome-wide screening to systematically identify and validate the genetic targets of this compound. By employing a loss-of-function CRISPR screen, researchers can uncover genes that, when knocked out, modulate the cellular response to this compound, thereby revealing key components of its mechanism of action. These "hits" can then be rigorously validated through a series of secondary assays to confirm their role in the this compound response.[7][8][9]
Experimental Strategy Overview
The overall experimental workflow is designed to first cast a wide net to identify potential genetic targets and then systematically narrow down and validate the most promising candidates. The strategy involves a primary genome-wide CRISPR-Cas9 knockout screen followed by hit validation and subsequent pathway analysis.
Experimental Protocols
Protocol 1: Genome-Wide Pooled CRISPR-Cas9 Knockout Screen
This protocol outlines the steps for conducting a primary screen to identify genes that influence cellular sensitivity to this compound.
1.1. Cell Line Selection and Culture:
-
Select a human cancer cell line relevant to the known anti-cancer properties of this compound (e.g., A549 lung carcinoma, MCF-7 breast cancer).
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Ensure cells are mycoplasma-free.
1.2. Lentiviral Production of CRISPR Library:
-
Co-transfect HEK293T cells with the genome-wide CRISPR-Cas9 knockout library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus and determine the viral titer.
1.3. Transduction of Target Cells:
-
Seed the target cancer cell line at a density that will result in 30-50% confluency on the day of transduction.
-
Transduce the cells with the CRISPR library lentivirus at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single guide RNA (sgRNA).
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin) to generate a stable Cas9-expressing cell population with the integrated sgRNA library.
1.4. This compound Treatment:
-
Determine the IC50 (half-maximal inhibitory concentration) of this compound for the selected cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.
-
Treat the cells with this compound at a concentration around the IC50 for a duration that allows for significant but not complete cell death (e.g., 7-14 days).
-
Maintain a sufficient number of cells throughout the experiment to preserve the representation of the sgRNA library.
1.5. Genomic DNA Extraction and Next-Generation Sequencing (NGS):
-
Harvest cells from both the control and this compound-treated populations.
-
Extract genomic DNA using a commercial kit.
-
Amplify the sgRNA-containing regions from the genomic DNA by PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries to determine the relative abundance of each sgRNA in both populations.
1.6. Data Analysis:
-
Align sequencing reads to the sgRNA library to count the occurrences of each sgRNA.
-
Calculate the log-fold change (LFC) of each sgRNA's abundance in the this compound-treated population relative to the control population.
-
Use statistical methods (e.g., MAGeCK) to identify genes whose targeting sgRNAs are significantly enriched or depleted in the this compound-treated group. Genes whose knockout confers resistance will have their sgRNAs enriched, while those whose knockout enhances sensitivity will be depleted.
Protocol 2: Validation of Primary Screen Hits
This protocol describes the necessary steps to validate the candidate genes identified in the primary screen.
2.1. Hit Nomination:
-
Rank the genes based on the statistical significance and magnitude of the LFC of their corresponding sgRNAs.
-
Select the top candidate genes for further validation.
2.2. Secondary Validation with Individual sgRNAs (Arrayed Screen):
-
Synthesize or purchase 2-4 individual sgRNAs targeting each candidate gene.
-
Individually transduce the target cell line with each sgRNA.
-
Perform cell viability assays in the presence and absence of this compound for each individual knockout cell line.
-
Confirm that multiple independent sgRNAs for the same gene reproduce the phenotype observed in the primary screen.[7]
2.3. Orthogonal Validation using siRNA:
-
To ensure the observed phenotype is not an off-target effect of the CRISPR-Cas9 system, use an alternative gene silencing method like RNA interference (RNAi).[7][9]
-
Transfect cells with siRNAs targeting the candidate genes.
-
Assess the effect of gene knockdown on this compound sensitivity using cell viability assays.
2.4. Western Blot Analysis:
-
Confirm the knockout or knockdown of the target proteins by Western blot analysis to ensure the efficiency of the gene editing or silencing.
Data Presentation
The quantitative data generated from the screening and validation experiments should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Hypothetical Results from Primary CRISPR Screen
| Gene | Rank | Log2 Fold Change (LFC) | p-value | Phenotype |
| GENE-A | 1 | 3.5 | 1.2e-8 | Resistance |
| GENE-B | 2 | 3.1 | 5.6e-8 | Resistance |
| GENE-C | 3 | -2.8 | 9.1e-7 | Sensitization |
| GENE-D | 4 | 2.5 | 2.4e-6 | Resistance |
| GENE-E | 5 | -2.2 | 7.8e-6 | Sensitization |
Table 2: Hypothetical Data from Secondary Validation
| Gene | Validation Method | This compound IC50 (µM) - Control | This compound IC50 (µM) - Knockout/Knockdown | Fold Change in IC50 |
| GENE-A | sgRNA-1 | 25.3 | 78.9 | 3.1 |
| sgRNA-2 | 25.3 | 82.1 | 3.2 | |
| siRNA-1 | 25.3 | 75.4 | 3.0 | |
| GENE-C | sgRNA-1 | 25.3 | 9.8 | 0.4 |
| sgRNA-2 | 25.3 | 11.2 | 0.4 | |
| siRNA-1 | 25.3 | 10.5 | 0.4 |
Signaling Pathway Visualization
Based on the validated hits, pathway analysis can be performed to understand the biological context of this compound's action. For instance, if validated hits converge on the PI3K-AKT pathway, a diagram can be generated to visualize their relationship.
Conclusion
The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to elucidate the genetic determinants of this compound's bioactivity. The detailed protocols and strategies outlined in this document offer a robust framework for identifying novel drug targets, understanding the mechanism of action of this promising natural compound, and paving the way for its future therapeutic development. Rigorous validation of screen hits is paramount to ensure the biological relevance of the findings.
References
- 1. Cas 71149-61-6,this compound | lookchem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Targets and Effects of Common Biocompounds of Hibiscus sabdariffa (Delphinidin-3-Sambubiosid, Quercetin, and Hibiscus Acid) in Different Pathways of Human Cells According to a Bioinformatic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targets and Effects of Common Biocompounds of Hibiscus sabdariffa (Delphinidn-3-Sambubiosidin, Quercetin, and Hibiscus Acid) in Different Pathways of Human Cells According to a Bioinformatic Assay[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. synthego.com [synthego.com]
- 9. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Low Aqueous Solubility of Hibiscetin for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively work with the flavonoid hibiscetin in in vitro assays. Given its low aqueous solubility, this guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a hydrophobic molecule with very low solubility in aqueous solutions like cell culture media. Precipitation is a common issue that arises when a concentrated stock solution of this compound, typically prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium. This sudden change in solvent polarity causes the this compound to "crash out" of the solution as it is no longer soluble at that concentration in the predominantly aqueous mixture.
Q2: What is the best solvent to dissolve this compound for in vitro assays?
A2: DMSO is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other poorly soluble flavonoids. Ethanol can also be used, but DMSO generally offers higher solubility for these types of compounds. It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the best results.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For sensitive cell lines, the final DMSO concentration may need to be as low as 0.1%. It is always recommended to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line's viability and function.
Q4: Can I filter the precipitate out of my this compound solution?
A4: Filtering out the precipitate is not recommended. The formation of a precipitate means that the actual concentration of solubilized this compound in your medium is unknown and lower than intended. This will lead to inaccurate and non-reproducible experimental results. The best approach is to optimize your dissolution protocol to prevent precipitation in the first place.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is highly recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially affecting its solubility.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation in your in vitro experiments.
Issue: this compound precipitates immediately upon addition to the culture medium.
Possible Cause 1: Final concentration exceeds solubility limit.
-
Solution: Decrease the final working concentration of this compound in your assay. It may be necessary to perform a dose-response curve to find the optimal concentration that is both effective and soluble.
Possible Cause 2: Rapid change in solvent polarity.
-
Solution: Optimize the dilution process. Instead of adding the this compound stock directly to the full volume of medium, try a stepwise dilution. Add the stock solution to a smaller volume of pre-warmed medium while vortexing or stirring vigorously to ensure rapid and even dispersion.
Possible Cause 3: Low temperature of the culture medium.
-
Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solution. Adding a cold stock solution to cold medium can decrease solubility.
Issue: this compound solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator.
Possible Cause 1: Compound instability in the culture medium.
-
Solution: Prepare fresh this compound working solutions immediately before each experiment. Avoid storing diluted this compound in aqueous solutions for extended periods.
Possible Cause 2: Interaction with media components.
-
Solution: The presence of salts and proteins in the serum of the culture medium can sometimes contribute to the precipitation of hydrophobic compounds. Consider reducing the serum concentration if your experimental design allows, or test different types of serum-free media.
Quantitative Data Presentation
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides solubility information for quercetin, a structurally similar flavonoid, which can be used as a general reference. It is strongly recommended that researchers empirically determine the solubility of their specific this compound batch in the solvents and media used in their experiments.
| Compound | Solvent | Approximate Solubility (mg/mL) | Reference |
| Quercetin | DMSO | ~30 | [1][2] |
| Quercetin | Ethanol | ~2 | [1][2] |
| Quercetin | Water | Very low (<0.01 g/L at 20°C) | [3] |
| Quercetin | 1:4 DMSO:PBS (pH 7.2) | ~1 | [1] |
| This compound | Water | Soluble (for extracts) | [4][5][6] |
| This compound | Ethanol Solution (during extraction) | Soluble | [7] |
Note: The solubility of this compound extracts in water can vary depending on the extraction method and the presence of other compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 344.25 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 344.25 g/mol * (1000 mg / 1 g) = 3.44 mg
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 3.44 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube or glass vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Close the vial tightly and vortex at room temperature for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
-
Sterile pipette tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the required volume: Determine the final desired concentration of this compound and the total volume of the working solution. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
V1 (stock) = (M2 (final) * V2 (final)) / M1 (stock)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Dilution: In a sterile conical tube, add the desired volume of pre-warmed cell culture medium (e.g., 10 mL). While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution (e.g., 10 µL) dropwise. This ensures rapid mixing and minimizes local high concentrations that can lead to precipitation.
-
Final DMSO concentration check: Ensure the final DMSO concentration is within the tolerated range for your cells. In the example above, 10 µL of DMSO in 10 mL of medium results in a final DMSO concentration of 0.1%.
-
Use immediately: Use the freshly prepared this compound-containing medium for your cell treatment immediately to avoid potential degradation or precipitation over time.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to the same volume of cell culture medium.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to interact with several key signaling pathways involved in inflammation and cellular stress responses. The following diagrams illustrate two of these pathways.
Caption: Troubleshooting workflow for this compound precipitation in in vitro assays.
Caption: this compound's inhibitory effect on the TNF-α signaling pathway.
Caption: this compound's activation of the Keap1-Nrf2 antioxidant pathway.
References
Technical Support Center: Strategies to Improve the Stability of Hibiscetin in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hibiscetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a critical issue?
This compound is a flavonoid and a water-soluble pigment found in plants like Hibiscus sabdariffa (Roselle). Its potent antioxidant, anti-inflammatory, and potential therapeutic properties make it a compound of great interest.[1][2] However, like many flavonoids, this compound is structurally unstable in solution. Its phenolic hydroxyl groups are susceptible to degradation, which can lead to a loss of biological activity and inaccurate experimental results.[3] This instability is a significant challenge for its application in research and drug development.
Q2: What are the primary factors that cause this compound degradation in solution?
The stability of this compound, like other flavonoids and anthocyanins, is significantly influenced by several environmental factors:
-
pH: this compound's color and stability are highly pH-dependent. It is typically more stable in acidic conditions (pH below 4.0) where it appears bright red.[4][5] As the pH increases towards neutral and alkaline, it changes color to red-purple and its degradation rate increases.[4][6]
-
Temperature: Elevated temperatures accelerate the degradation of flavonoids.[7][8] Thermal processing and even storage at room temperature for extended periods can lead to significant loss of the compound.[8][9]
-
Light: Exposure to light, particularly UV irradiation, can induce photodegradation.[5][10][11] Experiments conducted under ambient light for long durations can experience significant compound loss.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of this compound's unsaturated chemical structure.[7][10][12] This process can be accelerated by other factors like temperature and the presence of metal ions.
-
Metal Ions: Transition metal ions such as iron, copper, and zinc can form complexes with this compound, catalyzing its degradation.[11]
Q3: My this compound solution changed color from red to purple or brownish. What does this indicate?
A color change is a primary indicator of this compound degradation. This compound is bright red in acidic solutions.[4] A shift to purple suggests an increase in pH to neutral or alkaline conditions.[4] A brownish color often indicates the formation of polymeric degradation products, which can occur due to exposure to high temperatures or prolonged storage.[13] This signifies a loss of the native compound and a potential decrease in its biological activity.
Q4: What are the best practices for preparing and storing this compound stock solutions?
To maximize the shelf-life of your this compound stock:
-
Use a Co-solvent: Due to poor aqueous solubility, first dissolve this compound in a small amount of an organic solvent like DMSO before making the final dilution in your aqueous buffer.[10] Keep the final DMSO concentration low (e.g., <0.5%) to avoid affecting your experiment.[10]
-
Control pH: Prepare stock solutions in a slightly acidic buffer if your experimental design allows.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[10]
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation from repeated freezing and thawing.[10]
-
Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.[10]
-
Prepare Fresh: For the most sensitive experiments, it is always best to prepare fresh solutions immediately before use.[10]
Troubleshooting Guides
Problem 1: Rapid Degradation or Color Change During High-Temperature Experiments (e.g., thermal stability assays)
-
Symptoms: Your this compound solution loses its characteristic red color, turning brownish, during incubation at temperatures above 40-50°C. Quantitative analysis shows a rapid decrease in this compound concentration.
-
Possible Causes:
-
Thermal Degradation: Flavonoids are sensitive to heat, which significantly accelerates degradation kinetics.[8][9] Heating at 80°C can result in nearly 40% pigment loss, whereas at 50°C, the loss is much lower.[5]
-
Oxidation: Higher temperatures increase the rate of oxidation, especially if the solution is not deoxygenated.
-
-
Solutions:
-
Work at Lower Temperatures: If possible, conduct experiments at the lowest feasible temperature. Studies on hibiscus extracts show good preservation of flavonoids up to 50°C.[8]
-
Use Stabilizing Agents: Encapsulate this compound in maltodextrin, which has been shown to act as a protective barrier for flavonoids at elevated temperatures.[8] A 10% maltodextrin formulation was shown to best preserve bioactive compounds.[8]
-
Limit Exposure Time: Minimize the duration the solution is kept at a high temperature.
-
Work Under an Inert Atmosphere: If your experimental setup allows, purge your solutions with nitrogen or argon to remove dissolved oxygen.
-
Problem 2: Low Recovery, Precipitation, or Non-Specific Binding in Aqueous Buffers
-
Symptoms: this compound precipitates out of your physiological buffer (pH ~7.4). You observe low recovery rates in in-vitro assays, such as cell culture or transport studies.
-
Possible Causes:
-
Poor Aqueous Solubility: Flavonoids often have low solubility in neutral aqueous solutions.[10][14]
-
pH-Dependent Instability: this compound is less stable at physiological pH compared to acidic conditions.[4][10]
-
Non-Specific Binding: Lipophilic flavonoids can bind to plastic surfaces of assay plates.[10]
-
-
Solutions:
-
Use a Co-solvent: Prepare a concentrated stock in DMSO and use a minimal volume for dilution in your aqueous medium (final DMSO <0.5%).[10]
-
Incorporate Solubilizing Agents: Formulate this compound with agents like cyclodextrins to improve aqueous solubility and stability.[10]
-
Add Serum Albumin: For cell-based assays, add Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) (e.g., 1-4%) to the buffer.[10] Albumin can act as a carrier, reducing non-specific binding and helping to stabilize the flavonoid in solution.[10]
-
Pre-treat Plates: Pre-incubate assay plates with a blocking agent like BSA to saturate non-specific binding sites.[10]
-
Maintain Stable pH: Use a robust buffer like HEPES in cell culture media to provide additional buffering capacity against pH changes caused by cellular metabolism.[10]
-
Problem 3: Degradation During Long-Duration Experiments Under Light
-
Symptoms: In experiments that run for several hours or days (e.g., cell culture treatments, long-term stability studies), you notice a gradual fading of color and a decrease in this compound concentration, even at room temperature.
-
Possible Causes:
-
Solutions:
-
Protect from Light: Conduct the experiment in the dark whenever possible. Wrap flasks, tubes, and assay plates in aluminum foil.[10]
-
Use Amber-Colored Labware: Utilize amber-colored microplates and tubes to block UV and visible light.[10]
-
Include an Antioxidant: Add a sacrificial antioxidant like ascorbic acid to the medium.[10] Be cautious, as the antioxidant may interfere with certain experimental endpoints, so appropriate controls are necessary.[10]
-
Quantitative Data on Stability
The stability of this compound is comparable to other anthocyanins and flavonoids found in Hibiscus sabdariffa. The following tables summarize quantitative data on the effects of temperature and pH on their stability.
Table 1: Effect of Temperature on the Stability of Hibiscus Bioactives
| Temperature | Duration | Parameter Measured | Retention / Loss | Source |
| 4°C | 60 days | Delphinidin 3-O-sambubioside | 11% loss | [9] |
| 37°C | 60 days | Delphinidin 3-O-sambubioside | 99% loss | [9] |
| 50°C | - | Total Pigment | ~87% retention | [5] |
| 70°C | 10 minutes | Anthocyanins (0% maltodextrin) | 25.73% loss | [8] |
| 80°C | - | Total Pigment | ~61% retention | [5] |
Table 2: Degradation Rate Constants (k) of Hibiscus Anthocyanins at Different Temperatures
| Compound | Temperature | Rate Constant (k) (s⁻¹) | Source |
| Delphinidin 3-O-sambubioside | 4°C | 0.24 x 10⁻⁷ | [9] |
| Delphinidin 3-O-sambubioside | 37°C | 9.2 x 10⁻⁷ | [9][15] |
| Cyanidin 3-O-sambubioside | 4°C | - | [9] |
| Cyanidin 3-O-sambubioside | 37°C | 8.4 x 10⁻⁷ | [9][15] |
Experimental Protocols & Visualizations
Experimental Protocol: HPLC Method for Stability Analysis
This protocol provides a general method for quantifying this compound and monitoring its degradation.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or DMSO.
-
Dilute the stock solution to the desired starting concentration (e.g., 50 µg/mL) in the test buffer (e.g., phosphate buffer at pH 3, 5, and 7.4).
-
-
Incubation:
-
Aliquot the solutions into amber HPLC vials.
-
For thermal stability, place vials in incubators at different temperatures (e.g., 25°C, 50°C, 80°C).
-
For photostability, expose one set of vials to a controlled light source while keeping a parallel set in complete darkness.
-
-
Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a vial from each condition and immediately place it in an ice bath or at -20°C to stop further degradation before analysis.
-
-
HPLC Analysis:
-
System: A standard HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD) or UV detector.[5][16]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the wavelength of maximum absorbance for this compound.
-
Quantification: Create a standard curve with known concentrations of this compound. Calculate the percentage of this compound remaining at each time point relative to time zero.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stability.
Caption: Workflow for assessing this compound stability under various conditions.
Caption: Key environmental factors accelerating this compound degradation.
Caption: Troubleshooting guide for common this compound stability issues.
References
- 1. dovepress.com [dovepress.com]
- 2. Neuroprotectant Effects of this compound in 3-Nitropropionic Acid-Induced Huntington's Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 71149-61-6 [chemicalbook.com]
- 5. redalyc.org [redalyc.org]
- 6. scispace.com [scispace.com]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cropj.com [cropj.com]
- 9. umr-qualisud.cirad.fr [umr-qualisud.cirad.fr]
- 10. benchchem.com [benchchem.com]
- 11. sciepub.com [sciepub.com]
- 12. Use of Membrane Technologies for the Stabilization of Hibiscus Sabdariffa L. Extract: New Electrochemical Approach [pubs.sciepub.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anthocyanins degradation during storage of Hibiscus sabdariffa extract and evolution of its degradation products [agris.fao.org]
- 16. uvadoc.uva.es [uvadoc.uva.es]
Troubleshooting common issues in the extraction of hibiscetin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common challenges encountered during the extraction of hibiscetin from Hibiscus sabdariffa (Roselle). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound extraction, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my this compound yield consistently low?
A low yield of this compound can be attributed to several factors throughout the extraction and purification process. A systematic evaluation of your protocol is recommended.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound and its glycoside, hibiscitrin. While various solvents can be used, aqueous ethanol mixtures are often effective for extracting flavonoids.
-
Solution: Conduct small-scale comparative extractions with different solvents (e.g., methanol, ethanol, acetone) and varying aqueous concentrations to determine the optimal solvent system for your plant material. For instance, studies on related flavonoids in Hibiscus have shown high total flavonoid yields with 70-80% ethanol.[1][2]
-
-
Inappropriate Extraction Temperature: Temperature plays a dual role in extraction. Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile flavonoids like this compound.
-
Solution: Perform extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to find a balance that maximizes yield without causing significant degradation. Studies on Hibiscus extracts suggest that temperatures around 60-70°C can be optimal for flavonoid extraction, while temperatures above 90°C may cause degradation.[3][4][5]
-
-
Incorrect Particle Size of Plant Material: The surface area of the plant material available for solvent interaction is a key factor.
-
Inadequate Extraction Time or Repetitions: A single, short extraction may not be sufficient to extract all the available this compound.
-
Solution: Increase the extraction time and/or perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction.
-
-
Improper pH of the Extraction Medium: The pH can influence the stability and solubility of flavonoids.
-
Solution: Acidifying the extraction solvent (e.g., with a small amount of hydrochloric or citric acid) can improve the stability of some flavonoids. However, the optimal pH should be determined empirically.
-
Q2: My extract contains a high level of impurities. How can I improve the purity of my this compound?
The crude extract will inevitably contain a mixture of compounds. Purification is a necessary step to isolate this compound.
-
Presence of Sugars and other Polar Compounds: Aqueous and alcoholic extracts often contain high concentrations of sugars and other polar compounds that can interfere with downstream purification.
-
Solution: Employ solid-phase extraction (SPE) with a suitable sorbent to remove highly polar impurities. Techniques like column chromatography with silica gel or Sephadex are also effective for purification.[6]
-
-
Co-extraction of other Flavonoids and Phenolic Compounds: Hibiscus sabdariffa is rich in a variety of flavonoids and phenolic compounds that may be co-extracted with this compound.
-
Solution: Utilize chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography with a gradient elution system to separate this compound from other closely related compounds.
-
Q3: I am observing degradation of my target compound during the process. What can I do to minimize this?
This compound, like many flavonoids, can be susceptible to degradation under certain conditions.
-
Thermal Degradation: As mentioned, high temperatures can degrade this compound.
-
Solution: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature not exceeding 50°C for solvent removal.
-
-
Light and Oxygen Sensitivity: Exposure to light and oxygen can lead to the oxidative degradation of flavonoids.
-
Solution: Protect your extracts from light by using amber glassware or by covering containers with aluminum foil. Work in an inert atmosphere (e.g., under nitrogen or argon) if possible, especially during long-term storage.
-
-
pH Instability: Extreme pH conditions can cause structural changes and degradation of flavonoids.
-
Solution: Maintain the pH of your solutions within a range that is optimal for this compound stability. This may require buffering your solutions. The stability of anthocyanins in hibiscus extracts, which are also flavonoids, is known to be pH-dependent.[7]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of flavonoids from Hibiscus sabdariffa. Note that data specific to this compound yield is limited, and total flavonoid content is often reported as an equivalent of a standard compound like quercetin.
Table 1: Comparison of Extraction Methods for Total Flavonoid Content (TFC)
| Extraction Method | Solvent | TFC (mg Quercetin Equivalent/g extract) | Reference |
| Maceration | Methanol | 36.7 | [8] |
| Hot Maceration | Water | 1.562 | [9] |
| Ultrasonic Extraction | 80% Ethanol + 1% HCl | 12.9 | [1][2] |
| Subcritical Water | Water (pH 1.5-3.0) | Not directly reported, but high yield of total active ingredients | [3] |
Table 2: Effect of Extraction Parameters on Yield and Bioactive Content
| Parameter Varied | Conditions | Observation | Reference |
| Temperature | 70°C vs 90°C | Highest yield at 70°C, degradation occurred at 90°C | [3][4][5] |
| Particle Size | 300/600 µm vs 1180 µm | Higher yield with smaller particle size | [4][5] |
| Solvent Concentration | 80% Ethanol | Decreased anthocyanin degradation by up to 50% | [10] |
| Solid-to-Solvent Ratio | 1:50 | Showed maximum yield in one study | [4][5] |
Experimental Protocols
Protocol 1: General Extraction of Flavonoids from Hibiscus sabdariffa Calyces
This protocol is a general procedure for the extraction of total flavonoids, which would include this compound.
-
Preparation of Plant Material:
-
Dry the calyces of Hibiscus sabdariffa in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried calyces into a fine powder (e.g., to pass through a 40-60 mesh sieve).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 80% ethanol.
-
Perform the extraction using one of the following methods:
-
Maceration: Stopper the flask and let it stand for 24-72 hours at room temperature with occasional shaking.
-
Soxhlet Extraction: Extract for 4-6 hours.
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).
-
Microwave-Assisted Extraction (MAE): Use a microwave extractor with appropriate power and time settings (e.g., 500 W for 5-10 minutes).
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
If performing multiple extractions, combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Storage:
-
Store the crude extract in a desiccator to dry completely and then store at -20°C in an airtight, light-protected container.
-
Protocol 2: Isolation of this compound via Hydrolysis of Hibiscitrin
This protocol is based on the classical method for isolating this compound from its glycoside, hibiscitrin.[11]
-
Extraction of Hibiscitrin:
-
Extract dried Hibiscus sabdariffa flower petals with boiling methylated spirits.
-
Concentrate the alcoholic extract and allow it to stand. A yellow crystalline solid (hibiscitrin) will gradually separate.
-
Filter and wash the solid.
-
-
Acid Hydrolysis of Hibiscitrin:
-
Take the isolated hibiscitrin and boil it under reflux with 7% sulfuric acid for approximately 2 hours.
-
During this process, a yellow crystalline solid, which is the aglycone this compound, will precipitate.
-
-
Purification of this compound:
-
After cooling, filter the precipitated this compound and wash it with water.
-
The resulting deep yellow, shining crystalline substance is this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Workflow for the isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Green extraction and partial purification of roselle (Hibiscus sabdariffa L.) extracts with high amounts of phytochemicals and in vitro antioxidant and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102813686B - Method for extracting active ingredients from hibiscus sabdariffa calyx - Google Patents [patents.google.com]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. journals.najah.edu [journals.najah.edu]
- 10. mdpi.com [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Hibiscetin Administration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dose and delivery route of hibiscetin in animal studies. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data tables to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in rodent models?
A1: Based on current literature, a common and effective oral dose of this compound in rats is 10 mg/kg body weight.[1][2][3][4][5][6] This dose has been shown to be safe and effective in various models, including those for diabetes and neuroprotection.[1][2][3][4][5] Another study on gastric ulcers used oral doses of both 10 mg/kg and 20 mg/kg .
Q2: What is the best route of administration for this compound in animal studies?
A2: The most frequently reported and practical route for this compound administration in animal studies is oral (p.o.) , typically via gavage.[1][2][3][4][5][6] Intravenous (i.v.) administration is necessary for determining absolute bioavailability but is more technically demanding. Other common parenteral routes in rodents include intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[6][7] The choice of route depends on the experimental goals, such as mimicking human oral consumption or achieving rapid systemic exposure.
Q3: What vehicle should I use to dissolve or suspend this compound for administration?
A3: this compound, like many flavonoids, has low water solubility. A commonly used and effective vehicle for oral administration is a 0.5% aqueous solution of sodium carboxymethyl cellulose (Na-CMC) .[8] Other potential vehicles for poorly soluble compounds include vegetable oils, polyethylene glycol (PEG), and cyclodextrins.[9] It is crucial to include a vehicle-only control group in your study to account for any effects of the vehicle itself.
Q4: What are the known toxic effects of this compound in animals?
A4: Studies on this compound at a dose of 10 mg/kg have found it to be safe in rodents, with no mortality or adverse effects observed during acute toxicity studies.[5][6][10][11] However, studies on whole Hibiscus sabdariffa extracts at very high doses have shown potential for dose-dependent toxicity with long-term use, including effects on male fertility and changes in organ weight.[12] The LD50 of H. sabdariffa calyx extract in rats was found to be above 5000 mg/kg, indicating a very low degree of acute toxicity. It is always recommended to perform preliminary dose-ranging studies for your specific animal model and experimental duration.
Q5: What is the bioavailability of this compound?
A5: Specific pharmacokinetic parameters for isolated this compound, including its absolute oral bioavailability, are not well-documented in publicly available literature. Flavonoids, in general, have low oral bioavailability due to factors like poor aqueous solubility, limited intestinal absorption, and significant first-pass metabolism in the liver.[13] Studies on Hibiscus sabdariffa extracts show that flavonoids are often present in plasma as glucuronide conjugates, which may have longer half-lives.[14] To determine the absolute bioavailability of this compound, a pharmacokinetic study comparing plasma concentrations after oral and intravenous administration is required.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and administration of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| This compound precipitates out of solution during preparation or administration. | - Poor aqueous solubility of this compound.- Incorrect vehicle or pH.- Temperature changes affecting solubility. | - Use a suitable vehicle: Prepare a suspension in 0.5% sodium carboxymethyl cellulose (Na-CMC).- Consider co-solvents: A small amount of DMSO (<0.5%) can be used to create a stock solution before further dilution, but be mindful of its potential biological effects.[9]- Use of surfactants: Non-ionic surfactants like Tween 80 can help solubilize flavonoids in aqueous solutions.[15]- Maintain consistent temperature: Prepare and administer the formulation at a consistent temperature.- Sonication: Use a sonicator to create a more uniform suspension before each administration. |
| Inconsistent results between animals or experiments. | - Inaccurate dosing.- Animal stress affecting physiology.- Lot-to-lot variability of the this compound compound.- Instability of the this compound formulation. | - Ensure accurate dosing: Calibrate equipment and use appropriate gavage or injection techniques. Always dose based on the most recent body weight.- Minimize animal stress: Handle animals gently and acclimatize them to the procedures. For oral gavage, ensure proper restraint to prevent injury and distress.[2][12]- Address lot-to-lot variability: If possible, purchase a sufficient quantity of this compound from a single lot for the entire study. If lots must be changed, consider performing a bridging study to ensure consistency.[9]- Prepare fresh formulations: Due to potential degradation, it is best to prepare this compound formulations fresh daily or assess their stability over your intended use period. |
| Difficulty with intravenous (tail vein) injection. | - Vasoconstriction of the tail veins.- Incorrect needle size or insertion technique.- Animal movement. | - Induce vasodilation: Warm the animal's tail using a heat lamp or warm water bath (ensure not to overheat the animal) to make the veins more visible and accessible.[12]- Use proper technique: Use a small gauge needle (27-30G for mice).[12] Insert the needle parallel to the vein with the bevel facing up.[12]- Proper restraint: Use an appropriate restraint device to minimize animal movement. Anesthesia can be used if necessary and is recommended for those new to the technique.[12] |
| Adverse reactions in animals after oral gavage (e.g., coughing, respiratory distress). | - Accidental administration into the trachea instead of the esophagus.- Esophageal or stomach injury from the gavage needle. | - Use correct gavage technique: Ensure the gavage needle has a ball-tip to prevent tissue damage.[13] Measure the needle length from the mouth to the last rib to avoid stomach perforation.[13] Pass the needle gently along the upper palate; the animal should swallow as it enters the esophagus.[13]- Do not force the needle: If resistance is met, withdraw and try again.[13]- Observe animals post-administration: Monitor animals for any signs of distress immediately after the procedure.[13] |
Data Presentation
The following tables summarize key quantitative data related to this compound dosage and provide a template for presenting pharmacokinetic data.
Table 1: Effective Doses of this compound in Rodent Models (Oral Administration)
| Animal Model | Disease/Condition | Dose (mg/kg) | Outcome |
| Rat | High-Fat Diet/Streptozotocin-Induced Diabetes | 10 | Reduced blood glucose, improved lipid profile, anti-inflammatory effects.[8][10] |
| Rat | Lipopolysaccharide-Evoked Memory Impairment | 10 | Recovery in memory deficits, reduced neuroinflammation and oxidative stress.[11] |
| Rat | 3-Nitropropionic Acid-Induced Huntington's Disease Model | 10 | Neuroprotection, restoration of biochemical and neurotransmitter parameters.[5] |
| Rat | Ethanol-Induced Gastric Ulcers | 10 and 20 | Reduction in ulcer index. |
Table 2: Template for Pharmacokinetic Parameters of this compound
| Parameter | Oral (p.o.) Administration | Intravenous (i.v.) Administration | Description |
| Dose (mg/kg) | e.g., 10 | e.g., 2 | The administered dose of this compound. |
| Cmax (ng/mL) | To be determined | To be determined | Maximum observed plasma concentration. |
| Tmax (h) | To be determined | N/A | Time to reach Cmax. |
| AUC (0-t) (ng*h/mL) | To be determined | To be determined | Area under the plasma concentration-time curve from time 0 to the last measured time point. |
| t½ (h) | To be determined | To be determined | Elimination half-life. |
| Absolute Bioavailability (%) | Calculated from AUC values | N/A | The fraction of the orally administered dose that reaches systemic circulation. |
Experimental Protocols
The following are detailed methodologies for common administration routes. All procedures should be approved by the institution's Animal Care and Use Committee.
Protocol 1: Oral Gavage in Rats
Materials:
-
Appropriately sized stainless steel or flexible plastic gavage needle with a ball-tip (e.g., 16-18 gauge for adult rats).[13]
-
Syringe (1-3 mL).
-
This compound formulation (e.g., suspension in 0.5% Na-CMC).
-
Animal scale.
Procedure:
-
Dose Calculation: Weigh the rat and calculate the precise volume of the this compound formulation to be administered. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[13]
-
Preparation: Draw the calculated volume into the syringe and attach the gavage needle.
-
Animal Restraint: Restrain the rat firmly but gently, ensuring its body is in a vertical position to create a straight line from the mouth to the stomach.[13]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[13]
-
Passage into Esophagus: The rat will reflexively swallow as the needle reaches the pharynx, allowing the needle to easily pass into the esophagus. Do not force the needle; if you feel resistance, withdraw and reposition.[13]
-
Administration: Once the needle is in the stomach (to a pre-measured depth from the mouth to the last rib), administer the substance slowly and smoothly.[13]
-
Withdrawal: After administration, withdraw the needle in a single, smooth motion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes.[13]
Protocol 2: Intravenous (Tail Vein) Injection in Mice
Materials:
-
Mouse restrainer.
-
Heat source (e.g., heat lamp or warming pad).
-
Sterile needles (27-30 gauge).[12]
-
Sterile 1 mL syringe.
-
This compound formulation (sterile and free of particulates).
-
70% ethanol or other suitable disinfectant.
-
Gauze.
Procedure:
-
Dose Calculation: Weigh the mouse and calculate the injection volume. The maximum recommended bolus injection volume is 5 mL/kg.
-
Preparation: Draw the calculated volume into the syringe, ensuring there are no air bubbles.
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail for 5-10 minutes to induce vasodilation, making the lateral veins more visible.[12]
-
Site Disinfection: Gently wipe the tail with 70% ethanol.
-
Vein Visualization: Rotate the tail slightly to visualize one of the lateral veins.
-
Needle Insertion: With the bevel facing up, insert the needle into the vein at a shallow angle, parallel to the tail. A small flash of blood in the hub of the needle may indicate successful entry.[12]
-
Injection: Slowly inject the solution. There should be no resistance. If a blister forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[12]
-
Withdrawal and Pressure: After injection, remove the needle and immediately apply gentle pressure to the injection site with gauze to prevent bleeding.[12]
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for pharmacokinetic studies.
Diagrams
Caption: this compound's anti-inflammatory effect via NF-κB inhibition.
Caption: this compound's neuroprotective action via the BDNF/Caspase-3 pathway.
Caption: General experimental workflow for a pharmacokinetic study.
References
- 1. Effect of Hibiscus sabdariffa and Zingiber officinale on the antihypertensive activity and pharmacokinetic of losartan in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotectant Effects of this compound in 3-Nitropropionic Acid-Induced Huntington’s Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of intravenous administered two different high doses of ascorbic acid in healthy beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmda.go.jp [pmda.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability study of a polyphenol-enriched extract from Hibiscus sabdariffa in rats and associated antioxidant status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Herb-Drug Interaction between Hibiscus sabdariffa Calyces Aqueous Extract and Captopril in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of hibiscetin during sample preparation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of hibiscetin during sample preparation.
Troubleshooting Guide
| Issue | Potential Causes | Solutions & Recommendations |
| Low Yield of this compound | Incomplete Extraction: The solvent and method may not be optimal for releasing this compound from the plant matrix. Degradation during Extraction: Exposure to high temperatures, light, or extreme pH can degrade this compound.[1][2][3] | Optimize Extraction: Employ advanced methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) to improve efficiency and shorten extraction times.[4][5] Consider using a solvent mixture such as 59% methanol in water.[4] Control Conditions: Perform extractions at lower temperatures (e.g., below 50°C) and protect samples from light by using amber glassware or covering equipment with aluminum foil.[6][7] Maintain a slightly acidic to neutral pH during the initial extraction.[6] |
| Sample Discoloration (Brownish Tint) | Oxidation: this compound is susceptible to oxidation, especially when exposed to air and light. This can be catalyzed by certain enzymes or metal ions. | Use Antioxidants: Add antioxidants like ascorbic acid during sample preparation to mitigate oxidation.[8] Inert Atmosphere: If possible, conduct the extraction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6] De-fatting Step: For plant materials with high lipid content, a pre-extraction wash with a non-polar solvent like hexane can remove fats and waxes that may interfere with the extraction and promote degradation.[6] |
| Inconsistent Results in Analysis (e.g., HPLC) | Ongoing Degradation: Samples may be degrading between the completion of preparation and the analytical run. Improper Storage: Storing samples at room temperature or in transparent containers can lead to continued degradation. | Proper Storage: Store extracts at low temperatures (-20°C is often recommended) in airtight, dark containers.[7] For long-term storage, consider freeze-drying the extract. Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the window for degradation. |
| Presence of Unexpected Peaks in Chromatogram | Formation of Degradation Products: The additional peaks are likely byproducts of this compound degradation.[9][10] | Review and Refine Protocol: Re-evaluate the entire sample preparation workflow to identify and eliminate steps where degradation is likely to occur (e.g., prolonged heating, exposure to strong acids/bases).[6] Hydrolysis Optimization: If acid hydrolysis is used to obtain the aglycone, it's crucial to optimize the conditions (acid concentration, temperature, and time) as this process can lead to degradation.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The main factors contributing to the degradation of this compound, a flavonoid, are exposure to high temperatures, light, extreme pH levels (both highly acidic and alkaline), and oxygen.[1][2][3] These factors can lead to oxidation and structural changes in the molecule, reducing its bioactivity and altering analytical results.
Q2: What is the optimal pH for this compound stability during extraction?
A2: Flavonoids like this compound are generally more stable in slightly acidic conditions. It is advisable to maintain a neutral or slightly acidic pH during the initial extraction to prevent degradation.[6] Highly alkaline conditions should be avoided as they can accelerate the degradation process.
Q3: How does temperature affect this compound during sample preparation?
A3: Elevated temperatures can significantly accelerate the degradation of this compound.[1] It is recommended to keep extraction and solvent evaporation temperatures below 40-50°C.[6] Techniques like microwave-assisted extraction can be beneficial as they use short exposure times to high temperatures, which can help in preventing degradation.[4]
Q4: What are the recommended solvents for this compound extraction to minimize degradation?
A4: A mixture of methanol and water, such as 59% methanol, has been shown to be effective for extracting phenolic compounds from Hibiscus sabdariffa.[4] Ethanol is also a commonly used solvent.[7] The choice of solvent should also consider the subsequent analytical methods to be used. It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.[6]
Q5: How should I store my this compound samples to ensure their stability?
A5: For short-term storage, keep the extracts in a refrigerator at 4°C. For longer-term stability, samples should be stored in a freezer at -20°C.[7] Always use airtight containers and protect the samples from light by using amber vials or wrapping them in foil.
Experimental Protocols
Protocol: Microwave-Assisted Extraction (MAE) of this compound
This protocol is designed to maximize the yield of this compound while minimizing degradation.
Materials:
-
Dried and powdered Hibiscus sabdariffa calyces
-
59% Methanol in water (v/v)
-
Microwave extraction system
-
Filter paper (0.45 µm)
-
Rotary evaporator
-
Amber storage vials
Procedure:
-
Sample Preparation: Weigh 1 gram of the powdered plant material and place it into the microwave extraction vessel.
-
Solvent Addition: Add 20 mL of the 59% methanol-water solution to the vessel, ensuring the plant material is fully submerged. This creates a 20:1 solvent-to-sample ratio.[4]
-
Extraction: Place the vessel in the microwave extractor and apply the following conditions:
-
Filtration: After extraction, allow the mixture to cool to room temperature. Filter the extract through a 0.45 µm filter to remove solid plant material.
-
Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 45°C to prevent thermal degradation.[6]
-
Storage: Transfer the concentrated extract to an amber vial, flush with nitrogen gas if possible, and store at -20°C until analysis.[7]
Quantitative Data Summary
Table 1: Effect of Temperature on Anthocyanin Degradation in Hibiscus sabdariffa Extract
| Temperature | Degradation Rate Constant (k) x 10⁻⁷ s⁻¹ (Delphinidin 3-O-sambubioside) | Degradation Rate Constant (k) x 10⁻⁷ s⁻¹ (Cyanidin 3-O-sambubioside) |
| 4°C | 0.24 | Not specified, but 17% loss over 60 days |
| 37°C | 9.2 | 8.4 |
Source: Adapted from studies on anthocyanin degradation in Hibiscus sabdariffa extract.[9][10]
Visualizations
References
- 1. cropj.com [cropj.com]
- 2. updatepublishing.com [updatepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 9. umr-qualisud.cirad.fr [umr-qualisud.cirad.fr]
- 10. Anthocyanins degradation during storage of Hibiscus sabdariffa extract and evolution of its degradation products [agris.fao.org]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthetic Hibiscetin Production
Welcome to the technical support center for the synthetic production of hibiscetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetically produced this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
A1: The most common and effective strategy for the synthesis of this compound (3,5,7,3',4',5'-hexahydroxyflavone) is a multi-step process. It begins with the Claisen-Schmidt condensation of a protected 2',4',6'-trihydroxyacetophenone (derived from phloroglucinol) and a protected 3,4,5-trihydroxybenzaldehyde to form a chalcone precursor. This chalcone is then subjected to an oxidative cyclization via the Algar-Flynn-Oyamada (AFO) reaction to form the flavonol backbone. The final step involves the deprotection of the hydroxyl groups to yield this compound.
Q2: Why is the yield of my Claisen-Schmidt condensation for the this compound chalcone precursor consistently low?
A2: Low yields in this step are often due to several factors. The choice of base and solvent is critical for the reaction's success.[1][2] Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used to facilitate the condensation.[1][3] The reaction temperature also plays a significant role; lower temperatures, such as 0°C, can often lead to higher purity and better yields.[1] Additionally, the stoichiometry of the reactants should be carefully controlled to minimize side reactions like the self-condensation of the acetophenone.[2]
Q3: I am observing significant aurone formation as a byproduct during the Algar-Flynn-Oyamada (AFO) reaction. How can I minimize this?
A3: Aurone formation is a known competing reaction pathway in the AFO synthesis of flavonols.[4][5] This side reaction is influenced by the substitution pattern on the chalcone and the reaction conditions. To favor the formation of the desired flavonol (this compound), it is crucial to carefully control the concentration of hydrogen peroxide and the alkalinity of the reaction medium. The dropwise addition of hydrogen peroxide at a controlled temperature can help to minimize the formation of the aurone byproduct.[6]
Q4: What are the most effective methods for purifying the final this compound product?
A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for purifying synthetic this compound to a high degree of purity.[7][8] Reversed-phase HPLC (RP-HPLC) using a C18 column is a common choice.[9][10] The mobile phase typically consists of a gradient of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape.[10][11] After purification, the collected fractions can be lyophilized to obtain the pure this compound powder.
Troubleshooting Guides
Issue 1: Low Yield in Claisen-Schmidt Condensation
Table 1: Troubleshooting Low Yield in Chalcone Synthesis
| Potential Cause | Troubleshooting Steps & Recommendations |
| Ineffective Base | Ensure the base (e.g., KOH, NaOH) is fresh and has not been passivated by atmospheric CO2. For polyhydroxylated substrates, a stronger base might be necessary to ensure complete deprotonation.[2] |
| Inappropriate Solvent | Ethanol or methanol are common solvents. Ensure the reactants are fully soluble. If precipitation occurs, consider a different solvent system or increasing the solvent volume.[1] |
| Suboptimal Temperature | Reactions are often initiated at 0°C and then allowed to warm to room temperature.[1] If the reaction is sluggish, gentle heating might be required, but this can also increase side product formation. Monitor the reaction closely by TLC. |
| Incorrect Stoichiometry | A slight excess of the benzaldehyde derivative can sometimes be used to ensure complete consumption of the more valuable acetophenone. Experiment with different molar ratios to find the optimum.[2] |
| Side Reactions | The Cannizzaro reaction of the aldehyde can occur in the presence of a strong base.[2] To minimize this, add the base slowly at a low temperature. Self-condensation of the acetophenone can also be an issue; ensure efficient mixing. |
Issue 2: Low Yield and/or Aurone Formation in Algar-Flynn-Oyamada (AFO) Reaction
Table 2: Troubleshooting the AFO Reaction
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect H₂O₂ Concentration | The concentration of hydrogen peroxide is critical. Too high a concentration can lead to degradation of the product, while too low a concentration will result in an incomplete reaction. Start with a slight excess and add it dropwise.[6] |
| Suboptimal pH | The reaction is base-catalyzed. The pH needs to be high enough to deprotonate the phenolic hydroxyl group but not so high as to cause degradation. A 10-20% aqueous NaOH or KOH solution is typically used.[5][6] |
| Reaction Temperature | The reaction is often exothermic. Maintain a low to ambient temperature (0-25°C) to prevent side reactions and decomposition.[6] |
| Aurone Formation | This is a common side reaction. To favor flavonol formation, carefully control the rate of addition of H₂O₂ and maintain a consistent temperature. In some cases, modifying the solvent system can influence the reaction pathway.[4] |
| Incomplete Reaction | Monitor the reaction progress by TLC. If the reaction stalls, a small additional amount of H₂O₂ or base may be required. Extended reaction times may also be necessary.[6] |
Experimental Protocols
Protocol 1: Synthesis of Protected 2',4',6'-Trihydroxy-3,4,5-trimethoxychalcone
This protocol outlines the Claisen-Schmidt condensation to form the chalcone precursor with methoxymethyl (MOM) as the protecting group for the hydroxyl functions.
Materials:
-
2',4',6'-Tris(methoxymethoxy)acetophenone
-
3,4,5-Tris(methoxymethoxy)benzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric Acid (HCl, dilute)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2',4',6'-tris(methoxymethoxy)acetophenone and 3,4,5-tris(methoxymethoxy)benzaldehyde in absolute ethanol.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add a solution of KOH (3-4 equivalents) in ethanol to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl until the solution is neutral or slightly acidic.
-
The precipitated chalcone is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Algar-Flynn-Oyamada (AFO) Reaction and Deprotection
This protocol describes the oxidative cyclization of the protected chalcone to form the protected this compound, followed by deprotection.
Materials:
-
Protected 2',4',6'-trihydroxy-3,4,5-trimethoxychalcone (from Protocol 1)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Methanol or Ethanol
-
Hydrochloric Acid (HCl, concentrated and dilute)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the protected chalcone in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (e.g., 15-20%) to the stirred solution.
-
Cool the mixture in an ice bath and add 30% H₂O₂ dropwise, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the chalcone is consumed.
-
After completion, acidify the mixture with dilute HCl to precipitate the protected this compound.
-
Collect the precipitate by filtration, wash with water, and dry.
-
For deprotection, reflux the protected this compound in a mixture of methanol and concentrated HCl until deprotection is complete (monitored by TLC or HPLC).
-
After cooling, the crude this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude this compound using preparative HPLC.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Algar-Flynn-Oyamada reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation of 2′-hydroxy-α-phenylchalcones: substituent effects on the course of the Algar–Flynn–Oyamada (AFO) reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatography - Can we use HPLC to purify an organic reaction product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of rutin and isoquercetin contents in Hibisci mutabilis Folium in different collection periods by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of Hibiscetin in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of hibiscetin in complex biological matrices such as plasma and serum. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound in biological matrices.[1] It offers high sensitivity and selectivity, which are crucial for distinguishing the analyte from endogenous components.[1]
Q2: I cannot find a commercial standard for this compound. What can I do?
A2: While a direct commercial standard for this compound may be less common, you may find its glycoside, hibiscitrin (this compound-3-glucoside), more readily available. You would then need to perform a hydrolysis step to convert hibiscitrin to this compound for use as a standard. Alternatively, a custom synthesis of this compound may be required.
Q3: What are the expected mass transitions for this compound in LC-MS/MS analysis?
A3: Based on the structure of this compound (a hexahydroxyflavone) and common fragmentation patterns of flavonoids, a proposed method would involve monitoring the following transitions in negative ion mode, which is often more sensitive for phenolic compounds.
| Parameter | Proposed Value | Rationale |
| Precursor Ion (Q1) | m/z 317.03 | [M-H]⁻ of this compound (C₁₅H₈O₈) |
| Product Ion (Q3) | m/z 289.04 | [M-H-CO]⁻, a common loss from the C-ring |
| Product Ion (Q3) | m/z 151.00 | Resulting from retro-Diels-Alder (RDA) fragmentation of the C-ring |
Note: These are proposed transitions and require experimental validation.
Q4: How should I prepare my biological samples for this compound analysis?
A4: The choice of sample preparation method depends on the required level of cleanliness and the concentration of this compound. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2] SPE is often the most effective at removing interfering matrix components.
| Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extract, high risk of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extract than PPT, can concentrate the analyte. | More labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, high analyte concentration, and reduces matrix effects. | Most expensive and complex method to develop. |
Troubleshooting Guide
Problem: Poor peak shape or peak splitting for this compound.
-
Possible Cause 1: Matrix Effects. Co-eluting endogenous compounds can interfere with the chromatography.
-
Solution: Improve your sample preparation. If using PPT, consider switching to LLE or SPE for a cleaner sample. Diluting the sample may also mitigate matrix effects, but this could compromise sensitivity.
-
-
Possible Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure your final sample solvent is as close in composition as possible to the initial mobile phase conditions.
-
-
Possible Cause 3: Column Degradation. The analytical column may be contaminated or have lost its stationary phase.
-
Solution: Wash the column according to the manufacturer's instructions. If this does not resolve the issue, replace the column.
-
Problem: Low or no recovery of this compound.
-
Possible Cause 1: Analyte Instability. Flavonoids can be susceptible to degradation due to pH, light, and temperature.
-
Possible Cause 2: Inefficient Extraction. The chosen sample preparation method may not be optimal for this compound.
-
Solution: Re-evaluate your extraction protocol. For LLE, try different organic solvents and adjust the pH of the aqueous phase. For SPE, ensure you are using the correct sorbent type and that your wash and elution steps are optimized.
-
-
Possible Cause 3: Adsorption. this compound may be adsorbing to plasticware.
-
Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also be used.
-
Problem: High variability in results (poor precision).
-
Possible Cause 1: Inconsistent Sample Preparation. Manual sample preparation steps can introduce variability.
-
Solution: Use an automated liquid handler if available. If performing manually, ensure consistent timing, volumes, and mixing for all samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.
-
-
Possible Cause 2: Matrix Effects. Ion suppression or enhancement can vary between different samples, leading to poor precision.
-
Solution: A stable isotope-labeled internal standard is the best way to compensate for variable matrix effects. If one is not available, a structural analog can be used. Improving sample cleanup with SPE will also help to reduce the variability of matrix effects.
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 100 µL of plasma by adding the internal standard and 200 µL of 2% formic acid. Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for injection.
Visualizations
References
Challenges and solutions in scaling up hibiscetin purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling up of hibiscetin purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale purification of this compound.
Issue 1: Low Yield of this compound in Crude Extract
-
Symptom: The amount of this compound in the initial extract is significantly lower than expected based on analytical-scale experiments.
-
Possible Causes & Solutions:
-
Incomplete Cell Lysis: At a larger scale, mechanical grinding or homogenization of the plant material (e.g., Hibiscus sabdariffa calyces) may be less efficient.
-
Solution: Ensure that the particle size of the ground plant material is consistently small. For large batches, consider using industrial-grade grinders or mills. Implementing a pre-treatment step, such as freeze-drying the calyces before grinding, can improve cell wall disruption.
-
-
Suboptimal Extraction Solvent and Conditions: The solvent-to-solid ratio and extraction time may not be sufficient for the increased volume of plant material.
-
Solution: Maintain an optimal solvent-to-solid ratio (e.g., 15:1 to 25:1 v/w). For scaled-up extractions, multiple extraction cycles with fresh solvent will be more effective than a single, prolonged extraction. Ensure adequate agitation to maximize the interaction between the solvent and the plant material.
-
-
Degradation of this compound during Extraction: this compound is susceptible to degradation at high temperatures and in non-acidic conditions.
-
Solution: Use an acidified solvent (e.g., water or ethanol with a pH of 1.0-3.0) to improve the stability of anthocyanins like this compound. Keep extraction temperatures moderate (e.g., 50-60°C) to prevent thermal degradation.
-
-
Issue 2: Poor Separation and Co-elution during Column Chromatography
-
Symptom: this compound fractions are contaminated with other compounds, leading to low purity. Peak tailing or broad peaks are observed in the chromatogram.
-
Possible Causes & Solutions:
-
Column Overloading: Exceeding the binding capacity of the stationary phase is a common issue in scaling up.
-
Solution: Determine the loading capacity of your column for the crude extract through small-scale experiments and scale it up linearly. For large-scale purifications, consider using a larger diameter column while maintaining the bed height.
-
-
Presence of Co-eluting Impurities: Hibiscus extracts contain a complex mixture of flavonoids, phenolic acids (like chlorogenic acid), and fatty acids that can have similar polarities to this compound.
-
Solution:
-
Pre-purification Step: Use a macroporous resin column to enrich the flavonoid fraction before proceeding to silica gel or preparative HPLC. Elute with a stepwise gradient of ethanol (e.g., 5% to 30%) to remove highly polar and non-polar impurities.
-
Optimize Mobile Phase: Develop a gradient elution method for your preparative column that provides the best resolution between this compound and its closest eluting impurities. Small modifications to the solvent composition can significantly impact separation.
-
-
-
Irreversible Adsorption: this compound may bind too strongly to the stationary phase, leading to low recovery.
-
Solution: If using silica gel, deactivating it by adding a small percentage of water or acid to the mobile phase can reduce strong adsorption. Alternatively, consider using a different stationary phase like polyamide, which often shows good selectivity for flavonoids.
-
-
Issue 3: Difficulties in Crystallization of Purified this compound
-
Symptom: Purified this compound fails to crystallize, or an oil/amorphous solid is formed instead of crystals.
-
Possible Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.
-
Solution: Re-purify the this compound fraction using a different chromatographic technique (e.g., preparative HPLC with a different column chemistry) to remove residual impurities.
-
-
Supersaturation Issues: The solution may be too dilute for crystals to form, or it may be supersaturated, leading to rapid precipitation instead of crystallization.
-
Solution: Slowly evaporate the solvent to increase the concentration. If the solution is supersaturated, try adding a small seed crystal of this compound to induce crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites.
-
-
Incorrect Solvent System: The chosen solvent may not be ideal for this compound crystallization.
-
Solution: Experiment with different solvent systems. A common approach is to dissolve the compound in a good solvent and then slowly add an anti-solvent in which it is insoluble. For flavonoids, mixtures of alcohols and water are often effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield and purity to expect when scaling up this compound purification?
A1: While specific data for scaled-up this compound purification is limited in publicly available literature, for flavonoid purification from plant extracts using techniques like macroporous resin followed by further chromatographic steps, a final purity of over 90% is often achievable. The overall yield will depend heavily on the initial concentration of this compound in the plant material and the number of purification steps. A multi-step process may result in a lower overall yield but significantly higher purity.
Q2: How can I minimize the degradation of this compound during the entire purification process?
A2: this compound is sensitive to pH, temperature, and light. To minimize degradation:
-
Work with acidified solvents (pH 1-3) whenever possible.
-
Avoid high temperatures; use a rotary evaporator at low temperatures (e.g., <40°C) for solvent removal.
-
Protect the extracts and purified fractions from direct light by using amber glassware or covering containers with aluminum foil.
-
Store purified this compound as a dry powder at low temperatures (e.g., -20°C).
Q3: What are the most common impurities I should expect to deal with?
A3: Common impurities in crude Hibiscus extracts include other flavonoids (e.g., quercetin and its glycosides), phenolic acids (e.g., chlorogenic acid, protocatechuic acid), organic acids (e.g., hibiscus acid), and fatty acids (e.g., palmitic and linoleic acid). The flavonoids and phenolic acids are most likely to co-elute with this compound due to their structural similarities.
Q4: Is preparative HPLC a viable option for large-scale purification of this compound?
A4: Yes, preparative HPLC is a powerful technique for obtaining high-purity this compound. However, it can be expensive and time-consuming for very large quantities. A common strategy is to use less expensive methods like macroporous resin and flash chromatography to enrich the this compound fraction first, and then use preparative HPLC as a final polishing step to achieve the desired purity.
Data Presentation
Table 1: Comparison of Purification Techniques for Flavonoids from Plant Extracts (General Data)
| Purification Technique | Typical Purity Achieved | Typical Recovery Rate | Scalability | Key Advantages | Key Disadvantages |
| Macroporous Resin Chromatography | 30-70% (enrichment) | 80-95% | High | High capacity, low cost, simple operation | Low resolution, primarily for enrichment |
| Silica Gel Column Chromatography | 70-95% | 60-85% | Moderate | Good resolution for moderately polar compounds | Irreversible adsorption, potential for sample degradation |
| Preparative HPLC | >95% | 70-90% | Moderate to High | High resolution and purity | High cost, solvent consumption |
| High-Speed Counter-Current Chromatography (HSCCC) | >90% | 85-98% | High | No irreversible adsorption, high sample loading | Requires specialized equipment, solvent system selection can be complex |
Note: The values presented are typical ranges for flavonoid purification and may vary depending on the specific compound and process.
Experimental Protocols
Protocol 1: Scaled-Up Extraction and Enrichment of this compound
-
Material Preparation: Weigh 1 kg of dried Hibiscus sabdariffa calyces and grind them into a fine powder.
-
Extraction:
-
Place the powdered calyces in a large-scale extractor.
-
Add 20 L of an 80% ethanol solution acidified with 0.1% HCl (pH approx. 2-3).
-
Extract with continuous stirring at 50°C for 2 hours.
-
Filter the extract and collect the filtrate. Repeat the extraction on the solid residue with another 15 L of the acidified ethanol solution.
-
Combine the filtrates and concentrate under reduced pressure at 40°C to remove the ethanol.
-
-
Enrichment using Macroporous Resin:
-
Dilute the concentrated aqueous extract with deionized water to a suitable concentration.
-
Pack a column with a suitable macroporous resin (e.g., AB-8) and equilibrate with deionized water.
-
Load the diluted extract onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 5 BV of deionized water to remove sugars and other highly polar impurities.
-
Elute the flavonoid-enriched fraction with 5 BV of 30% ethanol.
-
Concentrate the eluate under reduced pressure to obtain the enriched this compound extract.
-
Protocol 2: Preparative HPLC for Final Purification of this compound
-
Sample Preparation: Dissolve the enriched this compound extract in the initial mobile phase and filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A suitable preparative C18 column (e.g., 250 x 50 mm, 10 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient optimized from analytical scale, for example: 0-10 min, 10-20% B; 10-40 min, 20-35% B; 40-50 min, 35-100% B.
-
Flow Rate: Scaled up from the analytical method, e.g., 50 mL/min.
-
Detection: UV detector at a wavelength suitable for flavonoids (e.g., 280 nm or 370 nm).
-
-
Fraction Collection: Collect fractions based on the elution profile of the this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Post-Processing: Combine the pure fractions, remove the solvent under reduced pressure, and lyophilize to obtain pure this compound powder.
Visualizations
Caption: Workflow for the scaled-up purification of this compound.
Caption: Key signaling pathways modulated by this compound.
Technical Support Center: Minimizing Off-Target Effects of Hibiscetin
This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively use hibiscetin in cell-based experiments while minimizing potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during cell-based experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| 1. Compound Precipitation in Media | This compound, like many flavonoids, has limited aqueous solubility. High concentrations of the DMSO stock solution can cause the compound to precipitate when diluted into aqueous cell culture media. | Solution A: Optimize Solubilization: • Ensure the final DMSO concentration in the media does not exceed 0.5%.[1] • Prepare a lower concentration stock of this compound in DMSO. • After diluting the DMSO stock in media, vortex the solution thoroughly.[2] • Brief sonication of the stock solution before dilution can also aid in dissolution.[2]Solution B: Solubility Testing: • Perform a solubility test by adding the desired concentration of this compound to cell-free media and incubating under the same experimental conditions. Observe for any precipitate formation.[3] |
| 2. Unexpected or High Cytotoxicity | The observed cytotoxicity may not be due to the intended on-target effect. High concentrations of this compound can lead to off-target effects or non-specific toxicity. The purity of the this compound sample could also be a factor. | Solution A: Dose-Response Curve: • Perform a comprehensive dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.Solution B: Purity Verification: • Verify the purity of your this compound sample using analytical techniques such as HPLC or LC-MS.[4]Solution C: Orthogonal Assays: • Use an alternative cytotoxicity assay (e.g., CellTiter-Glo® instead of MTT) to rule out assay-specific artifacts. |
| 3. Inconsistent or Non-Reproducible Results | Variability in experimental results can stem from several factors, including inconsistent compound preparation, cell culture conditions, or the compound's stability in the culture medium. | Solution A: Standardize Protocols: • Ensure consistent this compound stock preparation and dilution methods for every experiment. • Maintain consistent cell passage numbers and confluency.[4] • Regularly check for mycoplasma contamination.[4]Solution B: Assess Compound Stability: • The stability of flavonoids in cell culture media can vary. You can analyze the media over time by HPLC or LC-MS to determine if this compound is being metabolized by the cells.[4] |
| 4. Observed Effect is Not Correlating with the Hypothesized Target | This compound may have multiple molecular targets. The observed phenotype might be a result of an off-target effect. | Solution A: Target Engagement Assays: • Directly measure the engagement of this compound with its intended target using techniques like the Drug Affinity Responsive Target Stability (DARTS) assay or cellular thermal shift assay (CETSA).[5][6]Solution B: Target Knockdown/Overexpression: • Use siRNA or CRISPR to knock down the expression of the intended target. If the effect of this compound is diminished, it provides evidence for on-target activity. • Conversely, overexpressing the target protein may enhance the observed effect.Solution C: Chemical Probes: • Use a structurally unrelated inhibitor of the same target to see if it phenocopies the effect of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the known and predicted molecular targets of this compound?
A1: Currently, most of the target identification for this compound is based on in silico docking studies. These computational models predict that this compound may interact with several proteins. One study identified potential binding to dipeptidyl peptidase-4 (DPP-IV).[7] Other in silico studies have suggested this compound may inhibit phosphoenolpyruvate carboxykinase (PEPCK)[8], α-amylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[7] Additionally, it has been predicted to act as an agonist for liver X receptors (LXRα and LXRβ) and potentially modulate the estrogen receptor alpha (ERα).[9][10] It is crucial to experimentally validate these predicted targets in your cell system.
Q2: What is a good starting concentration for this compound in cell-based assays?
A2: A good starting point is to perform a dose-response curve ranging from low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., up to 100 µM). The optimal concentration will be cell-type dependent. For example, studies on Hibiscus sabdariffa extracts have used concentrations in the µg/mL range, but it is essential to determine the IC50 value for pure this compound in your specific assay.[11][12][13]
Q3: What are essential control experiments to include when working with this compound?
A3: To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.[1]
-
Target-Minus Control: If possible, use a cell line that does not express the intended target of this compound to confirm that the observed effect is target-dependent.[14]
-
Positive Control: Use a well-characterized inhibitor or activator of the pathway of interest to ensure your assay is performing as expected.
-
Orthogonal Assays: Confirm your findings with a different assay that measures the same biological endpoint but uses a different detection method.[15][16]
Q4: How can I confirm that the effect I'm seeing is an on-target effect of this compound?
A4: Confirming on-target effects is a multi-step process:
-
Establish a Dose-Response Relationship: The effect should be dependent on the concentration of this compound.
-
Direct Target Engagement: Show that this compound directly binds to the target protein in cells using methods like CETSA or DARTS.[5][6]
-
Structure-Activity Relationship (SAR): If available, use a structurally similar but inactive analog of this compound. This analog should not produce the same biological effect.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the levels of the target protein. The effect of this compound should be diminished in these cells.
-
Rescue Experiments: In a target-knockdown background, re-introducing a version of the target protein that is resistant to knockdown but still functional should rescue the effect of this compound.
Quantitative Data Summary
The following table summarizes the available in silico quantitative data for this compound. It is important to note that these are predicted values and require experimental validation.
| Compound | Predicted Target | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Data Type |
| This compound | DPP-IV | -8.2 | 541.64 | In silico |
| This compound | Phosphoenolpyruvate Carboxykinase (PEPCK) | (Docking Score: -85.6101) | Not Reported | In silico |
Table derived from in silico docking studies.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
DMSO
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Pathway Analysis
This protocol can be used to assess the effect of this compound on the phosphorylation status or expression level of proteins in a signaling pathway (e.g., PI3K/Akt).
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Predicted signaling pathways modulated by this compound.
Caption: Experimental workflow for minimizing off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. psecommunity.org [psecommunity.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant evaluation and computational prediction of prospective drug-like compounds from polyphenolic-rich extract of Hibiscus cannabinus L. seed as antidiabetic and neuroprotective targets: assessment through in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Hibiscus sabdariffa extract improves hepatic steatosis, partially through IRS-1/Akt and Nrf2 signaling pathways in rats fed a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hibiscus sabdariffa in Diabetes Prevention and Treatment—Does It Work? An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAR-25-153: Assay development and screening for discovery of chemical probes, drugs or immunomodulators (R01 Clinical Trial Not Allowed) [grants.nih.gov]
- 15. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Hibiscetin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antioxidant properties of two prominent flavonoids: hibiscetin and quercetin. While both compounds are recognized for their health benefits, this document aims to objectively compare their performance based on available experimental data, outline their mechanisms of action, and provide detailed experimental protocols for key antioxidant assays.
Executive Summary
Quercetin is a well-researched flavonoid with robust data quantifying its potent antioxidant activity through various in vitro assays. It exhibits strong free radical scavenging and reducing capabilities. Its mechanism of action is well-documented, primarily involving the modulation of the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative stress.
This compound, a flavonoid found in plants of the Hibiscus genus, also demonstrates significant antioxidant potential. However, a direct quantitative comparison with quercetin is challenging due to a lack of available data for isolated this compound in standardized in vitro antioxidant assays. Current research primarily focuses on the antioxidant effects of Hibiscus extracts, which contain a mixture of phytochemicals, including this compound. These studies indicate that this compound contributes to the overall antioxidant effect by reducing oxidative stress markers and enhancing endogenous antioxidant enzyme levels in vivo. Like quercetin, extracts containing this compound have been shown to influence the Nrf2 signaling pathway.
Limitation: This comparison is based on the currently available scientific literature. The quantitative data for quercetin is extensive, while the data for isolated this compound is limited. The information on this compound's antioxidant activity is largely derived from studies on Hibiscus extracts. Therefore, the quantitative comparisons in this guide are not a direct head-to-head analysis of the pure compounds under identical conditions.
Quantitative Antioxidant Activity
| Compound/Extract | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Ferric Reducing Antioxidant Power (FRAP) Assay |
| Quercetin | 19.17 µg/mL[1] | 1.89 ± 0.33 µg/mL[2] | Absorbance increases with concentration, indicating reducing power[1] |
| 0.74 µg/mL[1] | |||
| This compound (from Hibiscus extracts) | Hibiscus sabdariffa ethanolic leaf extract: 184.88 µg/mL[3] | Hibiscus sabdariffa 30% ethanol extract: 423.25 ± 31.38 µg/ml[4] | Hibiscus manihot L. flower extract: 2.045 to 3.644 mmol FeSO4/g DW[5] |
| Hibiscus rosa-sinensis decoction: 0.13 ± 0.01%[6] |
In Vivo Antioxidant Activity
In vivo studies provide insights into the physiological antioxidant effects of these compounds.
This compound: Studies on animal models have shown that this compound effectively reduces oxidative stress. For instance, in rotenone-induced Parkinsonism in rats, this compound treatment led to a significant decrease in malondialdehyde (MDA), a marker of lipid peroxidation, and a restoration of endogenous antioxidant defenses, including reduced glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) levels.
Quercetin: In vivo studies have demonstrated that quercetin can significantly retain the activity of oxidative liver markers like CAT, SOD, and GSH to near-normal levels in models of hepatocellular carcinoma.[1]
Mechanism of Action and Signaling Pathways
Both quercetin and compounds found in Hibiscus extracts, including this compound, appear to exert their antioxidant effects in part through the modulation of the Nrf2-Keap1 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Quercetin's Antioxidant Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or in the presence of activators like quercetin, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.
Caption: Quercetin-mediated activation of the Nrf2 signaling pathway.
This compound's Postulated Antioxidant Signaling Pathway
While direct evidence for isolated this compound is still emerging, studies on Hibiscus extracts suggest a similar mechanism of action involving the Nrf2 pathway. Anthocyanins and other flavonoids present in Hibiscus species have been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes like HO-1.[7][8] This action helps to mitigate oxidative stress and protect cells from damage.
Caption: Postulated Nrf2 pathway activation by this compound-containing extracts.
Experimental Protocols for Key Antioxidant Assays
The following are detailed methodologies for the key in vitro experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Determination of antioxidant activity of Hibiscus sabdariffa and Croton caudatus in Saccharomyces cerevisiae model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparative analysis of phytochemical profile, antioxidant and anti-inflammatory activity from <i>Hibiscus manihot</i> L. flower - Arabian Journal of Chemistry [arabjchem.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scispace.com [scispace.com]
- 8. Anthocyanins from Hibiscus syriacus L. Inhibit Oxidative Stress-Mediated Apoptosis by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of Hibiscetin: A Comparative Analysis in Cancer Cell Lines
For Immediate Release
A comprehensive review of available in-vitro studies highlights the promise of hibiscetin, a flavonoid derived from Hibiscus sabdariffa, as a potential anti-cancer agent. While research on the purified compound is still emerging, data from related compounds and whole extracts suggest significant effects on cancer cell viability, apoptosis, and cell cycle progression. This guide provides a comparative summary of the anti-cancer effects of this compound and related compounds, details relevant experimental protocols, and visualizes the key signaling pathways involved.
This compound, a flavonol found in the calyces of Hibiscus sabdariffa, is drawing attention from the scientific community for its potential therapeutic properties. While extensive research has focused on the anti-cancer effects of the whole plant extract, specific data on the isolated compound this compound is limited. This guide synthesizes the available information to provide a comparative overview for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Related Compounds
Quantitative data on the direct effects of purified this compound on cancer cell lines is not widely available in the current literature. However, studies on Hibiscus sabdariffa extracts and a closely related flavonoid, gossypetin, provide valuable insights into its potential efficacy.
Table 1: Comparative Anti-Cancer Effects of Hibiscus sabdariffa Extracts and Gossypetin in Various Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | Assay | Results | Reference |
| Hibiscus sabdariffa Extract | MCF-7 (Breast) | MTT Assay | IC50: 3.5 ± 0.1 mg/mL (24h) | [1] |
| MDA-MB-231 (Breast) | MTT Assay | IC50: 4.4 ± 0.4 mg/mL (24h) | [1] | |
| A549 (Lung) | MTT Assay | IC50: 374.01 µg/mL (Ethanol extract) | [2][3] | |
| 4T1 (Breast) | MTT Assay | IC50: 649 µg/mL (Methanol extract) | [4] | |
| Gossypetin | Ca9-22 (Oral Squamous Carcinoma) | Cell Viability | Concentration-dependent inhibition | [5] |
| Ca9-22 (Oral Squamous Carcinoma) | Wound Healing Assay | Inhibition of migration to 2.5% at 20 µM | [6] | |
| Ca9-22 (Oral Squamous Carcinoma) | Transwell Invasion Assay | Significant reduction in invasion at 10 & 20 µM | [6] | |
| Ca9-22 (Oral Squamous Carcinoma) | Flow Cytometry (Cell Cycle) | G2/M phase arrest | [5] | |
| Ca9-22 (Oral Squamous Carcinoma) | Flow Cytometry (Apoptosis) | Induction of apoptosis | [5] |
Note: IC50 values for extracts are dependent on the specific extraction method and solvent used.
Experimental Protocols
To aid in the design of future studies on this compound, this section details common methodologies used to evaluate the anti-cancer effects of Hibiscus sabdariffa extracts and its components.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for different time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, in-silico studies suggest a potential interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis.[7][8] Furthermore, studies on Hibiscus sabdariffa extracts and related flavonoids point towards the involvement of several key anti-cancer pathways.
// Nodes this compound [fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [fillcolor="#F1F3F4", fontcolor="#202124"]; p21 [fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl_2 [fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> VEGFR2 [label="Inhibition (in-silico)", color="#EA4335", fontcolor="#202124"]; this compound -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#202124"]; this compound -> AMPK [label="Activation", color="#34A853", fontcolor="#202124"]; VEGFR2 -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> NF_kB [color="#5F6368"]; Akt -> Bcl_2 [label="Inhibition", color="#EA4335", fontcolor="#202124"]; NF_kB -> Proliferation [color="#5F6368"]; NF_kB -> Angiogenesis [color="#5F6368"]; AMPK -> p53 [color="#5F6368"]; p53 -> p21 [color="#5F6368"]; p53 -> Bax [color="#5F6368"]; p21 -> Cell_Cycle_Arrest [color="#5F6368"]; Bax -> Caspases [color="#5F6368"]; Bcl_2 -> Caspases [label="Inhibition", color="#EA4335", fontcolor="#202124"]; Caspases -> Apoptosis [color="#5F6368"]; } end_dot Caption: Putative signaling pathways affected by this compound.
// Nodes start [label="Cancer Cell Line Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Treatment with this compound\n(Dose- and Time-response)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; viability [label="Cell Viability Assay\n(e.g., MTT)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_cycle [label="Cell Cycle Analysis\n(e.g., PI Staining)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; metastasis [label="Metastasis/Invasion Assay\n(e.g., Wound Healing, Transwell)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; mechanism [label="Mechanism of Action\n(e.g., Western Blot for Signaling Proteins)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> viability; treatment -> apoptosis; treatment -> cell_cycle; treatment -> metastasis; viability -> end; apoptosis -> end; cell_cycle -> end; metastasis -> mechanism; mechanism -> end; } end_dot Caption: A generalized workflow for assessing the anti-cancer effects of this compound.
Conclusion and Future Directions
The available evidence, largely from studies on Hibiscus sabdariffa extracts and related flavonoids, strongly suggests that this compound possesses anti-cancer properties. It likely acts by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest through the modulation of key signaling pathways. However, there is a clear need for further research using purified this compound to quantify its specific effects on a wide range of cancer cell lines. Such studies are crucial to determine its IC50 values, elucidate its precise mechanisms of action, and ultimately validate its potential as a novel therapeutic agent in oncology. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their investigation of this promising natural compound.
References
- 1. phcogj.com [phcogj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hibiscus flower extract selectively induces apoptosis in breast cancer cells and positively interacts with common chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targets and Effects of Common Biocompounds of Hibiscus sabdariffa (Delphinidin-3-Sambubiosid, Quercetin, and Hibiscus Acid) in Different Pathways of Human Cells According to a Bioinformatic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Insight into the Cellular and Molecular Signalling Pathways on Cancer Preventing Effects of Hibiscus sabdariffa: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcpjournal.org [jcpjournal.org]
A Head-to-Head Comparison of Hibiscetin with Other Natural Flavonoids
An In-Depth Guide for Researchers and Drug Development Professionals
In the ever-expanding landscape of nutraceuticals and phytopharmaceuticals, flavonoids stand out for their multifaceted therapeutic potential. Among them, hibiscetin, a prominent flavonol found in Hibiscus sabdariffa, is gaining attention for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a comprehensive head-to-head comparison of this compound with three other widely studied and structurally similar flavonoids: quercetin, myricetin, and kaempferol. The objective is to offer a data-driven resource for researchers, scientists, and drug development professionals, complete with quantitative comparisons, detailed experimental protocols, and visual representations of key signaling pathways.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for this compound and its flavonoid counterparts. It is important to note that while data for quercetin, myricetin, and kaempferol are often derived from studies using the pure compound, much of the quantitative data for this compound comes from research on Hibiscus sabdariffa extracts, in which this compound is a major, but not the sole, active component. This distinction should be considered when interpreting the data.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic effects, enabling them to neutralize harmful free radicals. The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common metric for antioxidant activity, with lower values indicating greater potency.
| Flavonoid | Antioxidant Activity (DPPH Assay, IC50) | Source |
| This compound (in H. rosa-sinensis decoction) | 0.13 ± 0.01% (concentration of decoction) | [1] |
| Quercetin | 36.30 ± 1.47 µg/mL | [2] |
| Myricetin | ~4 µM | [3] |
| Kaempferol | > Quercetin (in some assays) | [4] |
Anti-inflammatory Activity
Flavonoids exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines. A common in vitro assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Flavonoid | Anti-inflammatory Activity (Inhibition of NO production) | Source |
| This compound | Significant reduction of NO in LPS-induced memory deficit in rats | [5] |
| Quercetin | Significant suppression of NO production at 1.0 nM in IL-4 stimulated nasal epithelial cells | [6] |
| Myricetin | Potent inhibitor of inflammatory mediators | [7] |
| Kaempferol | Inhibits COX-2 | [8] |
Note: Quantitative IC50 values for NO inhibition by pure this compound are not specified in the available literature.
Anticancer Activity
The anticancer potential of flavonoids is evaluated by their ability to induce cytotoxicity in cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Flavonoid | Anticancer Activity (IC50) | Cell Line | Source |
| This compound (in H. sabdariffa extract) | 0.5 mg/mL (of extract) after 72h | MCF-7 (Breast Cancer) | [9] |
| Quercetin | 160 µM (after 48h) | MCF-7 (Breast Cancer) | [10] |
| Myricetin | 22.70 µg/mL | HeLa (Cervical Cancer) | [11] |
| Myricetin | 51.43 µg/mL | T47D (Breast Cancer) | [11] |
| Myricetin | 80 µM | MCF-7 (Breast Cancer) | [12] |
| Kaempferol | 25-50 µM | HepG2, Huh-7 (Liver Cancer) | [13] |
Neuroprotective Activity
Flavonoids can protect neurons from damage and degeneration through various mechanisms, including the inhibition of apoptosis, a form of programmed cell death. A key marker of apoptosis is the activation of caspase-3.
| Flavonoid | Neuroprotective Activity (Effect on Caspase-3) | Model | Source |
| This compound | Downregulates elevated caspase-3 activity | 3-Nitropropionic acid-induced Huntington's disease in rats | [14] |
| This compound | Inhibits caspase-3 activity | LPS-induced memory impairment in rats | [5] |
| Quercetin | Activates caspase cascade | Acute myeloid leukemia cell line HL-60 | [15] |
| Myricetin | Activates caspase-3, 8, and 9 | Thyroid cancer HPTC cell line | [16] |
| Kaempferol | Modulates apoptotic pathways |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of flavonoid bioactivities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.[17]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Dissolve the flavonoid (this compound, quercetin, myricetin, or kaempferol) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each flavonoid dilution.
-
As a control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the flavonoid. The IC50 value is determined from the graph as the concentration that causes 50% inhibition of the DPPH radical.[17]
Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO is a key pro-inflammatory mediator, and its production is quantified by measuring the accumulation of its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[18][19]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Include a control group treated with LPS only and a blank group with untreated cells.
-
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-treated control.
Caspase-3 Activity Assay
Principle: This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. The assay utilizes a specific caspase-3 substrate (e.g., DEVD-pNA) that, when cleaved by active caspase-3, releases a chromophore (pNA), which can be measured spectrophotometrically. An increase in caspase-3 activity is indicative of apoptosis.[2][20][21]
Protocol:
-
Cell Culture and Treatment: Culture the neuronal or cancer cells and treat them with the neurotoxic agent (e.g., amyloid-beta) or the anticancer flavonoid, alongside a control group.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method like the Bradford assay to ensure equal protein loading.
-
Caspase-3 Assay:
-
In a 96-well plate, add a specific volume of cell lysate (containing 50-200 µg of protein).
-
Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The level of caspase-3 activity is proportional to the colorimetric signal. The results are often expressed as a fold change in activity compared to the untreated control.
Signaling Pathway Diagrams
The therapeutic effects of this compound and other flavonoids are mediated through their interaction with various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key pathways involved in their anticancer and neuroprotective activities.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by flavonoids, leading to reduced cancer cell proliferation and survival.
Caption: Neuroprotective mechanism of flavonoids through inhibition of neuroinflammatory pathways and apoptosis.
Conclusion
This guide provides a comparative overview of this compound and other prominent flavonoids, highlighting their potential in various therapeutic areas. While the available data suggests that this compound possesses significant biological activities comparable to quercetin, myricetin, and kaempferol, there is a clear need for more direct, quantitative, head-to-head studies using the pure compound to definitively establish its relative potency. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic promise of these natural compounds. As research continues to unravel the intricate mechanisms of flavonoid action, this compound stands out as a compelling candidate for the development of novel, plant-derived therapies.
References
- 1. rrmedicine.ru [rrmedicine.ru]
- 2. mpbio.com [mpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressive Effect of Quercetin on Nitric Oxide Production from Nasal Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A COMPARATIVE EVALUATION OF ANTICANCER ACTIVITIES OF FLAVONOIDS ISOLATED FROM MIMOSA PUDICA, ALOE VERA AND PHYLLANTHUS NIRURI AGAINST HUMAN BREAST CARCINOMA CELL LINE (MCF-7) USING MTT ASSAY | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. mdpi.com [mdpi.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. mdpi.com [mdpi.com]
- 15. Fisetin and Quercetin: Promising Flavonoids with Chemopreventive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review on myricetin as a potential therapeutic candidate for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for hibiscetin detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of four prominent analytical techniques for the quantification of hibiscetin, a flavonoid of significant interest for its potential therapeutic properties. The objective is to present a data-driven comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to aid in method selection and validation for research and quality control purposes.
Quantitative Method Comparison
The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, accuracy, precision, and throughput. The following table summarizes key validation parameters for the quantification of this compound and structurally related flavonoids, providing a basis for cross-method comparison.
| Performance Parameter | HPLC-UV/Vis | HPTLC | UV-Vis Spectrophotometry | UPLC-MS/MS |
| Linearity (r²) | >0.999 | >0.998 | >0.998 | >0.999 |
| Limit of Detection (LOD) | 5.97 x 10⁻⁵ µg/mL[1] | ~5 ng/spot | ~0.05 µg/mL | ~0.34 ng/mL[2] |
| Limit of Quantification (LOQ) | Not Reported | ~15 ng/spot | ~0.15 µg/mL | ~1.12 ng/mL[2] |
| Accuracy (% Recovery) | Not Reported | 99.97% - 104.44% | 97% - 98% | 84.7% - 106.9%[2] |
| Precision (% RSD) | Not Reported | <2% | <2% | <7.4%[2] |
| Specificity | Moderate to High | Moderate | Low | Very High |
| Throughput | Moderate | High | High | High |
| Cost | Moderate | Low | Low | High |
Note: Data for HPTLC and UV-Vis Spectrophotometry are based on the analysis of quercetin, a closely related flavonoid, due to the limited availability of specific validation data for this compound with these methods.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
This method is widely utilized for its robustness and reliability in quantifying flavonoids.
-
Instrumentation : A standard HPLC system equipped with a UV/Vis detector and a C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3 µm particle size) is employed.[1]
-
Mobile Phase : An isocratic mobile phase consisting of deionized water acidified with 0.1% acetic acid and acetonitrile in a ratio of 80:20 (v/v) is used.[1]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[1]
-
Detection : Detection is performed at a maximum wavelength of 254 nm.[1]
-
Sample Preparation : Plant calyces are dried, ground, and extracted using a suitable solvent such as a deionized water-methanol mixture with the aid of ultrasonication. The resulting extract is filtered before injection.[1]
-
Analysis : A known volume of the sample is injected into the HPLC system. Quantification is based on the peak area of this compound, correlated with a calibration curve prepared from this compound standards.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the simultaneous analysis of multiple samples.
-
Instrumentation : A HPTLC system including an automatic sample applicator, a developing chamber, and a TLC scanner is required.
-
Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
-
Mobile Phase : A mobile phase consisting of toluene, ethyl acetate, and formic acid in a ratio of 5:4:1 (v/v/v) has been shown to be effective for the separation of similar flavonoids.
-
Sample Application : Samples and standards are applied to the HPTLC plate as bands.
-
Development : The plate is developed in a saturated chamber with the mobile phase.
-
Densitometric Analysis : After development, the plate is dried and scanned at the wavelength of maximum absorbance for this compound. Quantification is achieved by correlating the peak area with the concentration of the applied standards.
UV-Visible Spectrophotometry
This technique provides a simple and rapid method for the quantification of total flavonoids, often expressed as this compound or quercetin equivalents.
-
Instrumentation : A double beam UV-Visible spectrophotometer.
-
Solvent : Methanol is a commonly used solvent.
-
Procedure : A calibration curve is prepared using standard solutions of this compound in methanol. The absorbance of the sample extract, dissolved in methanol, is measured at the wavelength of maximum absorption for this compound.
-
Quantification : The concentration of this compound in the sample is determined by interpolating its absorbance on the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective method, ideal for the quantification of this compound in complex matrices and at low concentrations.
-
Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is suitable for separation.[2]
-
Mobile Phase : A gradient elution is typically employed using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.[2]
-
Mass Spectrometry : Detection is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined through infusion of a standard.
-
Sample Preparation : Similar to HPLC, with potential for further solid-phase extraction for cleaner samples.
-
Analysis : Quantification is achieved by comparing the peak area of the specific MRM transition for this compound in the sample to a calibration curve generated from standards.
Visualizing the Cross-Validation Workflow and this compound's Signaling Pathway
To further elucidate the methodologies and the biological context of this compound, the following diagrams are provided.
References
Comparative Analysis of Hibiscetin's Therapeutic Effects: From In Vitro Mechanisms to In Vivo Validation
This guide provides a comparative analysis of the therapeutic effects of hibiscetin, a flavonoid derived from Hibiscus sabdariffa, focusing on the translation of its anti-cancer properties from in vitro laboratory models to in vivo animal studies. We will focus on its validated effects on prostate cancer, comparing its performance with controls and discussing its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of natural compounds.
In Vitro Efficacy: Inhibition of Cancer Cell Invasion and Proliferation
In vitro studies have demonstrated that extracts rich in this compound and related polyphenols can significantly inhibit the proliferation and invasive potential of various cancer cell lines. A key area of research has been its effect on human prostate cancer cells (LNCaP), where it has been shown to suppress metastatic behavior.
The primary mechanism identified is the downregulation of the PI3K/Akt/NF-κB signaling pathway.[1][2][3] This pathway is a critical regulator of cell survival, proliferation, and invasion, and its inappropriate activation is a hallmark of many cancers.[3] this compound-containing extracts were found to inhibit the activity and expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, which is essential for cancer cell invasion.[1][4] This inhibition is achieved by suppressing the nuclear translocation of NF-κB, a downstream target of the Akt pathway.[1][4]
Table 1: Summary of In Vitro Quantitative Data
| Parameter | Cell Line | Treatment | Concentration | Result |
| Cell Invasion | LNCaP (Prostate Cancer) | Hibiscus Leaf Extract (HLE) | 0.5 mg/mL | ~70% reduction in cell invasion |
| MMP-9 Expression | LNCaP (Prostate Cancer) | Hibiscus Leaf Extract (HLE) | 0.5 mg/mL | Significant decrease in protein expression |
| Akt Phosphorylation | LNCaP (Prostate Cancer) | Hibiscus Leaf Extract (HLE) | 0.5 mg/mL | Significant decrease in phosphorylated Akt (p-Akt) |
| NF-κB Activity | LNCaP (Prostate Cancer) | Hibiscus Leaf Extract (HLE) | 0.5 mg/mL | Suppression of NF-κB DNA-binding activity |
Data compiled from studies on Hibiscus sabdariffa leaf extract (HLE), which is rich in this compound and other polyphenols.[1][4]
In Vivo Validation: Xenograft Tumor Model
To validate the therapeutic effects observed in vitro, a nude mouse xenograft model was utilized. Human prostate cancer cells (LNCaP) were implanted in mice, which were then treated with Hibiscus Leaf Extract (HLE). The in vivo results corroborated the in vitro findings, demonstrating a significant inhibition of tumor growth and the downregulation of key metastatic markers.[1]
This successful transition from cell culture to a living model underscores the potential of this compound as a therapeutic agent. The in vivo study confirmed that the extract could effectively suppress the PI3K/Akt signaling pathway, leading to reduced tumor progression.
Table 2: Comparison of In Vivo Therapeutic Effects
| Parameter | Control Group (Vehicle) | Hibiscus Extract Group | Performance Comparison |
| Tumor Growth | Progressive tumor growth | Significant inhibition of tumor growth | HLE effectively suppresses tumor progression |
| Body Weight | Stable | No significant change | HLE is well-tolerated with low toxicity |
| p-Akt Expression (in tumor) | High | Significantly reduced | Confirms in vivo inhibition of the Akt pathway |
| MMP-9 Expression (in tumor) | High | Significantly reduced | Validates downregulation of metastatic enzymes |
Results are based on xenograft models using LNCaP cells in athymic nude mice.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular pathway targeted by this compound and the general workflow of the validation studies.
Caption: Molecular pathway showing this compound's inhibition of PI3K/Akt.
References
A Comparative Guide to the Bioavailability of Hibiscetin Formulations
For researchers and professionals in drug development, understanding the bioavailability of a compound is paramount to harnessing its therapeutic potential. Hibiscetin, a flavonoid found in Hibiscus sabdariffa, has garnered interest for its various biological activities. However, like many polyphenols, its efficacy is closely tied to its absorption and metabolism. This guide provides a comparative overview of the bioavailability of this compound, drawing from studies on Hibiscus sabdariffa extracts and advancements in formulation science.
Understanding this compound and its Metabolites in Circulation
Direct studies comparing various oral formulations of isolated this compound are limited in publicly available research. Therefore, to understand its bioavailability, we must look at studies of polyphenol-rich extracts from Hibiscus sabdariffa. Research in rat models has shown that after oral administration of a hibiscus extract, this compound and other flavonoids like quercetin and kaempferol are found in the plasma, primarily as glucuronide conjugates.[1] This indicates that these compounds undergo significant metabolism after absorption.
Comparative Bioavailability of Hibiscus Polyphenols
While specific comparative data for different "this compound" formulations is scarce, we can analyze the pharmacokinetic parameters of key polyphenols from a standard Hibiscus sabdariffa extract to establish a baseline for bioavailability. The following table summarizes data from a study in rats that were administered a polyphenol-enriched hibiscus extract.[1]
| Compound/Metabolite | Cmax (µM) | Tmax (min) |
| Quercetin glucuronide | 2.96 | 120 |
| Kaempferol glucuronide | 0.81 | 120 |
| Quercetin | 1.57 | 60 |
| Chlorogenic acid | 3.77 | 60 |
| Hibiscus acid | 112.5 | ≥120 |
Advanced Formulations for Enhanced Bioavailability
Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. This encapsulation can protect the active compound from degradation in the gastrointestinal tract and enhance its absorption.
-
Preparation: Liposomes containing Hibiscus sabdariffa extract have been successfully prepared using phosphatidylcholine, Tween 80, and deoxycholic acid. These formulations have demonstrated high entrapment efficiency of the extract's active compounds.[2][3]
Nanoparticle Formulations: Nanoparticles offer another promising strategy to increase the bioavailability of poorly soluble compounds. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is increased, which can lead to enhanced dissolution and absorption.
-
Green Synthesis: Researchers have utilized aqueous extracts of Hibiscus species for the green synthesis of metallic nanoparticles, such as silver and zinc oxide nanoparticles.[4][5] While these are not delivery systems for this compound in the traditional sense, this research highlights the interaction of hibiscus phytochemicals with nanoparticle formation, a field that could be leveraged for developing oral delivery systems.
Experimental Protocols for Bioavailability Studies
To conduct a comparative bioavailability study of different this compound formulations, a robust experimental protocol is essential. The following is a generalized methodology based on standard practices in rodent pharmacokinetic studies.
Animal Model and Dosing
Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[6] The animals are typically fasted overnight before the administration of the test formulations. The different this compound formulations (e.g., aqueous solution, liposomal suspension, nanoparticle dispersion) are administered orally via gavage.
Blood Sampling
Serial blood samples are collected at predetermined time points after administration. Common sampling sites in rats include the tail vein or subclavian vein.[7][8] To maintain the animal's fluid balance, especially with repeated sampling, an equivalent volume of heparinized saline may be administered.[9]
Sample Processing and Analysis
Blood samples are centrifuged to separate the plasma. The plasma is then typically treated to precipitate proteins and extract the compounds of interest.[9] Quantification of this compound and its metabolites in the plasma is performed using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD).[1][10][11]
Pharmacokinetic Analysis
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
These parameters are then statistically compared between the different formulation groups to assess for any significant differences in bioavailability.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in bioavailability studies and the potential mechanisms of action of this compound, the following diagrams are provided.
Conclusion
While direct comparative bioavailability data for different this compound formulations remains an area for further research, the existing studies on Hibiscus sabdariffa extracts provide a solid foundation. The primary route of metabolism for this compound and related flavonoids appears to be glucuronidation. Advanced formulations such as liposomes and nanoparticles hold significant potential for enhancing the oral bioavailability of these compounds, though further in-vivo pharmacokinetic studies are needed to quantify this improvement. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and interpret future studies aimed at optimizing the delivery and efficacy of this compound.
References
- 1. Bioavailability study of a polyphenol-enriched extract from Hibiscus sabdariffa in rats and associated antioxidant status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposome-containing Hibiscus sabdariffa calyx extract formulations with increased antioxidant activity, improved dermal penetration and reduced dermal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmatonline.com [jmatonline.com]
- 4. juw.edu.pk [juw.edu.pk]
- 5. mdpi.com [mdpi.com]
- 6. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. currentseparations.com [currentseparations.com]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
Independent Investigations into the Bioactivities of Hibiscetin: A Comparative Analysis
A comprehensive review of multiple independent studies reinforces the potential of hibiscetin, a naturally occurring flavonoid, across a spectrum of therapeutic areas. While direct, head-to-head replication studies are not prevalent in the current body of literature, a synthesis of findings from various research groups provides a robust, albeit indirect, validation of its key bioactivities. This guide offers a comparative analysis of the experimental data on this compound's neuroprotective, anti-inflammatory, and antioxidant properties, presenting the information in a structured format to aid researchers, scientists, and drug development professionals in their evaluation of this promising compound.
This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and inflammation. Independent studies have consistently highlighted its ability to mitigate oxidative stress, reduce neuroinflammation, and protect against neuronal damage. These effects are attributed to its modulation of key signaling pathways involved in cellular survival and inflammatory responses.
Comparative Analysis of this compound's Bioactivities
The following tables summarize the quantitative data from independent studies investigating the neuroprotective, anti-inflammatory, and antioxidant effects of this compound.
Table 1: Neuroprotective Effects of this compound in Rodent Models
| Study Focus | Animal Model | This compound Dosage | Key Biomarker Changes | Reference |
| LPS-Induced Memory Impairment | Rats | Not specified | ↓ Acetylcholinesterase, ↑ Choline Acetyltransferase, ↓ Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), ↓ NF-κB, ↓ Caspase-3, ↑ Antioxidant enzymes (SOD, GSH, CAT) | [1][2] |
| Rotenone-Induced Parkinson's Disease | Rats | 10 mg/kg | ↓ IL-6, ↓ IL-1β, ↓ TNF-α, ↑ Dopamine, ↑ Norepinephrine, ↑ Serotonin, ↑ Antioxidant enzymes (GSH, CAT, SOD) | [3] |
| 3-NPA-Induced Huntington's Disease | Wistar Rats | 10 mg/kg | ↓ LPO, ↑ Antioxidant enzymes (CAT, GSH, GR, GPx, SOD), Restored monoamine neurotransmitter levels | [4] |
LPS: Lipopolysaccharide, 3-NPA: 3-Nitropropionic Acid, TNF-α: Tumor Necrosis Factor-alpha, IL-1β: Interleukin-1 beta, IL-6: Interleukin-6, NF-κB: Nuclear factor kappa B, Caspase-3: Cysteine-aspartic acid protease 3, SOD: Superoxide dismutase, GSH: Glutathione, CAT: Catalase, LPO: Lipid peroxidation, GR: Glutathione reductase, GPx: Glutathione peroxidase.
Table 2: Anti-inflammatory Effects of this compound
| Study Model | Key Findings | Reference |
| LPS-induced RAW264.7 macrophages | ↓ IL-6, ↓ TNF-α, ↓ iNOS, ↓ COX-2, ↓ p-P65 (NF-κB pathway) | [5] |
| Carrageenan-induced rat paw edema | Similar effect to indomethacin in reducing edema | [6] |
iNOS: Inducible nitric oxide synthase, COX-2: Cyclooxygenase-2, p-P65: Phosphorylated p65.
Table 3: Antioxidant Activity of this compound
| Assay | Key Findings | Reference |
| DPPH radical scavenging | IC50 of 184.88 µg/mL (Hibiscus sabdariffa extract) | [7] |
| Nitric oxide radical scavenging | 92.14% inhibition with an EC50 of 6.57 μg/ml (this compound-3-glucoside) | [8] |
| Total antioxidant capacity | High activity in various assays (TAC, ABTS, DPPH, iron reducing power) | [9] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl, IC50: Half maximal inhibitory concentration, EC50: Half maximal effective concentration, TAC: Total antioxidant capacity, ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).
Experimental Methodologies
A critical aspect of evaluating the reproducibility of scientific findings lies in understanding the experimental protocols. Below are detailed methodologies for key experiments cited in the literature on this compound's bioactivity.
Neuroprotective Effect Evaluation in LPS-Induced Memory Impairment Model[1][2]
-
Animal Model: Male Wistar rats.
-
Induction of Memory Impairment: Intraperitoneal injection of Lipopolysaccharide (LPS).
-
Behavioral Tests:
-
Y-maze test: To assess spontaneous alternation performance, a measure of spatial working memory.
-
Morris water maze test: To evaluate spatial learning and memory.
-
-
Biochemical Analysis (Brain Tissue Homogenate):
-
Acetylcholinesterase (AChE) and Choline Acetyltransferase (ChAT) Activity: Measured to assess cholinergic function.
-
Antioxidant Enzyme Levels: Superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT) activities were determined.
-
Oxidative Stress Marker: Malondialdehyde (MDA) levels were measured as an indicator of lipid peroxidation.
-
Nitric Oxide (NO) Levels: Measured to assess nitrative stress.
-
Neuroinflammatory Markers: Levels of TNF-α, IL-1β, and IL-6 were quantified using ELISA kits.
-
Apoptosis Marker: Caspase-3 activity was measured.
-
Signaling Pathway Analysis: Expression of NF-κB and Brain-Derived Neurotrophic Factor (BDNF) was determined.
-
Anti-inflammatory Activity in LPS-Stimulated Macrophages[5]
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells were treated with various concentrations of the flavonoid isolated from Hibiscus mutabilis L.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant.
-
Pro-inflammatory Cytokine Levels: Production of IL-6 and TNF-α was quantified using ELISA.
-
-
Western Blot Analysis:
-
To determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB signaling pathway (P65 and p-P65).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
References
- 1. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotectant Effects of this compound in 3-Nitropropionic Acid-Induced Huntington’s Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, Characterization and Anti-inflammatory Activity of a New Flavonoid From Hibiscus mutabilis L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. Determination of antioxidant activity of Hibiscus sabdariffa and Croton caudatus in Saccharomyces cerevisiae model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of flavonoid compounds isolated from the petals of <i>Hibiscus rosa sinensis</i> - Journal of King Saud University - Science [jksus.org]
- 9. Novel Antiviral and Antibacterial Activities of Hibiscus schizopetalus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Hibiscetin and Its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of hibiscetin, a naturally occurring flavonoid, and its glycosidic forms. By synthesizing experimental data, this document offers an objective overview of their mechanisms of action and therapeutic potential in the context of neurodegenerative diseases. Flavonoids are well-recognized for their antioxidant, anti-inflammatory, and anti-apoptotic properties, making them promising candidates for the development of novel neuroprotective therapies.[1] This guide will delve into the available scientific literature to compare the efficacy of this compound and its glycosides, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanisms of Neuroprotection
The neuroprotective effects of flavonoids like this compound are primarily attributed to their capacity to counteract oxidative stress and neuroinflammation, two of the key pathological drivers in neurodegenerative disorders.[1] They achieve this by scavenging free radicals, upregulating endogenous antioxidant enzymes, and inhibiting pro-inflammatory signaling cascades. Furthermore, many flavonoids modulate pathways involved in protein aggregation, apoptosis, and mitochondrial function, offering a multi-targeted approach to neuronal protection.[1]
This compound, in particular, has been shown to exert its neuroprotective effects by inhibiting inflammatory and oxidative stress. Studies have demonstrated its ability to modulate genes involved in synaptic plasticity, neurogenesis, and memory formation.
Comparative Efficacy: this compound vs. Its Glycosides
While research has established the neuroprotective potential of this compound, direct comparative studies against its various glycosides are limited. This compound is the aglycone form of glycosides such as hibiscitrin (this compound-3-glucoside).[1] The sugar moiety in glycosides can influence the bioavailability and metabolic fate of the flavonoid, which may, in turn, affect its neuroprotective efficacy. The following tables summarize the available quantitative data from in vivo studies on this compound. Data for a direct comparison with its glycosides is not yet robustly available in the scientific literature.
Table 1: In Vivo Neuroprotective Effects of this compound
| Model | Compound | Dosage | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced memory impairment in rats | This compound | Not Specified | - Significant recovery in memory deficits- Reduced levels of IL-1β, IL-6, and TNF-α- Increased levels of SOD, GSH, and CAT- Reduced AChE activity and increased ChAT concentration | [2] |
| Rotenone-induced Parkinson's disease in rats | This compound | 10 mg/kg | - Reduced catalepsy and akinesia- Increased levels of GSH, SOD, and CAT- Reduced MDA and nitrite levels- Restoration of dopamine and its metabolites | [1] |
| 3-Nitropropionic acid (3-NPA)-induced Huntington's disease in rats | This compound | 10 mg/kg | - Restoration of mean body weight- Restoration of biochemical and neurotransmitter monoamine parameters- Modulation of BDNF activity- Reduction in TNF-α, IL-1β, and MPO | [3] |
Note: SOD (Superoxide Dismutase), GSH (Glutathione), CAT (Catalase), AChE (Acetylcholinesterase), ChAT (Choline Acetyltransferase), MDA (Malondialdehyde), IL (Interleukin), TNF (Tumor Necrosis Factor), BDNF (Brain-Derived Neurotrophic Factor), MPO (Myeloperoxidase).
Signaling Pathways in Neuroprotection
The neuroprotective actions of this compound are mediated through complex signaling networks. A key pathway identified is the BDNF/caspase-3/NF-κB pathway.[2] By modulating this pathway, this compound can influence neuronal survival, reduce inflammation, and inhibit apoptosis.
References
- 1. This compound attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating the Binding Affinity of Hibiscetin to Protein Targets: A Comparative Guide
Disclaimer: Direct experimental data on the binding affinity of hibiscetin to its protein targets is currently limited in publicly available scientific literature. This guide leverages data from its structurally similar flavonoid, quercetin, to provide a comparative framework for understanding potential protein interactions. The binding affinities and experimental protocols detailed below are for quercetin and should be considered as a proxy for this compound, necessitating direct experimental validation for this compound itself.
The PI3K/Akt signaling pathway has been identified through computational studies as a likely target for bioactive compounds found in Hibiscus sabdariffa. Quercetin has been shown to interact with key proteins in this pathway.
Comparative Analysis of Quercetin Binding Affinity
The following table summarizes the experimentally determined binding and inhibitory concentrations of quercetin for key protein targets. These values provide a benchmark for comparing the potential efficacy of this compound.
| Compound | Protein Target | Method | Affinity/Inhibitory Concentration | Reference |
| Quercetin | PI3Kγ | In vitro kinase assay | IC50: 2.4 µM | [1] |
| PI3Kδ | In vitro kinase assay | IC50: 3.0 µM | [1] | |
| PI3Kβ | In vitro kinase assay | IC50: 5.4 µM | [1] | |
| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Kinase inhibition assay | IC50 in µM range | [2] | |
| Wortmannin | Pan-PI3K | In vitro kinase assay | IC50: 0.003 - 0.005 µM | [1] |
| LY294002 | PI3Kα | In vitro kinase assay | IC50: 0.5 µM | [1] |
| PI3Kβ | In vitro kinase assay | IC50: 0.97 µM | [1] | |
| PI3Kδ | In vitro kinase assay | IC50: 0.57 µM | [1] |
Note on AKT1 Interaction: There is conflicting evidence regarding the direct binding of quercetin to AKT1. Some molecular docking studies suggest a favorable binding energy, while other experimental evidence indicates that quercetin's effect on AKT1 is likely indirect, through the inhibition of the upstream kinase, PI3K.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of binding affinity data.
In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the inhibitory potential of compounds against PI3K isoforms.
Materials:
-
Purified PI3K enzyme (α, β, γ, or δ isoforms)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compound (e.g., quercetin, this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
HTRF detection reagents (e.g., biotinylated PIP3, streptavidin-conjugated fluorophore)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Kinase Reaction:
-
Add the test compound dilutions to the microplate wells.
-
Add the PI3K enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the HTRF detection reagents.
-
Incubate the plate to allow for the binding of the detection reagents to the product (PIP3).
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The signal is inversely proportional to the amount of PIP3 produced, and therefore to the PI3K activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Fluorescence Polarization (FP) Assay for Kinase-Inhibitor Binding
Fluorescence polarization is a versatile technique to measure the direct binding of a small molecule to a protein.
Materials:
-
Purified target kinase (e.g., PI3K, AKT1)
-
Fluorescently labeled tracer (a small molecule that binds to the kinase's active site)
-
Test compound (e.g., quercetin, this compound)
-
Assay buffer
-
Black, non-binding surface 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup:
-
Add the purified kinase to the wells of the microplate.
-
Add serial dilutions of the test compound.
-
Incubate the plate to allow the test compound to bind to the kinase.
-
-
Competition: Add a fixed concentration of the fluorescent tracer to all wells to initiate the competition reaction.
-
Equilibrium: Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
PI3K/Akt Signaling Pathway with Quercetin Inhibition
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Quercetin.
Experimental Workflow for Validating Binding Affinity
Caption: A generalized workflow for validating the binding affinity of a compound.
References
- 1. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin-targeted AKT1 regulates the Raf/MEK/ERK signaling pathway to protect against doxorubicin-induced nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Clinical trial data validating the efficacy of hibiscetin for a specific health condition
A comprehensive review of clinical trial data for researchers, scientists, and drug development professionals.
While direct clinical trial data for the isolated flavonoid hibiscetin remains limited, a significant body of research has validated the efficacy of Hibiscus sabdariffa (HS) extract, of which this compound is a key bioactive constituent, in managing key cardiometabolic risk factors. This guide provides a comparative analysis of the clinical performance of Hibiscus sabdariffa against standard treatments for hypertension and dyslipidemia, supported by experimental data and detailed methodologies.
I. Comparison with Standard Antihypertensive Therapies
Clinical studies have demonstrated that Hibiscus sabdariffa extract can significantly lower blood pressure in individuals with prehypertension and mild to moderate hypertension. Its efficacy has been shown to be comparable to that of commonly prescribed antihypertensive medications.
Quantitative Data Summary: Hibiscus sabdariffa vs. Antihypertensive Drugs
| Study | Intervention Group (Hibiscus sabdariffa) | Comparator Group | Outcome: Systolic Blood Pressure (SBP) Change (mmHg) | Outcome: Diastolic Blood Pressure (DBP) Change (mmHg) |
| Herrera-Arellano et al. | 10 g dried HS calyx infusion daily for 4 weeks | Captopril (25 mg twice daily) | -15.32 | -11.29 |
| Nwachukwu et al. | 150 mg/kg HS extract daily for 4 weeks | Lisinopril (10 mg daily) | -17.08 | -11.13 |
| Sarr et al. | 250 mg HS extract capsule twice daily for 28 days | Ramipril (5 mg once daily) | -11.2 | -6.0 |
Experimental Protocols
Herrera-Arellano et al. Study Protocol:
-
Study Design: A randomized, controlled, double-blind clinical trial.
-
Participants: 75 patients with mild to moderate hypertension (SBP 140-159 mmHg, DBP 90-99 mmHg).
-
Intervention:
-
Hibiscus Group: Infusion prepared with 10 g of dried and powdered Hibiscus sabdariffa calyces in 500 mL of water, consumed before breakfast for 4 weeks.
-
Captopril Group: 25 mg of captopril administered twice daily for 4 weeks.
-
-
Primary Outcome Measures: Changes in systolic and diastolic blood pressure from baseline.
II. Comparison with Standard Dyslipidemia Therapies
Hibiscus sabdariffa has also been investigated for its potential to improve lipid profiles. Clinical trials have shown its ability to reduce total cholesterol and low-density lipoprotein (LDL) cholesterol, although its efficacy in comparison to statins may be less pronounced.
Quantitative Data Summary: Hibiscus sabdariffa vs. Statins and Placebo
| Study | Intervention Group (Hibiscus sabdariffa) | Comparator Group | Outcome: Total Cholesterol (TC) Change (mg/dL) | Outcome: LDL Cholesterol (LDL-C) Change (mg/dL) | Outcome: HDL Cholesterol (HDL-C) Change (mg/dL) | Outcome: Triglycerides (TG) Change (mg/dL) |
| Kuriyan et al. | 1000 mg HS leaf extract daily for 90 days | Placebo | -11.27 | -8.74 | No significant change | No significant change |
| Lin et al. | 100 mg HS extract powder daily for 1 month | Placebo | -14.66 | -9.46 | No significant change | No significant change |
| Intarit et al. | 1000 mg HS extract daily for 3 months | Simvastatin (20 mg daily) | -11.27 | -8.74 | No significant change | No significant change |
Experimental Protocols
Intarit et al. Study Protocol:
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 64 subjects with hypercholesterolemia (Total Cholesterol 200-300 mg/dL, LDL-C 100-190 mg/dL).
-
Intervention:
-
Hibiscus Group: 1000 mg of Hibiscus sabdariffa extract per day for 3 months.
-
Simvastatin Group: 20 mg of simvastatin per day for 3 months.
-
-
Primary Outcome Measures: Changes in lipid profile (TC, LDL-C, HDL-C, and triglycerides) from baseline.
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of Hibiscus sabdariffa are attributed to its rich content of bioactive compounds, including anthocyanins (such as delphinidin-3-sambubioside and cyanidin-3-sambubioside), and other polyphenols like this compound. These compounds are believed to exert their effects through multiple signaling pathways.
Angiotensin-Converting Enzyme (ACE) Inhibition
The antihypertensive effect of Hibiscus sabdariffa is partly due to the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. Anthocyanins from Hibiscus sabdariffa act as competitive inhibitors of ACE.
Caption: ACE Inhibition by Hibiscus sabdariffa Anthocyanins.
Antioxidant Response Pathway (Nrf2 Activation)
The antioxidant properties of Hibiscus sabdariffa are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes, protecting cells from oxidative stress.
Caption: Nrf2-Mediated Antioxidant Response by H. sabdariffa.
IV. Experimental Workflow for Clinical Trials
The following diagram illustrates a generalized workflow for a randomized controlled trial investigating the efficacy of Hibiscus sabdariffa.
Caption: Generalized Clinical Trial Workflow.
Safety Operating Guide
Proper Disposal of Hibiscetin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Hibiscetin, a flavonoid compound, emphasizing safety and regulatory adherence.
While some safety data sheets (SDS) for hibiscus-derived products suggest they are non-hazardous, specific disposal information for pure this compound is often lacking.[1][2][3][4] Therefore, it is prudent to handle this compound as a chemical with unknown hazards and follow standard protocols for chemical waste disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[5][6]
Disposal Procedures
This compound waste should be managed as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.[7][8] Improper disposal can lead to environmental contamination and potential health risks.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9][10]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and wipes), in a designated, compatible hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof container.[11] Do not mix this compound solutions with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents, acids, or bases unless their compatibility is known.[9]
Step 2: Container Selection and Labeling
The choice and labeling of waste containers are governed by strict regulations to ensure safety and proper handling.[10][11]
-
Container Requirements:
-
Use containers that are chemically compatible with this compound.[10] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is in good condition, with a secure, tightly fitting lid to prevent leaks or spills.[9][10]
-
Do not overfill containers; a general rule is to fill to no more than 90% capacity.[11]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[10]
-
Identify the contents by writing the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[10]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.[10]
-
Provide the name and contact information of the principal investigator or laboratory supervisor.[10]
-
Step 3: Storage
Store hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[9]
-
The storage area should be secure and under the supervision of laboratory personnel.[11]
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.[8][10]
-
Store the waste away from heat sources, direct sunlight, and incompatible chemicals.[5]
Step 4: Disposal Request
Once the waste container is full or has been in storage for the maximum allowed time (which can vary by local regulations but is often up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9][11]
Decontamination and Empty Container Disposal
-
Decontamination: Clean any spills of this compound immediately. For small spills, absorb the material with an inert absorbent material, place it in the designated solid hazardous waste container, and then decontaminate the area with an appropriate solvent.
-
Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous liquid waste.[8] After triple rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface or remove the original label.[8] Check with your institution's EHS for specific guidance on empty container disposal.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Quantitative Data Summary
There is no quantitative data available in the provided search results regarding specific disposal limits or concentrations for this compound. Adherence to the qualitative guidelines for hazardous waste management is paramount.
| Parameter | Guideline |
| Container Fill Level | Do not exceed 90% capacity[11] |
| SAA Storage Limit (Partially Filled) | Up to one (1) year[9] |
| SAA Storage Limit (Full Container) | Must be removed within three (3) days[9] |
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Cas 71149-61-6,this compound | lookchem [lookchem.com]
- 3. scribd.com [scribd.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. youwish.nl [youwish.nl]
- 6. avenalab.com [avenalab.com]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Hibiscetin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Hibiscetin. It offers procedural guidance on personal protective equipment, handling, disposal, and emergency first aid.
Physical and Chemical Properties
Limited data is available for the specific physical and chemical properties of this compound. The following table includes available information for this compound and more comprehensive data for the related compound, Quercetin, for reference.
| Property | This compound | Quercetin |
| CAS Number | 71149-61-6[1][2] | 117-39-5 |
| Molecular Formula | C18H16O9[1][2] | C15H10O7 |
| Molecular Weight | 376.31 g/mol [1] | 302.24 g/mol |
| Appearance | Dark red powder, paste, or liquid[3] | Yellow crystalline solid |
| Boiling Point | 714.7±60.0 °C at 760 mmHg[2] | Not available |
| Flash Point | 262.1±26.4 °C[2] | Not available |
| Density | 1.6±0.1 g/cm3 [2] | Not available |
| Solubility | Water-soluble[3] | Poorly soluble in water |
Hazard Identification and Precautionary Measures
Due to the lack of specific toxicity data for this compound, it is prudent to handle it with the same precautions as Quercetin, which is classified as toxic if swallowed.[4][5][6]
Primary Hazards:
-
Acute Oral Toxicity: Based on data for Quercetin, this compound should be considered toxic if ingested.[4][5][6]
-
Skin and Eye Irritation: While some sources for hibiscus extracts suggest no irritation, others recommend avoiding contact. Dust may cause mechanical irritation.
-
Respiratory Irritation: Inhalation of dust may irritate the nose, throat, and lungs.
Precautionary Statements:
-
Do not eat, drink, or smoke when using this product.[4]
-
Avoid breathing dust.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash hands and any exposed skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk.
| PPE Type | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and splashes. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/particulate) should be worn where dust is generated. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation. Avoid contact with skin, eyes, and clothing.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Protect from light.
Disposal:
-
Waste Classification: All unused, expired, or contaminated this compound, in both solid and solution form, should be treated as hazardous chemical waste.
-
Container Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[5][7] |
| Inhalation | IF INHALED: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention. |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |
Experimental Workflow: this compound Spill Response
The following diagram outlines the procedural steps for responding to a this compound spill in a laboratory setting.
Caption: Workflow for a safe response to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
